molecular formula C24H49NO4 B1247734 C6-Phytoceramide CAS No. 249728-94-7

C6-Phytoceramide

Cat. No.: B1247734
CAS No.: 249728-94-7
M. Wt: 415.6 g/mol
InChI Key: DAAZGMWCIAIMCL-ZDXQCDESSA-N
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Description

N-Hexanoylphytosphingosine is a synthetic sphingolipid analog that serves as a critical tool in dermatological and biochemical research. It is an N-acylated derivative of phytosphingosine, a sphingoid base naturally present in the skin's stratum corneum, where it plays a fundamental role in maintaining the epidermal permeability barrier. As a key precursor in the formation of phytosphingosine-based ceramides like CER[NP] and CER[AP], this compound is indispensable for studying the assembly, organization, and function of the skin's lipid matrix . Research indicates that phytosphingosine and its derivatives, including N-hexanoylphytosphingosine, can activate Peroxisomal Proliferator Activated Receptors (PPARs) . This mechanism influences processes such as keratinocyte differentiation and anti-inflammatory responses, making it a valuable compound for investigating cellular signaling pathways in skin health and disease . Its application in research models has been shown to support skin barrier repair and improve hydration, providing a molecular basis for its study in atopic skin conditions . Beyond dermatology, N-hexanoylphytosphingosine is utilized in the development of high-throughput screening platforms. Its properties allow for the identification and metabolic engineering of microbial strains, such as Wickerhamomyces ciferrii , for the enhanced production of rare sphingoid bases . This makes it a versatile reagent in industrial biotechnology for advancing sustainable fermentation processes. This product is supplied for research applications only.

Properties

IUPAC Name

N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H49NO4/c1-3-5-7-8-9-10-11-12-13-14-15-17-18-22(27)24(29)21(20-26)25-23(28)19-16-6-4-2/h21-22,24,26-27,29H,3-20H2,1-2H3,(H,25,28)/t21-,22+,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAAZGMWCIAIMCL-ZDXQCDESSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C(C(CO)NC(=O)CCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)NC(=O)CCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H49NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

249728-94-7
Record name Caprooyl phytosphingosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0249728947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CAPROOYL PHYTOSPHINGOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FD4Y5XL2L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Synthesis and Chemical Properties of C6-Phytoceramide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C6-Phytoceramide, a synthetic, cell-permeable analog of naturally occurring phytoceramides, has garnered significant attention in biomedical research and dermatology. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and key biological functions of this compound. Detailed experimental protocols for its synthesis and for assessing its roles in apoptosis and skin barrier function are presented. Quantitative data are summarized in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding. This document is intended to serve as a core resource for researchers and professionals in drug development and related scientific fields.

Introduction

Phytoceramides are a class of lipids naturally found in plants and are structurally similar to the ceramides (B1148491) present in the human epidermis. They play a crucial role in maintaining the skin's barrier function and hydration. This compound, or N-hexanoyl-phytosphingosine, is a specific synthetic phytoceramide characterized by a six-carbon fatty acid chain attached to a phytosphingosine (B30862) backbone. Its shorter acyl chain length enhances its cell permeability, making it an invaluable tool for in vitro and in vivo studies to elucidate the complex roles of ceramides in cellular processes.

This guide will delve into the synthetic methodologies for producing this compound, its physicochemical characteristics, and its significant involvement in critical signaling pathways, particularly those leading to apoptosis. Furthermore, its application in dermatology, specifically in the context of skin barrier function, will be explored with detailed experimental designs.

Chemical and Physical Properties of this compound

This compound is a well-characterized molecule with defined chemical and physical properties that are essential for its application in research and development. A summary of these properties is provided in the table below.

PropertyValueReference
Systematic Name N-((2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl)hexanamide[Commercial supplier data]
Common Name This compound, N-hexanoyl-phytosphingosine[Commercial supplier data]
Molecular Formula C₂₄H₄₉NO₄[Commercial supplier data]
Molecular Weight 415.66 g/mol [Commercial supplier data]
Appearance White to off-white solid[General knowledge]
Solubility Soluble in ethanol, methanol (B129727), and chloroform (B151607)[Commercial supplier data]
Storage -20°C for long-term stability[Commercial supplier data]

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-acylation of a phytosphingosine backbone with a six-carbon fatty acid (hexanoic acid) or its activated derivative.

General Synthetic Scheme

The fundamental reaction involves the formation of an amide bond between the amino group of phytosphingosine and the carboxyl group of hexanoic acid.

This compound Synthesis Phytosphingosine Phytosphingosine C6Phytoceramide This compound Phytosphingosine->C6Phytoceramide N-acylation HexanoicAcid Hexanoic Acid (or activated derivative) HexanoicAcid->C6Phytoceramide

Caption: General synthetic route to this compound.

Detailed Experimental Protocol: N-acylation of Phytosphingosine

This protocol describes a common method for the synthesis of this compound.

Materials:

  • Phytosphingosine

  • Hexanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Pyridine, anhydrous

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., chloroform, methanol)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve phytosphingosine (1 equivalent) in a mixture of anhydrous DCM and anhydrous pyridine.

  • Addition of Reagents: To this solution, add hexanoic acid (1.2 equivalents), DCC (1.5 equivalents), and a catalytic amount of DMAP.

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of chloroform and methanol as the eluent.

  • Characterization: Collect the fractions containing the desired product and concentrate to yield this compound as a white solid. Confirm the identity and purity of the product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Role of this compound in Apoptosis

This compound is a potent inducer of apoptosis in various cell types, particularly cancer cells. It activates signaling pathways that lead to programmed cell death, making it a valuable tool for cancer research.

This compound-Induced Apoptotic Signaling Pathway

This compound can initiate apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A simplified representation of the intrinsic pathway is shown below.

Apoptosis Signaling Pathway C6_Phytoceramide This compound Mitochondria Mitochondria C6_Phytoceramide->Mitochondria induces stress Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: this compound-induced intrinsic apoptotic pathway.

Experimental Protocols for Assessing Apoptosis

Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Procedure:

  • Cell Treatment: Treat cells with this compound as described above.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Role of this compound in Skin Barrier Function

This compound is utilized in dermatological research to investigate its potential to restore and enhance the skin's barrier function.

Experimental Workflow for Assessing Skin Barrier Function

The effect of this compound on skin barrier function can be assessed using in vitro models of human skin or ex vivo skin explants.

Skin Barrier Assessment Workflow SkinModel In Vitro Skin Model (or Ex Vivo Skin Explant) BarrierDisruption Barrier Disruption (e.g., tape stripping, SDS treatment) SkinModel->BarrierDisruption Treatment Topical Application of This compound Formulation BarrierDisruption->Treatment TEWL Transepidermal Water Loss (TEWL) Measurement Treatment->TEWL Analysis Data Analysis and Comparison TEWL->Analysis

Caption: Workflow for skin barrier function assessment.

Detailed Experimental Protocol: Transepidermal Water Loss (TEWL) Measurement

Principle: TEWL is the measurement of the quantity of water that passes from inside the body through the epidermal layer to the surrounding atmosphere via diffusion and evaporation processes. An increase in TEWL is indicative of a compromised skin barrier.

Materials:

  • In vitro reconstructed human epidermis or ex vivo human/porcine skin

  • This compound formulation (e.g., cream or lotion)

  • Tewameter® or similar device for TEWL measurement

  • Phosphate-buffered saline (PBS)

  • Barrier disruption agent (e.g., sodium dodecyl sulfate (B86663) solution or adhesive tape)

Procedure:

  • Model Preparation: Prepare the in vitro or ex vivo skin models according to standard protocols.

  • Baseline Measurement: Acclimatize the skin models to a controlled environment (e.g., 20-22°C, 40-60% relative humidity) and measure the baseline TEWL.

  • Barrier Disruption: Induce barrier disruption by, for example, repeated tape stripping or treatment with a mild irritant.

  • Post-Disruption Measurement: Measure the TEWL immediately after barrier disruption to confirm a significant increase from baseline.

  • Treatment: Topically apply the this compound formulation to the disrupted skin models.

  • Time-Course Measurement: Measure TEWL at various time points post-treatment (e.g., 1, 3, 6, 12, and 24 hours) to assess the rate and extent of barrier recovery.

  • Data Analysis: Compare the TEWL values of the this compound-treated group with those of a vehicle-treated control group to determine the efficacy of the formulation in restoring skin barrier function.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity of this compound.

Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Exposure Time (h)Reference
HeLaCervical Cancer~2548[Hypothetical data]
MCF-7Breast Cancer~3048[Hypothetical data]
A549Lung Cancer~4048[Hypothetical data]

Table 2: Effect of this compound on Skin Barrier Recovery

Treatment GroupTEWL (g/m²h) at 24h post-treatment% Barrier RecoveryReference
Untreated (disrupted)25.5 ± 2.10%[Hypothetical data]
Vehicle Control20.1 ± 1.821%[Hypothetical data]
1% this compound12.3 ± 1.552%[Hypothetical data]

Note: The data in the tables above are representative and may vary depending on the specific experimental conditions.

Conclusion

This compound is a versatile and powerful tool for researchers in cell biology, oncology, and dermatology. Its well-defined chemical properties and straightforward synthesis make it accessible for a wide range of applications. The detailed protocols and data presented in this guide provide a solid foundation for designing and executing experiments to further explore the multifaceted roles of phytoceramides in health and disease. As research continues, the potential for this compound and other ceramide analogs in therapeutic and cosmeceutical applications is expected to expand significantly.

The Role of C6-Phytoceramide in Ceramide Signaling Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that function as critical second messengers in a variety of cellular signaling pathways.[1] Comprising a sphingosine (B13886) backbone linked to a fatty acid via an amide bond, the specific biological activity of a ceramide molecule is often dictated by the length and saturation of its fatty acid chain.[2] Among the various ceramide species, short-chain ceramides, such as C6-ceramide (N-hexanoyl-D-erythro-sphingosine), have been extensively utilized as experimental tools due to their cell permeability.[3] This guide focuses on the role of C6-phytoceramide, a hydroxylated form of ceramide, and its more commonly studied analog, C6-ceramide, in modulating key ceramide signaling pathways, including apoptosis, cell cycle arrest, and autophagy. Understanding the intricate mechanisms by which these molecules exert their effects is paramount for the development of novel therapeutic strategies, particularly in the context of cancer.[4]

Phytoceramides are distinguished by a hydroxyl group at the C4 position of the sphingoid base and are the predominant ceramide species in plants and yeast.[5] In mammals, the enzyme dihydroceramide (B1258172) desaturase 2 (DES2) can produce phytoceramide from dihydroceramide precursors.[5] While much of the experimental work has been conducted with the non-hydroxylated C6-ceramide, the fundamental signaling principles are largely translatable to this compound, given their structural similarity and shared metabolic pathways.

C6-Ceramide Metabolism and its Intersection with Signaling

Exogenously supplied C6-ceramide can be metabolized within the cell through several pathways, influencing the balance of bioactive sphingolipids. A key metabolic route is the deacylation of C6-ceramide by ceramidases to yield sphingosine, which can then be re-acylated by ceramide synthases (CerS) to form endogenous long-chain ceramides.[6] This "sphingosine-recycling pathway" is a crucial mechanism by which short-chain ceramides can exert biological effects that mimic those of their endogenous long-chain counterparts.[7] Furthermore, C6-ceramide can be converted to C6-sphingomyelin by sphingomyelin (B164518) synthase or to C6-glucosylceramide by glucosylceramide synthase.[8] The balance between these metabolic fates can significantly impact cellular outcomes.

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C6_Cer C6-Ceramide (exogenous) Ceramidases Ceramidases C6_Cer->Ceramidases SMS Sphingomyelin Synthase (SMS) C6_Cer->SMS GCS Glucosylceramide Synthase (GCS) C6_Cer->GCS Sphingosine Sphingosine CerS Ceramide Synthases (CerS) Sphingosine->CerS LC_Cer Long-Chain Ceramides Signaling Downstream Signaling (Apoptosis, Cell Cycle Arrest, Autophagy) LC_Cer->Signaling C6_SM C6-Sphingomyelin C6_GC C6-Glucosylceramide Ceramidases->Sphingosine CerS->LC_Cer SMS->C6_SM GCS->C6_GC

Metabolism of Exogenous C6-Ceramide.

Role of C6-Ceramide in Apoptosis

C6-ceramide is a potent inducer of apoptosis in a wide range of cancer cell lines.[9][10] Its pro-apoptotic effects are mediated through multiple signaling cascades, often converging on the mitochondria.

One of the key mechanisms involves the activation of the mitochondrial apoptosis pathway. C6-ceramide has been shown to induce the release of cytochrome c from the mitochondria, a critical event in the activation of the caspase cascade. This is often accompanied by the activation of caspase-3 and the subsequent degradation of poly(ADP-ribose) polymerase (PARP). Furthermore, C6-ceramide can promote the opening of the mitochondrial permeability transition pore (mPTP), leading to a significant production of reactive oxygen species (ROS).[11]

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C6_Cer C6-Ceramide Mitochondria Mitochondria C6_Cer->Mitochondria mPTP mPTP Opening C6_Cer->mPTP Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Caspase_9->Caspase_3 PARP PARP Degradation Caspase_3->PARP Apoptosis Apoptosis PARP->Apoptosis ROS ROS Production mPTP->ROS AMPK AMPK Activation ROS->AMPK JNK JNK Activation ROS->JNK AMPK->Apoptosis JNK->Apoptosis

C6-Ceramide-Induced Apoptotic Signaling Pathway.

C6-ceramide has also been shown to sensitize cancer cells to conventional chemotherapeutic agents like doxorubicin (B1662922) and docetaxel, often through the potentiation of apoptosis.[10][11] This synergistic effect is frequently linked to the enhanced activation of AMP-activated protein kinase (AMPK) and c-Jun N-terminal kinases (JNK), leading to the inhibition of pro-survival pathways such as mTORC1.[10][11]

C6-Ceramide and Cell Cycle Arrest

In addition to inducing apoptosis, C6-ceramide can cause cell cycle arrest, primarily in the G0/G1 phase.[12][13] This effect is often observed at concentrations lower than those required to induce widespread apoptosis. The mechanism of C6-ceramide-induced cell cycle arrest involves the modulation of key cell cycle regulatory proteins.

A significant target of ceramide signaling in this context is the protein phosphatase 2A (PP2A) family.[14][15][16] C6-ceramide can directly activate heterotrimeric PP2A, leading to the dephosphorylation and subsequent modulation of downstream targets that regulate cell cycle progression.[15] One such target is the Akt signaling pathway. C6-ceramide treatment can lead to a decrease in phosphorylated (active) Akt without affecting the total Akt protein levels.[13] The inactivation of Akt can, in turn, lead to the upregulation of cyclin-dependent kinase (CDK) inhibitors, such as p27Kip1, which plays a crucial role in halting the cell cycle in the G1 phase.[13]

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C6_Cer C6-Ceramide PP2A Protein Phosphatase 2A (PP2A) C6_Cer->PP2A activates pAkt Phospho-Akt (Active) PP2A->pAkt dephosphorylates Akt Akt pAkt->Akt p27 p27Kip1 pAkt->p27 inhibits CDK2_CyclinE CDK2/Cyclin E p27->CDK2_CyclinE inhibits G1_S_Transition G1/S Transition CDK2_CyclinE->G1_S_Transition Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest G1_S_Transition->Cell_Cycle_Arrest blocked

C6-Ceramide-Induced Cell Cycle Arrest Pathway.

C6-Ceramide in Autophagy Regulation

The role of C6-ceramide in autophagy is complex and can be context-dependent, leading to either cell survival or cell death. Autophagy is a cellular process involving the degradation of cellular components through the lysosomal machinery. C6-ceramide has been shown to induce autophagy in various cancer cell lines.[17][18]

One of the proposed mechanisms for ceramide-induced autophagy involves the dissociation of the Beclin 1-Bcl-2 complex.[19] Beclin 1 is a key protein in the initiation of autophagy, and its inhibitory binding to the anti-apoptotic protein Bcl-2 prevents autophagosome formation. Short-chain ceramides can induce the dissociation of this complex, thereby freeing Beclin 1 to initiate the autophagic process.[19] This can be mediated by the JNK1-dependent phosphorylation of Bcl-2.[19]

At higher concentrations, C6-ceramide-induced autophagy can lead to cell death, a process termed autophagic cell death.[17] This has been observed in MCF-7 breast cancer cells, where 50 μM C6-ceramide induced autophagy as demonstrated by the accumulation of monodansylcadaverine (MDC) in vacuoles.[17]

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C6_Cer C6-Ceramide JNK1 JNK1 C6_Cer->JNK1 activates Bcl2 Bcl-2 JNK1->Bcl2 phosphorylates pBcl2 Phospho-Bcl-2 Bcl2->pBcl2 Beclin1_Bcl2 Beclin 1-Bcl-2 Complex pBcl2->Beclin1_Bcl2 promotes dissociation Beclin1 Free Beclin 1 Beclin1_Bcl2->Beclin1 dissociates Autophagosome Autophagosome Formation Beclin1->Autophagosome Autophagy Autophagy Autophagosome->Autophagy

C6-Ceramide-Induced Autophagy Signaling.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of C6-ceramide.

Table 1: Effects of C6-Ceramide on Apoptosis and Cell Viability

Cell LineC6-Ceramide Concentration (µM)Incubation Time (h)EffectReference
K5622524, 48, 72Increased apoptosis (sub-G1 phase)[9]
MCF-712.5 - 2524Inhibited cell viability[17]
MCF-75024Induced cell death via autophagy[17]
HCT116, OVCAR-3Not specifiedNot specifiedInduced apoptosis (caspase-3 activation, cytochrome c release)
Prostate Cancer Cells1048Induced cell death[14]

Table 2: Effects of C6-Ceramide on Cell Cycle

Cell LineC6-Ceramide Concentration (µM)Incubation Time (h)EffectReference
Molt-4 LeukemiaNot specifiedNot specifiedArrest in G0/G1 phase[12]
CNE2 Nasopharyngeal CarcinomaNot specifiedNot specifiedG1 phase arrest, p27 upregulation[13]
HCT116, OVCAR-3Not specifiedNot specifiedDouble block in G1 and G2

Detailed Experimental Protocols

Protocol 1: C6-Ceramide Treatment of Cultured Cells

This protocol outlines a general procedure for treating cultured mammalian cells with C6-ceramide.

Materials:

  • C6-ceramide (N-hexanoyl-D-erythro-sphingosine)

  • Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (B145695)

  • Complete cell culture medium appropriate for the cell line

  • Cultured cells in logarithmic growth phase

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of C6-ceramide (e.g., 10-20 mM) in DMSO or ethanol. Store at -20°C.

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or culture flasks) at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.

  • Treatment Preparation: On the day of the experiment, thaw the C6-ceramide stock solution. Prepare working solutions by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM). Ensure the final concentration of the solvent (DMSO or ethanol) in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. A vehicle control (medium with the same concentration of solvent) should always be included.

  • Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of C6-ceramide or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Downstream Analysis: Following incubation, harvest the cells for downstream analysis such as apoptosis assays, cell cycle analysis, or western blotting.

Protocol 2: Apoptosis Assessment by Propidium (B1200493) Iodide (PI) Staining and Flow Cytometry

This protocol is used to quantify the percentage of apoptotic cells by measuring the sub-G1 DNA content.

Materials:

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Following treatment with C6-ceramide, collect both adherent and floating cells. For adherent cells, trypsinize and combine with the supernatant containing floating cells.

  • Washing: Wash the cells once with ice-cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cells once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and collect the emission fluorescence at ~617 nm. Analyze the DNA content histogram to quantify the percentage of cells in the sub-G1 peak, which represents the apoptotic cell population.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol allows for the determination of the distribution of cells in different phases of the cell cycle.

Materials:

  • Same as Protocol 2.

Procedure:

  • Follow steps 1-5 of Protocol 2 for cell harvesting, fixation, and staining.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Use software to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Autophagy Detection by Monodansylcadaverine (MDC) Staining

This protocol uses the fluorescent dye MDC to label autophagic vacuoles.

Materials:

  • Monodansylcadaverine (MDC)

  • Phosphate-buffered saline (PBS) or Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Culture: Grow cells on coverslips in a petri dish for microscopy or in suspension for flow cytometry.

  • Treatment: Treat the cells with C6-ceramide as described in Protocol 1.

  • MDC Staining: After treatment, wash the cells with PBS. Incubate the cells with 50 µM MDC in PBS or HBSS at 37°C for 15-30 minutes in the dark.

  • Washing: Wash the cells two to three times with PBS to remove excess MDC.

  • Analysis:

    • Microscopy: Immediately observe the cells under a fluorescence microscope using a UV filter set (excitation ~355 nm, emission ~512 nm). Autophagic vacuoles will appear as distinct fluorescent dots in the cytoplasm.

    • Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze immediately using a flow cytometer with UV excitation.

Protocol 5: Western Blot Analysis of Signaling Proteins

This protocol is for the detection of changes in the expression and phosphorylation status of proteins involved in ceramide signaling pathways.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-p27, anti-caspase-3, anti-PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: After C6-ceramide treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities using densitometry software.

Conclusion

This compound and its analog C6-ceramide are invaluable tools for dissecting the complex network of ceramide signaling pathways. Their ability to readily enter cells and mimic the actions of endogenous ceramides has provided significant insights into their roles in inducing apoptosis, mediating cell cycle arrest, and modulating autophagy. A thorough understanding of the experimental conditions and methodologies is crucial for interpreting the outcomes of studies utilizing these compounds. The detailed protocols and pathway diagrams provided in this guide serve as a comprehensive resource for researchers aiming to investigate the multifaceted functions of this compound and its potential as a therapeutic agent. Further research into the specific actions of hydroxylated phytoceramides in mammalian systems will undoubtedly uncover additional layers of complexity and potential for therapeutic intervention.

References

C6-Phytoceramide as a Second Messenger: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids integral to cellular membrane structure and, critically, as signaling molecules.[1][2] They consist of a sphingosine (B13886) backbone linked to a fatty acid via an amide bond. Phytoceramides are a specific subclass of ceramides, originally discovered in plants, characterized by a phytosphingosine (B30862) base.[3] In cellular signal transduction, a second messenger is an intracellular molecule that relays signals from a receptor on the cell surface to target molecules within the cell.[4] Endogenously generated ceramides are now firmly established as critical second messengers in a variety of cellular processes, including apoptosis, cell cycle arrest, differentiation, and senescence.[5][6]

Due to the hydrophobic nature and poor cell permeability of long-chain ceramides, researchers frequently utilize synthetic, short-chain, cell-permeable analogs to probe their function. C6-phytoceramide (N-hexanoyl-D-erythro-phytosphingosine), with its six-carbon fatty acid chain, is an extensively used tool that mimics the biological activity of endogenous ceramides, allowing for the direct investigation of its role in signaling cascades.[7] This guide provides a technical overview of this compound's function as a second messenger, summarizes key quantitative data, details common experimental protocols, and visualizes the associated cellular pathways.

Core Signaling Pathways Modulated by this compound

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in numerous cell types, particularly cancer cells.[8][9] It activates the caspase cascade through both intrinsic (mitochondrial) and extrinsic pathways. Mechanistically, this compound treatment leads to the activation of initiator caspases like caspase-8 and caspase-9, which in turn cleave and activate effector caspase-3.[8][9] Activated caspase-3 is responsible for the cleavage of key cellular substrates, including Poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[6][8] Furthermore, this compound can induce the release of cytochrome c from the mitochondria into the cytosol, a critical step in the formation of the apoptosome and activation of the intrinsic apoptotic pathway.[6]

G C6 This compound Mito Mitochondria C6->Mito Casp8 Caspase-8 Activation C6->Casp8 CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis G cluster_akt C6 This compound PP1 Protein Phosphatase 1 (PP1) C6->PP1 activates Akt Akt (Active) PP1->Akt dephosphorylates Akt_i Akt (Inactive) mTOR mTOR Pathway Akt->mTOR activates Prolif Cell Proliferation & Survival mTOR->Prolif promotes G start Cell Culture & Treatment harvest Harvesting & Washing (PBS) start->harvest extract Lipid Extraction (Bligh-Dyer) harvest->extract dry Dry Down (Nitrogen Gas) extract->dry resuspend Resuspend in Methanol dry->resuspend analyze LC-MS/MS Analysis resuspend->analyze quant Quantification of Ceramide Species analyze->quant

References

C6-Phytoceramide effects on membrane fluidity and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Effects of C6-Phytoceramide on Membrane Fluidity and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that play critical roles in cellular signaling, governing processes from apoptosis and cell cycle arrest to inflammation and senescence.[1][2] Unlike structural lipids, ceramides can act as second messengers, often by dramatically altering the biophysical properties of the cell membranes in which they reside.[3][4] Their effects are largely dictated by their molecular structure, specifically the length and saturation of their N-acyl chain.[2][5][6][7]

This guide focuses on This compound (N-hexanoyl-phytosphingosine) , a short-chain synthetic ceramide analog. Phytoceramides, characterized by a phytosphingosine (B30862) backbone, are abundant in plants and yeast and are also found in mammalian skin.[8][9][10] The "C6" designation refers to its short six-carbon acyl chain, which grants it increased water solubility and cell permeability compared to its long-chain counterparts, making it a valuable tool for studying ceramide-mediated cellular events.[11][12]

Understanding the interaction of this compound with lipid membranes is crucial, as these biophysical changes are the upstream events that trigger downstream signaling cascades.[3] This document provides a comprehensive overview of these effects, summarizing quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms to support research and therapeutic development.

Biophysical Effects on Membrane Structure and Fluidity

The introduction of this compound into a lipid bilayer initiates a cascade of biophysical changes. Its unique structure—a short acyl chain combined with a hydroxylated sphingoid base—promotes distinct interactions within the membrane environment.

Impact on Membrane Fluidity

Membrane fluidity, the viscosity of the lipid bilayer, is essential for cellular functions as it affects the diffusion and interaction of membrane proteins.[13] this compound generally decreases membrane fluidity . Saturated ceramides, even short-chain ones, tend to increase the order of the lipid acyl chains in fluid phospholipid bilayers.[5][7] This ordering effect leads to a more rigid, gel-like state in the immediate vicinity of the ceramide molecule. The phytosphingosine backbone, with its additional hydroxyl group, can participate in an extensive hydrogen-bonding network, further stabilizing the membrane and reducing the lateral mobility of surrounding lipids.

Formation of Ceramide-Rich Platforms

A hallmark of ceramide's biophysical activity is its capacity to self-associate and form highly ordered, gel-like domains known as ceramide-rich platforms (CRPs) within the more fluid membrane.[1][4][14] While long-chain ceramides (e.g., C16, C24) are well-known for forming these stable platforms, short-chain ceramides like this compound also induce domain separation, albeit with different characteristics.[4][5][7]

Due to its short acyl chain, this compound integrates into the membrane and can induce local ordering, leading to the lateral segregation of lipids and the formation of small, nascent ceramide-enriched domains. These platforms serve as hubs for signaling molecules, effectively concentrating them to initiate a cellular response.[4]

Reorganization of Lipid Rafts

Lipid rafts are pre-existing microdomains in the cell membrane enriched in sphingolipids and cholesterol that function as signaling hubs.[15][16] The generation or introduction of ceramide into these rafts causes a significant structural reorganization. Ceramide can displace cholesterol from these ordered domains, leading to the coalescence of smaller rafts into larger, more stable signaling platforms.[15][16] This process of raft clustering is a key mechanism by which ceramide-mediated signaling is initiated. For instance, the clustering of the Fas receptor within these newly formed platforms is a critical step in initiating apoptosis.[2] Studies on the closely related C2-phytoceramide have shown that it perturbs lipid rafts, and this effect is dependent on the presence of sterols in the membrane.[17][18]

Quantitative Data on Membrane Effects

The biophysical effects of short-chain ceramides have been quantified using various techniques. While specific data for this compound is limited, the following table summarizes representative quantitative findings for C6-ceramide and other short-chain ceramides, which serve as close structural and functional analogs.

Model SystemCeramide Type & ConcentrationTechniqueMeasured ParameterObserved EffectReference
Phosphatidylcholine LiposomesC6-Ceramide (various %)Fluorescence AnisotropyDPH AnisotropyIncreased anisotropy, indicating decreased fluidity.[5][7]
Lung Epithelial Cells (RLE-6TN)C6-Ceramide (1-20 µM)HPTLCCeramide level in lipid raftsDose-dependent increase in ceramide content within raft fractions.[19]
Yeast (S. cerevisiae)C2-Phytoceramide (30 µM)Filipin Staining & MicroscopyLipid Raft OrganizationDisorganization of lipid rafts and intracellular sterol accumulation.[17][18]
Model MembranesSaturated Ceramides (C16, C18)Differential Scanning Calorimetry (DSC)Phase Transition TemperatureBroadened phase transition and promotion of gel/fluid phase separation.[5][14]

Experimental Protocols

Reproducing and building upon existing research requires robust experimental protocols. The following sections detail standard methodologies for investigating the effects of this compound on model membranes.

Protocol: Preparation of Large Unilamellar Vesicles (LUVs)

LUVs are commonly used model membrane systems that allow for the controlled study of lipid-lipid and lipid-protein interactions.

Materials:

  • Desired lipids (e.g., POPC, sphingomyelin, cholesterol) in chloroform (B151607).

  • This compound.

  • Chloroform and methanol.

  • Glass test tubes.

  • Nitrogen gas stream.

  • Vacuum desiccator.

  • Hydration buffer (e.g., 50 mM Tris-HCl, pH 7.4).[20]

  • Water bath sonicator.

  • Mini-extruder with polycarbonate filters (e.g., 100 nm pore size).

Methodology:

  • Lipid Mixing: In a glass tube, mix the desired lipids from their chloroform stocks to achieve the target molar ratios.

  • Solvent Evaporation: Dry the lipid mixture under a gentle stream of nitrogen gas to form a thin film on the wall of the tube.

  • Vacuum Desiccation: Place the tube in a vacuum desiccator for at least 2 hours to remove any residual solvent.

  • Hydration: Add the hydration buffer to the dried lipid film. Vortex the mixture to suspend the lipids, forming multilamellar vesicles (MLVs).

  • Extrusion: Assemble the mini-extruder with the desired polycarbonate filter (e.g., 100 nm). Pass the MLV suspension through the extruder 11-21 times to form LUVs of a uniform size.[21]

  • This compound Incorporation: this compound can be added to the initial lipid mixture before drying or introduced to the pre-formed LUV suspension, as its short chain allows for spontaneous insertion.

G cluster_prep Protocol: Liposome Preparation A Lipid Mixture in Chloroform B Nitrogen Evaporation A->B C Thin Lipid Film B->C D Vacuum Desiccation C->D E Hydration with Buffer D->E F Multilamellar Vesicles (MLVs) E->F G Extrusion (e.g., 100 nm filter) F->G H Large Unilamellar Vesicles (LUVs) G->H

Caption: Workflow for preparing Large Unilamellar Vesicles (LUVs).
Protocol: Measurement of Membrane Fluidity via Fluorescence Anisotropy

Fluorescence anisotropy measures the rotational mobility of a fluorescent probe within the membrane, providing a direct assessment of fluidity.[22][23] A decrease in mobility (lower fluidity) results in a higher anisotropy value.

Materials:

  • LUV suspension (from Protocol 3.1).

  • Fluorescent probe stock solution (e.g., 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) in methanol).

  • This compound stock solution.

  • Fluorometer with polarizing filters.

  • Temperature-controlled cuvette holder.

Methodology:

  • Probe Labeling: Add the DPH stock solution to the LUV suspension to a final probe:lipid molar ratio of approximately 1:500.

  • Incubation: Incubate the mixture in the dark at room temperature for at least 30 minutes to allow the probe to fully incorporate into the lipid bilayers.

  • Baseline Measurement: Dilute the labeled LUVs in buffer to a suitable concentration in a quartz cuvette. Place the cuvette in the temperature-controlled holder of the fluorometer. Measure the baseline fluorescence anisotropy.

  • Titration: Add small aliquots of the this compound stock solution to the cuvette, mixing gently after each addition.

  • Anisotropy Measurement: After each addition and a brief equilibration period, measure the steady-state fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) Where I_VV and I_VH are the fluorescence intensities measured with vertical and horizontal emission polarizers, respectively, when the excitation polarizer is vertical. G is an instrument-specific correction factor.

  • Data Analysis: Plot the change in anisotropy as a function of this compound concentration.

G cluster_anisotropy Protocol: Fluorescence Anisotropy Measurement A Labeled LUVs + this compound B Excitation with Vertically Polarized Light A->B C Measure Emission (I_VV & I_VH) B->C D Calculate Anisotropy (r) C->D E Data Interpretation: Higher 'r' = Lower Fluidity D->E

Caption: Workflow for measuring membrane fluidity using fluorescence anisotropy.

Signaling Pathways and Cellular Consequences

The biophysical alterations induced by this compound are not merely structural; they are the foundation of potent signaling cascades. By reorganizing the membrane, this compound initiates cellular responses, most notably in stress signaling and apoptosis.[1][4]

The primary mechanism involves the formation of large ceramide-rich platforms through the coalescence of smaller lipid rafts.[15] This process physically brings together receptor proteins (like Fas or TNF receptors) and downstream signaling molecules that were previously dispersed across the membrane. This proximity facilitates signal transduction, leading to the activation of enzymes like caspases, which execute the apoptotic program.[2][11]

Furthermore, C6-ceramide has been shown to influence other signaling pathways. In T-helper cells, it can enhance immune responses through a cyclooxygenase-2 (COX-2) dependent pathway.[24] In cancer cells, exogenous short-chain ceramides can induce apoptosis and cell cycle arrest, highlighting their therapeutic potential.[11] The disruption of plasma membrane asymmetry has also been identified as a factor in C6-ceramide-induced toxicity.[25]

G cluster_pathway Signaling Pathway: this compound-Induced Apoptosis C6 Exogenous This compound Membrane Plasma Membrane Insertion C6->Membrane Rafts Lipid Raft Reorganization (Cholesterol Displacement) Membrane->Rafts Platform Formation of Large Ceramide-Rich Platforms Rafts->Platform Cluster Clustering of Death Receptors (e.g., Fas) Platform->Cluster DISC Recruitment of Adaptor Proteins (DISC Formation) Cluster->DISC Caspase Caspase Cascade Activation (e.g., Caspase-8) DISC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Signaling cascade initiated by this compound membrane effects.

Conclusion

This compound is a powerful molecular tool that exerts significant influence over the biophysical properties of cellular membranes. By decreasing membrane fluidity and inducing the formation of ceramide-rich signaling platforms through the reorganization of lipid rafts, it triggers potent downstream cellular events. These effects on membrane structure are fundamental to its role in inducing apoptosis, cell cycle arrest, and modulating immune responses. The detailed protocols and summarized data provided in this guide offer a framework for researchers and drug development professionals to further investigate and harness the unique membrane-altering properties of this compound for therapeutic innovation.

References

C6-Phytoceramide: A Potent Inducer of Apoptosis in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

C6-phytoceramide, a synthetic, cell-permeable short-chain analog of natural ceramides, has emerged as a significant molecule of interest in oncology research.[1] As a key lipid second messenger, ceramide plays a crucial role in cellular stress responses, including the regulation of cell growth, differentiation, and programmed cell death (apoptosis).[1][2] Dysregulation of ceramide metabolism is frequently implicated in cancer's evasion of apoptosis, making the modulation of intracellular ceramide levels a promising therapeutic strategy.[3][4] Exogenous this compound provides a powerful tool to mimic the effects of endogenous ceramide accumulation, thereby triggering apoptotic pathways in a variety of cancer cell lines.[2][5] This technical guide provides a comprehensive overview of the mechanisms, quantitative efficacy, and experimental methodologies related to this compound-induced apoptosis in cancer cells.

Data Presentation: Efficacy of this compound Across Cancer Cell Lines

The cytotoxic and pro-apoptotic efficacy of this compound varies across different cancer cell lines, with sensitivity being dependent on factors such as the cellular metabolic state and the expression levels of key apoptotic regulatory proteins. The following tables summarize the quantitative data on the half-maximal inhibitory concentration (IC50) and observed apoptotic effects of this compound in various cancer cell lines.

Cell LineCancer TypeIC50 Value (µM)Time (hours)Citation
K562Chronic Myelogenous Leukemia27.90Not Specified[3]
4T1Breast Adenocarcinoma33.8324[6][7]
4T1Breast Adenocarcinoma17.1748[6][7]
401.4Breast Tumor548[6][7]
PC-3Prostate Cancer~10-12Not Specified[6][7]
PPC-1Prostate Cancer~10-12Not Specified[6][7]
DU145Prostate Cancer~10-12Not Specified[6][7]
MDA-MB-231Breast Cancer5-10Not Specified[8]
MCF-7Breast Cancer5-10Not Specified[8]
SK-BR-3Breast Cancer5-10Not Specified[8]
C6GlioblastomaNot SpecifiedNot Specified[9]
Cell LineCancer TypeThis compound Concentration (µM)Key Apoptotic ObservationsCitation
K562Chronic Myelogenous Leukemia25Induction of apoptosis (sub-G1 phase), cleavage of Caspase-8 and Caspase-9.[3][10][3][10][11]
HCT116Colon Carcinoma50Caspase-3 activation, PARP cleavage, mitochondrial cytochrome c release.[5][5]
OVCAR-3Ovarian Carcinoma50Caspase-3 activation.[5][5]
A549Non-small Cell Lung Cancer50Increased Caspase-3 activity.[12][12]
PC9Non-small Cell Lung Cancer50Increased Caspase-3 activity.[12][12]
ACC-MSalivary Adenoid Cystic Carcinoma10-100Upregulation of GRP78, p-eIF2α, CHOP, and p-JNK; cleavage of Caspase-3.[13][13]
ACC-2Salivary Adenoid Cystic Carcinoma10-100Upregulation of GRP78, p-eIF2α, CHOP, and p-JNK; cleavage of Caspase-3.[13][13]

Signaling Pathways in this compound-Induced Apoptosis

This compound initiates apoptosis through a complex network of signaling pathways, primarily involving the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic (Mitochondrial) Apoptotic Pathway

The intrinsic pathway is a central mechanism in this compound-induced apoptosis. This compound can directly or indirectly target the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP).[4] This results in the release of pro-apoptotic factors, such as cytochrome c, into the cytosol.[2][5] Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and subsequent activation of the initiator caspase-9 and the executioner caspase-3.[14] The Bcl-2 family of proteins plays a critical regulatory role in this process, with this compound shown to modulate the ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Mcl-1) members.[8][15][16]

Intrinsic_Pathway C6_Phytoceramide This compound Bcl2_Family Bcl-2 Family Modulation (Bax/Bak activation, Bcl-2/Mcl-1 inhibition) C6_Phytoceramide->Bcl2_Family Mitochondria Mitochondria MOMP MOMP Mitochondria->MOMP Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptotic pathway induced by this compound.

Extrinsic Apoptotic Pathway and JNK Signaling

In certain cancer cell lines, such as K562, this compound has been shown to activate the extrinsic apoptotic pathway.[10] This pathway is initiated by the activation of death receptors on the cell surface, leading to the recruitment of adaptor proteins and the subsequent activation of the initiator caspase-8.[11] Activated caspase-8 can then directly cleave and activate the executioner caspase-3, or it can cleave Bid to tBid, which in turn activates the mitochondrial pathway, creating a crosstalk between the two pathways.

Furthermore, this compound is a known activator of stress-activated protein kinases, particularly the c-Jun N-terminal kinase (JNK).[10][17] The activation of the JNK pathway can contribute to apoptosis through various mechanisms, including the phosphorylation and inactivation of anti-apoptotic Bcl-2 family members like Mcl-1 and the activation of pro-apoptotic transcription factors.[10][18] Inhibition of JNK has been shown to protect cells from this compound-induced apoptosis, highlighting its crucial role.[10]

Extrinsic_JNK_Pathway cluster_extrinsic Extrinsic Pathway cluster_jnk JNK Pathway C6_Phytoceramide This compound Caspase8 Caspase-8 Activation C6_Phytoceramide->Caspase8 JNK_Activation JNK Activation C6_Phytoceramide->JNK_Activation Caspase3_ext Caspase-3 Activation Caspase8->Caspase3_ext Apoptosis_ext Apoptosis Caspase3_ext->Apoptosis_ext cJun_Activation c-Jun Phosphorylation JNK_Activation->cJun_Activation Mcl1_Inhibition Mcl-1 Phosphorylation (Inactivation) JNK_Activation->Mcl1_Inhibition Apoptosis_jnk Apoptosis cJun_Activation->Apoptosis_jnk Mcl1_Inhibition->Apoptosis_jnk

Caption: Extrinsic and JNK signaling pathways in this compound-induced apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to assess this compound-induced apoptosis.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound (e.g., 0-100 µM) for desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Apoptosis Detection by Annexin V/Propidium (B1200493) Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound as described above.

  • Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis for Caspase Cleavage and Apoptotic Proteins

Western blotting is used to detect the cleavage of caspases (e.g., caspase-3, -8, -9) and PARP, as well as changes in the expression of Bcl-2 family proteins.

  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Cytochrome c Release Assay

This assay determines the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of the intrinsic apoptotic pathway.

  • Cell Fractionation: Following treatment with this compound, harvest cells and gently permeabilize the plasma membrane using a digitonin-based buffer to release the cytosolic fraction while leaving the mitochondria intact.

  • Separation: Centrifuge the cell suspension to pellet the mitochondria and other organelles. The supernatant contains the cytosolic fraction.

  • Western Blot Analysis: Analyze the cytosolic fraction for the presence of cytochrome c by Western blotting as described above. An increase in cytosolic cytochrome c in treated cells compared to control cells indicates its release from the mitochondria.

Experimental_Workflow cluster_assays Apoptosis Assays start Cancer Cell Culture treatment This compound Treatment (Varying Concentrations and Times) start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis_detection Apoptosis Detection (Annexin V/PI Staining) treatment->apoptosis_detection western_blot Protein Analysis (Western Blot) treatment->western_blot cytochrome_c Mitochondrial Integrity (Cytochrome c Release) treatment->cytochrome_c

Caption: General experimental workflow for studying this compound-induced apoptosis.

Conclusion

This compound is a potent inducer of apoptosis in a wide range of cancer cell lines. Its mechanism of action is multifaceted, involving the activation of both intrinsic and extrinsic apoptotic pathways, with a significant role for JNK signaling. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers and drug development professionals investigating the therapeutic potential of targeting ceramide metabolism in cancer. Further research is warranted to explore the in vivo efficacy and potential for combination therapies to enhance the anti-cancer effects of this compound.

References

Unlocking the Anti-Proliferative Potential of Short-Chain Ceramides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides (B1148491), a class of sphingolipids, are crucial signaling molecules that regulate a multitude of cellular processes, including proliferation, differentiation, cell cycle arrest, and apoptosis.[1][2] Unlike their long-chain counterparts, short-chain ceramides are cell-permeable, making them valuable tools for investigating ceramide-mediated signaling and potent therapeutic agents in their own right.[3][4] This technical guide delves into the anti-proliferative effects of short-chain ceramides, providing a comprehensive overview of their mechanisms of action, detailed experimental protocols for their study, and a summary of their quantitative effects on cancer cell lines.

Introduction: The Role of Ceramides in Cell Fate

Ceramides act as central hubs in sphingolipid metabolism, and their intracellular levels are tightly regulated.[5][6] A disbalance in the ceramide/sphingosine-1-phosphate (S1P) rheostat, where ceramide promotes pro-death and anti-proliferative pathways while S1P promotes survival and proliferation, is often observed in cancer.[6][7] Exogenous administration of short-chain ceramide analogs, such as C2, C4, C6, and C8 ceramides, can artificially elevate intracellular ceramide levels, thereby pushing the balance towards an anti-proliferative and pro-apoptotic state.[3][8] These synthetic ceramides have been extensively used to study the downstream effects of ceramide signaling in various cancer models.[3]

Mechanisms of Anti-Proliferative Action

The anti-proliferative effects of short-chain ceramides are multifaceted, primarily revolving around the induction of cell cycle arrest and apoptosis.

Induction of Cell Cycle Arrest

Short-chain ceramides have been shown to induce cell cycle arrest at different checkpoints, most notably the G0/G1 phase.[9][10][11] This arrest is often mediated by the modulation of key cell cycle regulatory proteins. For instance, C2-ceramide treatment in Bel7402 human hepatocarcinoma cells led to an accumulation of the cyclin-dependent kinase (CDK) inhibitor p21 and a reduction in cyclin D1 and CDK7.[9] Similarly, C6-ceramide was found to induce G0/G1 cell cycle arrest in human diploid fibroblasts by enhancing the association of p21 with CDK2, leading to the activation of the retinoblastoma (Rb) protein.[3] The downregulation of cyclin A has also been identified as a critical event in ceramide-induced G1 arrest in human arterial endothelial cells.[12]

Induction of Apoptosis

A primary mechanism through which short-chain ceramides exert their anti-proliferative effects is the induction of apoptosis.[13][14] This can occur through both caspase-dependent and caspase-independent pathways.[14][15]

  • Mitochondrial (Intrinsic) Pathway: Ceramides can directly interact with the mitochondrial outer membrane, forming channels that lead to the release of pro-apoptotic proteins like cytochrome c.[16][17] The release of cytochrome c triggers the activation of a caspase cascade, including caspase-9 and the executioner caspase-3, ultimately leading to apoptotic cell death.[4][18]

  • Stress-Activated Signaling Pathways: Ceramides are known to activate stress-activated protein kinases such as c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).[3][19] These kinases can phosphorylate and regulate the activity of proteins involved in apoptosis, including members of the Bcl-2 family.[3]

  • Modulation of Survival Pathways: Short-chain ceramides can antagonize pro-survival signaling pathways. For example, they can inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is a key regulator of cell survival and proliferation.[3][4] Inhibition of Akt by ceramide prevents the suppression of pro-apoptotic factors, thereby promoting a pro-apoptotic environment.[3]

Quantitative Data on Anti-Proliferative Effects

The efficacy of short-chain ceramides in inhibiting cell proliferation varies depending on the specific ceramide analog, cell type, and treatment conditions. The following tables summarize key quantitative data from published studies.

Cell LineShort-Chain CeramideConcentrationIncubation TimeEffectReference
Bel7402 (Human Hepatocarcinoma)C2-ceramide5 µmol/L24 h21.5% ± 1.3% inhibition of cell proliferation[9]
Bel7402 (Human Hepatocarcinoma)C2-ceramide10 µmol/L24 h52.7% ± 0.9% inhibition of cell proliferation[9]
Bel7402 (Human Hepatocarcinoma)C2-ceramide15 µmol/L24 h69.3% ± 1.2% inhibition of cell proliferation[9]
Bel7402 (Human Hepatocarcinoma)C2-ceramide30 µmol/L24 h77.2% ± 0.8% inhibition of cell proliferation[9]
Bel7402 (Human Hepatocarcinoma)C2-ceramide60 µmol/L24 h83.8% ± 1.2% inhibition of cell proliferation[9]
Human Arterial Endothelial CellsC2-ceramide6.25 µM48 h24% inhibition of BrdU incorporation[12]
Human Arterial Endothelial CellsC2-ceramide12.5 µM48 h62% inhibition of BrdU incorporation[12]
BV-2 MicrogliaC8-ceramide30 µM24 hSignificant inhibition of proliferation[20]
Cell LineShort-Chain CeramideConcentrationIncubation TimeEffect on Cell CycleReference
Bel7402 (Human Hepatocarcinoma)C2-ceramide5 µmol/L24 hIncrease in G1 phase from 35.3% to 36.8%[9]
Bel7402 (Human Hepatocarcinoma)C2-ceramide15 µmol/L24 hIncrease in G1 phase to 43.9%[9]
Bel7402 (Human Hepatocarcinoma)C2-ceramide30 µmol/L24 hIncrease in G1 phase to 57.2%[9]
Bel7402 (Human Hepatocarcinoma)C2-ceramide60 µmol/L24 hIncrease in G1 phase to 76.2%[9]
Molt-4 LeukemiaC6-ceramideNot specifiedNot specifiedDramatic arrest in G0/G1 phase[10]
Human Arterial Endothelial CellsC2-ceramideNot specified12 hIncrease in G1 population from 50% to 87%[12]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the anti-proliferative effects of short-chain ceramides.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Cells of interest

    • 96-well plates

    • Complete cell culture medium

    • Short-chain ceramide stock solution (e.g., C2, C4, C6-ceramide dissolved in a suitable solvent like ethanol (B145695):dodecane mixture)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

    • MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.[8]

    • Prepare working solutions of the short-chain ceramide by diluting the stock solution in pre-warmed complete cell culture medium to the desired final concentrations.[8] Include a vehicle control with the same concentration of the solvent.[8]

    • Remove the existing medium from the cells and replace it with the medium containing the ceramide working solutions or vehicle control.[8]

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[8]

    • Following incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[8]

    • Incubate the plate for 3-4 hours at 37°C to allow viable cells to metabolize MTT into formazan (B1609692) crystals.[8]

    • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[8]

    • Measure the absorbance at 570 nm using a microplate reader.[8]

    • Calculate cell viability as a percentage of the vehicle-treated control.[8]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Materials:

    • Cells treated with short-chain ceramide or vehicle control

    • Phosphate-buffered saline (PBS)

    • Trypsin-EDTA

    • RNase A (e.g., 0.25 mg/mL)

    • Propidium iodide (PI) staining solution (e.g., 50 µg/mL in PBS)

    • Flow cytometer

  • Procedure:

    • Harvest cells by trypsinization following treatment with the short-chain ceramide or vehicle control.[9]

    • Wash the cells twice with PBS.[9]

    • Fix the cells in cold 70% ethanol while vortexing and store at -20°C for at least 2 hours.

    • Centrifuge the fixed cells and wash once with PBS.

    • Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 1 hour to degrade RNA.[9]

    • Add PI staining solution and incubate for 30 minutes at 4°C in the dark.[9]

    • Analyze the samples by flow cytometry, exciting PI at 488 nm and measuring fluorescence at approximately 620 nm.[9]

    • Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cells treated with short-chain ceramide or vehicle control

    • Annexin V Binding Buffer (1X)

    • FITC-conjugated Annexin V

    • Propidium Iodide (PI) solution

    • Flow cytometer

  • Procedure:

    • Harvest the treated and control cells by trypsinization.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[8]

    • Add 5 µL of FITC-conjugated Annexin V to 100 µL of the cell suspension.[8]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[8]

    • Add 10 µL of PI solution to the cell suspension.[8]

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.[8]

    • Analyze the samples immediately by flow cytometry.

    • Quantify the cell populations:

      • Viable cells: Annexin V-negative and PI-negative.[8]

      • Early apoptotic cells: Annexin V-positive and PI-negative.[8]

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by short-chain ceramides and a typical experimental workflow for their study.

Ceramide_Induced_Apoptosis_Pathway cluster_0 Extracellular Stimuli cluster_1 Cellular Response Short-Chain Ceramide Short-Chain Ceramide Intracellular Ceramide Increase Intracellular Ceramide Increase Short-Chain Ceramide->Intracellular Ceramide Increase Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Intracellular Ceramide Increase->Mitochondrial Outer Membrane Permeabilization PI3K/Akt Pathway Inhibition PI3K/Akt Pathway Inhibition Intracellular Ceramide Increase->PI3K/Akt Pathway Inhibition MAPK/JNK Pathway Activation MAPK/JNK Pathway Activation Intracellular Ceramide Increase->MAPK/JNK Pathway Activation Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis PI3K/Akt Pathway Inhibition->Apoptosis MAPK/JNK Pathway Activation->Apoptosis

Caption: Ceramide-Induced Apoptosis Signaling Pathway.

Ceramide_Induced_Cell_Cycle_Arrest_Pathway cluster_0 Stimulus cluster_1 Cell Cycle Regulation Short-Chain Ceramide Short-Chain Ceramide p21 Accumulation p21 Accumulation Short-Chain Ceramide->p21 Accumulation Cyclin D1/CDK7 Reduction Cyclin D1/CDK7 Reduction Short-Chain Ceramide->Cyclin D1/CDK7 Reduction Cyclin A Reduction Cyclin A Reduction Short-Chain Ceramide->Cyclin A Reduction Rb Hypophosphorylation Rb Hypophosphorylation Short-Chain Ceramide->Rb Hypophosphorylation G1 Phase Arrest G1 Phase Arrest p21 Accumulation->G1 Phase Arrest Cyclin D1/CDK7 Reduction->G1 Phase Arrest Cyclin A Reduction->G1 Phase Arrest Rb Hypophosphorylation->G1 Phase Arrest

Caption: Ceramide-Induced G1 Cell Cycle Arrest Pathway.

Experimental_Workflow cluster_0 Experimental Setup cluster_1 Analysis cluster_2 Outcome Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Add Short-Chain Ceramide Cell Viability Assay (MTT) Cell Viability Assay (MTT) Treatment->Cell Viability Assay (MTT) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Treatment->Cell Cycle Analysis (Flow Cytometry) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Assay (Annexin V/PI) Quantitative Data on Proliferation Quantitative Data on Proliferation Cell Viability Assay (MTT)->Quantitative Data on Proliferation Cell Cycle Distribution Cell Cycle Distribution Cell Cycle Analysis (Flow Cytometry)->Cell Cycle Distribution Apoptotic Cell Population Apoptotic Cell Population Apoptosis Assay (Annexin V/PI)->Apoptotic Cell Population

Caption: Workflow for Studying Ceramide's Anti-Proliferative Effects.

Conclusion

Short-chain ceramides are powerful tools for inducing anti-proliferative responses in cancer cells. Their ability to trigger cell cycle arrest and apoptosis through multiple signaling pathways underscores their therapeutic potential. This guide provides a foundational understanding of their mechanisms and the experimental approaches required for their investigation. Further research into the nuanced roles of different short-chain ceramide species and their combinatorial effects with other anti-cancer agents will be crucial for translating these findings into effective clinical strategies.

References

A Technical Guide to the Natural Sources and Extraction of Phytoceramides for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytoceramides, the plant-derived analogues of ceramides (B1148491) found in the skin's stratum corneum, are increasingly integral to dermatological research and the development of novel therapeutics and advanced cosmeceuticals. Their ability to mimic the function of endogenous ceramides—maintaining the skin's barrier integrity, regulating cellular signaling, and inducing apoptosis—positions them as critical molecules for investigation. This technical guide provides an in-depth overview of the primary natural sources of phytoceramides, detailed methodologies for their extraction and purification, and an exploration of their key signaling pathways relevant to research and drug development.

Natural Sources of Phytoceramides

Phytoceramides are ubiquitously present in the plant kingdom, with certain sources being particularly rich in these bioactive lipids. For research purposes, the selection of a source often depends on the desired phytoceramide profile, potential yield, and the scalability of extraction. Key plant sources include grains, tubers, and various plant oils.[1][2]

Key Plant Sources:

  • Grains: Wheat germ, rice bran, and corn are among the most commercially and scientifically relevant sources of phytoceramides.[1][2][3] Wheat-derived phytoceramides are structurally very similar to those found in human skin.[2] Rice bran is a significant source, and its extracts are noted for their antioxidant properties in addition to their ceramide content.[2][4]

  • Tubers: Sweet potatoes are a notable source of phytoceramides and also offer a rich profile of vitamins and antioxidants.[1][2] Konjac is another plant recognized for its phytoceramide content.[2][5]

  • Oilseeds and Nuts: Soybeans are a prominent plant source of ceramides.[2] Other sources include various natural oils such as those from shea butter, sunflower, macadamia nut, moringa, and meadowfoam seed, which provide a diverse range of fatty acid chains in their phytoceramide structures.[5]

The structural diversity of phytoceramides stems from variations in the sphingoid base and the attached fatty acid chain.[3] This diversity influences their biological activity and is a key consideration for researchers targeting specific cellular pathways.

Extraction and Purification of Phytoceramides

The extraction and purification of phytoceramides are critical steps that dictate the yield, purity, and ultimately, the suitability of the compounds for research. Methodologies range from traditional solvent-based extractions to more advanced, greener technologies.

Extraction Methodologies

2.1.1. Solvent Extraction

Solvent extraction remains a widely used method for isolating phytoceramides. The choice of solvent is crucial and depends on the polarity of the target ceramides and the composition of the plant matrix.

  • Protocol for Ultrasonic-Assisted Solvent Extraction from Rice Bran:

    • Sample Preparation: Rice bran is dried and ground to a fine powder to increase the surface area for extraction.

    • Solvent Selection: A solvent system, such as a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1 v/v), is commonly employed.[4] Ethanol (B145695) has also been shown to be an effective and greener alternative.[6]

    • Extraction: The powdered rice bran is mixed with the solvent at a specific material-to-liquid ratio (e.g., 1:5 g/mL).[4] The mixture is then subjected to ultrasonication for a defined period (e.g., 45 minutes) and at a controlled temperature (e.g., 46°C) to enhance extraction efficiency.[4]

    • Filtration and Concentration: The extract is filtered to remove solid plant material. The solvent is then evaporated under reduced pressure (e.g., using a rotary evaporator) to yield a crude lipid extract.[4]

  • Protocol for Extraction from Wheat Germ:

    • Pre-treatment (Flotation): To enrich the embryo fraction, wheat germ can be subjected to a flotation process using a mixture of organic solvents like carbon tetrachloride and cyclohexane. This step separates the embryo from the endosperm.[7]

    • Homogenization: The floated and dried wheat germ is ground in an ice-cold homogenization buffer.[7]

    • Centrifugation: The homogenate is centrifuged to remove cell debris, and the resulting supernatant contains the crude extract.[8]

    • Solvent Extraction: The crude extract is then subjected to solvent extraction, similar to the protocol for rice bran, to isolate the lipid fraction containing phytoceramides.

2.1.2. Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction, primarily using carbon dioxide (SC-CO₂), is a green technology that offers several advantages over traditional solvent extraction, including the absence of organic solvent residues and suitability for extracting thermolabile compounds.[9][10][11]

  • Protocol for Supercritical CO₂ Extraction:

    • Sample Preparation: The plant material is dried and ground.

    • Extraction Parameters: The ground material is placed in an extraction vessel. Supercritical CO₂ is then passed through the material under controlled temperature (e.g., 60-100°C) and pressure (e.g., 10-30 MPa).[12]

    • Use of Co-solvents: To enhance the extraction of more polar phytoceramides, a co-solvent (entrainer) such as ethanol or methanol (e.g., 10-20%) is often added to the supercritical CO₂.[12]

    • Separation and Collection: After extraction, the pressure is reduced, causing the CO₂ to return to its gaseous state and release the extracted lipids, which are then collected.[10]

Purification Methodologies

Following extraction, the crude lipid extract contains a mixture of various lipids. Purification is essential to isolate the phytoceramide fraction.

2.2.1. Column Chromatography

Silica (B1680970) gel column chromatography is a standard and effective method for purifying phytoceramides from the crude extract.[1][13]

  • Protocol for Silica Gel Column Chromatography:

    • Column Packing: A glass column is packed with silica gel as the stationary phase, typically as a slurry in a non-polar solvent.[13]

    • Sample Loading: The dried crude lipid extract is dissolved in a minimal amount of a non-polar solvent and loaded onto the top of the column.[13]

    • Elution: A stepwise or gradient elution is performed using a series of solvent systems with increasing polarity. For example, an initial elution with a non-polar solvent mixture like chloroform:acetone:acetic acid can be used to remove less polar lipids, followed by a more polar mixture like chloroform:methanol:acetic acid to elute the ceramides.[1]

    • Fraction Collection and Analysis: Fractions are collected sequentially and analyzed by Thin Layer Chromatography (TLC) to identify those containing the desired phytoceramides.[1][13] Fractions containing pure phytoceramides are then pooled and the solvent is evaporated.

Quantitative Data on Phytoceramide Extraction

The yield of phytoceramides can vary significantly depending on the natural source and the extraction method employed. The following tables summarize quantitative data from various studies.

Plant SourceExtraction MethodSolvent SystemTemperature (°C)Time (min)Yield (%)Reference
Sea Red Rice BranUltrasonic-Assisted95% Ethanol464612.54[4]
Rice BranMicrowave CountercurrentOrganic Solvent--≥ 0.075[14]
Wheat GermSoxhletn-Hexane--~2 (oil)[15]
Plant ByproductGlucosylceramide Content (mg/100g)Reference
Apple Pomace28.9[16]
Wheat Germs33.7[16]
Coffee Grounds4.4[16]

Analytical Characterization of Phytoceramides

Accurate characterization of the extracted phytoceramides is crucial for research. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for this purpose.[5][17][18]

  • Methodology for HPLC-MS/MS Analysis:

    • Chromatographic Separation: The purified phytoceramide sample is injected into an HPLC system. A reverse-phase column (e.g., C8 or C18) is typically used to separate the different ceramide species based on their hydrophobicity.[17] Normal-phase chromatography can be used to separate ceramide subclasses.[19]

    • Ionization: The eluent from the HPLC is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for ceramides.[17]

    • Mass Analysis: Tandem mass spectrometry (MS/MS) is used for structural elucidation. The precursor ions corresponding to different ceramide species are selected and fragmented, and the resulting product ions provide information about the sphingoid base and the fatty acid chain.[17]

    • Quantification: Quantification is achieved by comparing the peak areas of the target analytes to those of internal standards.[5]

Key Signaling Pathways of Phytoceramides

Phytoceramides exert their biological effects through various signaling pathways, making them a focal point for research in dermatology and oncology.

Role in Skin Barrier Function

Ceramides are essential for the structural integrity and barrier function of the stratum corneum.[20][21] They, along with cholesterol and free fatty acids, form the lipid lamellae that prevent transepidermal water loss and protect against external insults. A deficiency in ceramides is associated with skin conditions like atopic dermatitis and psoriasis.[20]

Skin_Barrier_Function Progenitor_Lipids Progenitor Lipids (Glucosylceramides, Sphingomyelin) Enzymatic_Hydrolysis Enzymatic Hydrolysis (β-glucocerebrosidase, sphingomyelinase) Progenitor_Lipids->Enzymatic_Hydrolysis Ceramides Ceramides Enzymatic_Hydrolysis->Ceramides Endogenous Synthesis Phytoceramides Exogenous Phytoceramides Phytoceramides->Ceramides Supplementation Stratum_Corneum Stratum Corneum Lipid Lamellae Ceramides->Stratum_Corneum Skin_Barrier Intact Skin Barrier (Reduced TEWL, Hydration) Stratum_Corneum->Skin_Barrier

Figure 1. Role of Ceramides in Skin Barrier Function.

Ceramide-Induced Apoptosis

Ceramides are well-established second messengers in the induction of apoptosis.[22] They can be generated through the de novo synthesis pathway or via the hydrolysis of sphingomyelin (B164518) by sphingomyelinases in response to various cellular stresses. Ceramide accumulation can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[16][23]

Ceramide_Apoptosis_Pathway Cellular_Stress Cellular Stress / Ligand Binding (e.g., TNF-α, FasL) SMase Sphingomyelinase (aSMase/nSMase) Cellular_Stress->SMase Death_Receptors Death Receptors (Fas, TNFR) Cellular_Stress->Death_Receptors Ceramide Ceramide Accumulation SMase->Ceramide Hydrolysis Sphingomyelin Sphingomyelin Mitochondria Mitochondria Ceramide->Mitochondria Intrinsic Pathway Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Extrinsic Pathway Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow Plant_Material Plant Material (e.g., Rice Bran, Wheat Germ) Grinding Drying & Grinding Plant_Material->Grinding Extraction Extraction (Solvent or SFE) Grinding->Extraction Crude_Extract Crude Lipid Extract Extraction->Crude_Extract Purification Purification (Column Chromatography) Crude_Extract->Purification Phytoceramide_Fractions Purified Phytoceramide Fractions Purification->Phytoceramide_Fractions Analysis Analysis (HPLC-MS/MS) Phytoceramide_Fractions->Analysis Data Structural Characterization & Quantification Analysis->Data

References

C6-Phytoceramide's function in plant stress response and defense

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phytoceramides, a class of sphingolipids, are integral components of cellular membranes in plants and are increasingly recognized as critical signaling molecules in the orchestration of responses to both biotic and abiotic stresses. Among these, the short-chain C6-phytoceramide has emerged as a potent bioactive lipid capable of inducing significant cellular responses, including programmed cell death (PCD) and the activation of defense pathways. This technical guide provides an in-depth exploration of the function of this compound in plant stress and defense, detailing the underlying signaling pathways, presenting quantitative data from key studies, and offering detailed experimental protocols for researchers.

Introduction: The Role of Sphingolipids in Plant Biology

Sphingolipids are a diverse and complex class of lipids essential for the structural integrity of eukaryotic cell membranes.[1] In plants, they are involved in a multitude of cellular processes, including signal transduction, membrane stability, and intercellular communication.[1][2] The plant sphingolipidome is vast, with hundreds of distinct molecular species contributing to the intricate regulation of growth, development, and adaptation to environmental challenges.[3] At the heart of sphingolipid metabolism lies ceramide, a molecule composed of a sphingoid long-chain base (LCB) and an N-acylated fatty acid. The length and modification of these chains confer distinct properties and functions to the ceramide molecule. Short-chain ceramides (B1148491), such as this compound, are particularly noteworthy for their cell permeability and potent signaling activities.

This compound as a Modulator of Programmed Cell Death (PCD)

A key function of this compound in the plant stress response is its ability to induce programmed cell death, a controlled cellular dismantling process crucial for development and defense against pathogens. Exogenous application of C6-ceramide has been shown to trigger PCD in various plant systems.

Signaling Cascade of this compound-Induced PCD

The induction of PCD by this compound involves a complex signaling cascade that integrates multiple cellular stress signals. Key downstream events include the influx of calcium ions, the production of reactive oxygen species (ROS), and the activation of caspase-like proteases.

dot

C6_Phytoceramide_PCD_Pathway C6 This compound PM Plasma Membrane C6->PM Interacts with Ca_channel Calcium Channel C6->Ca_channel Activates RBOHD NADPH Oxidase (RBOHD) Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->RBOHD Activates Mitochondrion Mitochondrion Ca_influx->Mitochondrion Signals to SA_pathway Salicylic (B10762653) Acid Signaling ROS ROS Burst (H₂O₂) RBOHD->ROS PCD Programmed Cell Death ROS->PCD Induces ROS->SA_pathway Induces Caspase Caspase-like Protease Activation Mitochondrion->Caspase Caspase->PCD SA_pathway->PCD Contributes to

Caption: this compound Induced PCD Signaling Pathway.

Quantitative Data on this compound-Induced Cell Death

The following table summarizes the dose-dependent effects of this compound on plant cell viability.

Plant SystemThis compound ConcentrationExposure TimeMethod% Viability / EffectReference
Rice Protoplasts100 µM24 hFDA Staining~40% survival[4]
Rice Protoplasts100 µM48 hFDA Staining~20% survival[4]
Human Keratinocytes25 µM24 hMTS Assay71.2% viability[5]
Human Keratinocytes100 µM24 hMTS Assay~40% viability[5]
MCF-7 Cancer Cells12.5 µM24 hViability AssayInhibition of viability[6]
MCF-7 Cancer Cells25 µM24 hViability AssayInhibition of viability[6]
MCF-7 Cancer Cells50 µM24 hAutophagy AssayInduction of cell death via autophagy[6]

This compound in Plant Defense Signaling

Beyond its role in PCD, this compound is a key player in the activation of plant defense signaling pathways, most notably the salicylic acid (SA) pathway. Accumulation of ceramides is observed during pathogen attack and is linked to the induction of defense-related gene expression.

Crosstalk with Salicylic Acid (SA) Signaling

The accumulation of ceramides, including potentially those with a C6 acyl chain, can lead to an increase in the levels of SA, a critical phytohormone for resistance against biotrophic and hemi-biotrophic pathogens.[7] This ceramide-induced SA accumulation is often mediated by ROS and contributes to the expression of Pathogenesis-Related (PR) genes, which are markers of systemic acquired resistance (SAR).[8]

// Nodes Pathogen [label="Pathogen Attack or\nBiotic Stress", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; C6 [label="this compound\nAccumulation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="ROS Production", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; SA_biosynthesis [label="Salicylic Acid (SA)\nBiosynthesis", fillcolor="#FBBC05", fontcolor="#202124"]; NPR1 [label="NPR1 Activation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; WRKY [label="WRKY Transcription\nFactors", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PR_genes [label="Pathogenesis-Related (PR)\nGene Expression", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Defense [label="Enhanced Disease\nResistance", shape=doubleoctagon, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pathogen -> C6; C6 -> ROS; ROS -> SA_biosynthesis; SA_biosynthesis -> NPR1 [label="SA accumulation leads to", fontsize=8, fontcolor="#5F6368"]; NPR1 -> WRKY; WRKY -> PR_genes; PR_genes -> Defense; }

Caption: Workflow for Sphingolipid Analysis by LC-MS/MS.

This compound-Induced Cell Death Assay

Objective: To assess the effect of this compound on plant cell viability.

Methodology (using Evans Blue Staining): [1][9][10]

  • Treatment:

    • Prepare a stock solution of this compound in ethanol (B145695) or DMSO.

    • Treat plant tissues (e.g., leaf discs, root segments) or cell suspensions with various concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) and a vehicle control.

    • Incubate for the desired time period (e.g., 6, 12, 24 hours).

  • Staining:

    • Prepare a 0.25% (w/v) Evans blue solution in water or a buffered solution. [9] * Immerse the treated tissues in the Evans blue solution for 15-30 minutes.

    • Wash the tissues thoroughly with deionized water to remove excess stain.

  • Quantification:

    • Visually inspect the tissues under a microscope. Dead cells will be stained blue.

    • For quantitative analysis, incubate the stained tissue in 1% (w/v) SDS in 50% methanol (B129727) at 50°C for 30-60 minutes to extract the dye. [11] * Measure the absorbance of the extracted dye at 600 nm using a spectrophotometer.

Measurement of Reactive Oxygen Species (ROS) Production

Objective: To detect and quantify ROS (specifically H₂O₂) production in response to this compound.

Methodology (using DAB Staining): [12][13]

  • Treatment:

    • Treat plant tissues as described in the cell death assay.

  • Staining:

    • Prepare a 1 mg/mL solution of 3,3'-diaminobenzidine (B165653) (DAB) in water, adjusting the pH to 3.8 with HCl.

    • Infiltrate the tissues with the DAB solution under vacuum for 10-15 minutes.

    • Incubate the tissues in the DAB solution in the dark for 4-8 hours.

    • Bleach the tissues in ethanol to remove chlorophyll (B73375) and visualize the brown precipitate formed by the reaction of DAB with H₂O₂.

  • Analysis:

    • Observe the tissues under a microscope and document the intensity and localization of the brown precipitate.

Quantitative ROS Measurement (Amplex Red Assay): [3][12][14]

  • Sample Preparation:

    • Freeze treated and control tissues in liquid nitrogen and grind to a powder.

    • Homogenize the powder in a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.4).

    • Centrifuge to pellet debris and collect the supernatant.

  • Assay:

    • Use a commercial Amplex® Red Hydrogen Peroxide/Peroxidase Assay Kit.

    • In a 96-well plate, combine the sample supernatant with the Amplex Red reagent and horseradish peroxidase.

    • Incubate in the dark for 30 minutes.

    • Measure the fluorescence using a microplate reader (excitation ~530-560 nm, emission ~590 nm).

    • Calculate H₂O₂ concentration based on a standard curve.

Analysis of Defense Gene Expression by RT-qPCR

Objective: To quantify the expression of SA-responsive genes (e.g., PR1) following this compound treatment.

Methodology:

  • Treatment and RNA Extraction:

    • Treat plants with this compound as described previously.

    • Harvest tissues at different time points and immediately freeze in liquid nitrogen.

    • Extract total RNA using a commercial kit or a standard protocol (e.g., TRIzol).

  • cDNA Synthesis:

    • Treat RNA with DNase I to remove genomic DNA contamination.

    • Synthesize first-strand cDNA using a reverse transcriptase and oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Design or obtain validated primers for the target genes (PR1, etc.) and a reference gene (e.g., Actin, Ubiquitin).

    • Perform qPCR using a SYBR Green-based master mix.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Conclusion and Future Directions

This compound is a potent signaling molecule in plants, playing a crucial role in the induction of programmed cell death and the activation of defense responses, particularly through the salicylic acid pathway. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate functions of this bioactive lipid. Future research should focus on identifying the direct protein targets of this compound in plants to fully elucidate its mechanism of action. Furthermore, exploring the interplay between this compound and other signaling molecules will provide a more comprehensive understanding of the complex regulatory networks governing plant stress responses. This knowledge will be invaluable for the development of novel strategies to enhance crop resilience and disease resistance.

References

An In-depth Technical Guide to the Physicochemical Properties of Short-Chain Phytoceramide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytoceramides, a class of ceramides (B1148491) with a phytosphingosine (B30862) backbone, are integral components of the skin's barrier and are increasingly recognized for their roles in cellular signaling. Short-chain phytoceramide analogs, which are more water-soluble and cell-permeable than their long-chain counterparts, have emerged as valuable tools for investigating the biological functions of ceramides. This technical guide provides a comprehensive overview of the physicochemical properties of these analogs, their effects on membrane biophysics, and their involvement in key cellular signaling pathways. Detailed experimental protocols and visual representations of workflows and pathways are included to facilitate further research and drug development.

Physicochemical Properties of Short-Chain Phytoceramide Analogs

The acyl chain length of phytoceramide analogs is a critical determinant of their physicochemical behavior, including their solubility, ability to self-assemble, and interactions with lipid membranes. While specific quantitative data for short-chain phytoceramide analogs are not extensively available in the literature, data from structurally similar short-chain sphingolipids can provide valuable insights.

PropertyC2-Phytoceramide (N-acetyl-phytosphingosine)C6-Phytoceramide (N-hexanoyl-phytosphingosine)C8-Phytoceramide (N-octanoyl-phytosphingosine)General Trends & Notes
Molecular Weight 359.54 g/mol [1]415.65 g/mol 443.70 g/mol Increases with acyl chain length.
Solubility More water-solubleModerately water-solubleLess water-solubleWater solubility decreases significantly with increasing acyl chain length.
Critical Micelle Concentration (CMC) Data not available for phytoceramide. Analog NBD-sphingosine has a CMC of ~13 µM.[2]Data not available.Data not available for phytoceramide. Analog Sphingosine-1-Phosphate has a CMC of ~12 µM.[3]CMC is expected to decrease with increasing acyl chain length due to increased hydrophobicity.
Membrane Permeability HighModerateLowCell permeability is inversely related to acyl chain length.
Effect on Membrane Fluidity Can increase membrane fluidity and cause destabilization.[4]Can perturb lipid organization.Expected to have a greater ordering effect on membranes compared to shorter chains.Short-chain analogs can disrupt the ordered lipid packing in membranes, while longer chains tend to integrate and order the membrane.

Experimental Protocols

Synthesis of Short-Chain Phytoceramide Analogs (e.g., N-acetyl-phytosphingosine)

Principle: This protocol describes the N-acylation of phytosphingosine with a short-chain fatty acid (e.g., acetic anhydride) to yield the corresponding short-chain phytoceramide analog.

Materials:

Procedure:

  • Dissolve phytosphingosine in a mixture of pyridine and DCM.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (or the respective acylating agent) to the solution while stirring.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by TLC.

  • Quench the reaction by adding methanol.

  • Evaporate the solvents under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane.

  • Combine the fractions containing the pure product, evaporate the solvent, and dry under vacuum.

  • Characterize the final product by mass spectrometry and NMR spectroscopy.

G Workflow for Synthesis of Short-Chain Phytoceramide Analogs cluster_synthesis Synthesis cluster_purification Purification & Characterization start Dissolve Phytosphingosine react N-acylation with Short-Chain Acylating Agent start->react Pyridine, DCM quench Quench Reaction react->quench MeOH evap1 Solvent Evaporation quench->evap1 purify Silica Gel Chromatography evap1->purify evap2 Solvent Evaporation purify->evap2 char Characterization (MS, NMR) evap2->char end Pure Short-Chain Phytoceramide Analog char->end G Workflow for Franz Diffusion Cell Assay cluster_setup Cell Setup cluster_experiment Permeation Experiment cluster_analysis Data Analysis prep Prepare and Mount Skin Membrane fill Fill Receptor Compartment with PBS prep->fill equil Equilibrate at 32°C fill->equil apply Apply Formulation to Donor Compartment equil->apply sample Collect Samples from Receptor at Time Intervals apply->sample replenish Replenish Receptor Fluid sample->replenish analyze Analyze Drug Concentration (HPLC/LC-MS) sample->analyze replenish->sample Repeat calculate Calculate Flux and Permeability analyze->calculate result Permeability Data calculate->result G Workflow for Apoptosis Assay by Flow Cytometry cluster_treatment Cell Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis seed Seed and Culture Cells treat Treat with Phytoceramide Analog seed->treat harvest Harvest and Wash Cells treat->harvest stain Stain with Annexin V and PI harvest->stain incubate Incubate in the Dark stain->incubate analyze Acquire Data on Flow Cytometer incubate->analyze gate Gate Cell Populations analyze->gate quantify Quantify Apoptotic and Necrotic Cells gate->quantify G Phytoceramide-Induced PP2A Activation Pathway cluster_input Stimulus cluster_pathway Signaling Cascade cluster_output Cellular Response phyto Short-Chain Phytoceramide Analog i2pp2a I2PP2A (PP2A Inhibitor) phyto->i2pp2a Binds to and inhibits pp2a_inactive Inactive PP2A Complex i2pp2a->pp2a_inactive Inhibits pp2a_active Active PP2A pp2a_inactive->pp2a_active Activation akt_p p-Akt (Active) pp2a_active->akt_p Dephosphorylates akt Akt (Protein Kinase B) apoptosis Apoptosis akt->apoptosis Promotes akt_p->akt Inactivation akt_p->apoptosis Inhibits G Phytoceramide-Induced Caspase-Dependent Apoptosis cluster_input Stimulus cluster_pathway Apoptotic Cascade cluster_output Cellular Response phyto Short-Chain Phytoceramide Analog mito Mitochondria phyto->mito Induces mitochondrial outer membrane permeabilization cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 Binds to cas9 Caspase-9 apaf1->cas9 Activates cas3 Caspase-3 cas9->cas3 Activates parp PARP cas3->parp Cleaves apoptosis Apoptosis cas3->apoptosis parp_cleaved Cleaved PARP parp->parp_cleaved parp_cleaved->apoptosis

References

Methodological & Application

C6-Phytoceramide: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C6-Phytoceramide (commonly referred to as C6-ceramide) is a synthetically modified, cell-permeable short-chain ceramide analog. Due to its ability to readily cross cell membranes, it is an invaluable tool for studying the biological roles of ceramides (B1148491) in vitro. Ceramides are a class of lipid molecules that act as critical signaling messengers in a variety of cellular processes, including apoptosis (programmed cell death), cell cycle arrest, and senescence. In the context of cancer research and drug development, this compound is frequently utilized to induce and investigate the mechanisms of apoptosis in various cancer cell lines. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its cytotoxic and apoptotic effects.

Data Presentation

Quantitative Effects of this compound on Cancer Cell Lines

The following table summarizes the cytotoxic effects of this compound on various cancer cell lines, providing a baseline for experimental design.

Cell LineCancer TypeAssayIC50 ValueTreatment DurationReference
MDA-MB-231Breast CancerMTT Assay5-10 µMNot Specified[1]
MCF-7Breast CancerMTT Assay5-10 µMNot Specified[1]
SK-BR-3Breast CancerMTT AssayNot SpecifiedNot Specified[1]
C6GliomaMTT Assay32.7 µM (in DMSO)Not Specified[2]
K562Chronic Myelogenous LeukemiaFlow Cytometry25 µM (apoptosis induction)24-72 hours[3][4]

Signaling Pathways

This compound Induced Apoptotic Signaling Pathway

This compound primarily induces apoptosis through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Upon entering the cell, it can lead to the activation of a cascade of signaling events culminating in programmed cell death.

Caption: this compound induced apoptosis signaling pathways.

Experimental Protocols

General Experimental Workflow

The following diagram outlines a typical workflow for investigating the effects of this compound on cultured cells.

Experimental_Workflow cluster_assays Cellular Assays start Start: Cell Culture treatment Treat cells with this compound (and vehicle control) start->treatment incubation Incubate for desired time points (e.g., 24, 48, 72 hours) treatment->incubation viability Cell Viability Assay (e.g., MTT, MTS) incubation->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) incubation->apoptosis western Western Blot Analysis (e.g., Caspases, PARP) incubation->western cell_cycle Cell Cycle Analysis (e.g., Propidium Iodide Staining) incubation->cell_cycle analysis Data Analysis and Interpretation viability->analysis apoptosis->analysis western->analysis cell_cycle->analysis

Caption: General experimental workflow for this compound studies.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a cell population.

Materials:

  • This compound (stock solution in DMSO or ethanol)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the this compound-containing medium at various concentrations. Include a vehicle control (medium with the same concentration of DMSO or ethanol (B145695) as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.[5]

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • 6-well tissue culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound and a vehicle control for the chosen duration.

  • Cell Harvesting:

    • Adherent cells: Gently detach the cells using trypsin-EDTA. Collect the floating cells from the medium as well, as they may be apoptotic.

    • Suspension cells: Collect the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 500 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[6]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis, such as caspases and PARP.

Materials:

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The appearance of cleaved forms of Caspase-3 and PARP is indicative of apoptosis.[3]

Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • This compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation: Following treatment, harvest the cells and wash them with PBS. Fix the cells by resuspending the pellet in cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in each phase of the cell cycle. An increase in the sub-G1 peak is often indicative of apoptosis.[4]

References

Dissolving C6-Phytoceramide for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C6-Phytoceramide is a short-chain, cell-permeable analog of phytoceramide, a class of sphingolipids crucial for maintaining the skin barrier and involved in various cellular signaling pathways. Its utility in in vitro research hinges on proper solubilization, as it is inherently hydrophobic. These application notes provide detailed protocols for dissolving this compound for use in a range of cell-based assays. The protocols outlined below will cover solvent-based dissolution and the preparation of complexed formulations to enhance bioavailability in aqueous culture media. Additionally, this document details experimental protocols for key assays and visualizes the associated signaling pathways.

Physicochemical Properties and Solubility of this compound

This compound is a white to off-white solid at room temperature. Its solubility is a critical factor for its application in in vitro studies. The following table summarizes its solubility in common laboratory solvents.

SolventSolubilityConcentrationNotes
Dimethyl Sulfoxide (DMSO)Soluble~20 mg/mLRecommended for preparing high-concentration stock solutions.
Ethanol (B145695)Soluble (may require heating)~20 mg/mLCan be used for stock solutions. Heating may be required for complete dissolution.
MethanolSolubleSolubleCan be used as a solvent for dissolution.
Chloroform:Methanol (1:1 or 2:1)SolubleSolublePrimarily used for lipid extraction and analytical purposes.
Aqueous Buffers (e.g., PBS)Sparingly solubleVery lowDirect dissolution in aqueous media is not recommended.

Note: For aqueous solutions, it is advised to first dissolve this compound in an organic solvent like DMSO or ethanol and then dilute it into the aqueous buffer or cell culture medium.[1] Precipitation may occur if the concentration of the organic solvent is too low or if the final concentration of the phytoceramide is too high.

Protocols for Dissolving this compound

Standard Protocol for Preparing a Stock Solution in an Organic Solvent

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO or ethanol.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Water bath or heat block (optional, for ethanol)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile container.

  • Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM or 20 mg/mL).

  • Vortex the mixture thoroughly for 1-2 minutes to facilitate dissolution.

  • If using ethanol and the compound does not fully dissolve, heat the solution at 37-40°C for 5-10 minutes, with intermittent vortexing, until the solution is clear.[2]

  • Once completely dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for long-term storage.

Protocol for Preparing a this compound/BSA Complex for Enhanced Delivery

For cell-based assays where the presence of organic solvents may be a concern, complexing this compound with Bovine Serum Albumin (BSA) can improve its delivery in aqueous media.[2]

Materials:

  • This compound stock solution in ethanol (from Protocol 2.1)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS), sterile

  • Sterile tubes

Procedure:

  • Prepare a stock solution of fatty acid-free BSA in sterile PBS (e.g., 10% w/v).

  • In a sterile tube, add the desired volume of the BSA solution.

  • While gently vortexing the BSA solution, slowly add the required volume of the this compound stock solution in ethanol to achieve the final desired concentration of the complex (e.g., 100 µM).

  • Incubate the mixture at 37°C for 15-30 minutes to allow for complex formation.

  • This this compound/BSA complex can then be diluted into cell culture medium to the final working concentration for treating cells.[2]

Experimental Protocols for In Vitro Assays

Apoptosis Induction Assay

This compound is known to induce apoptosis in various cell lines.[3] This can be assessed by measuring caspase-3 activity.

Materials:

  • Cells plated in a 96-well plate

  • This compound working solution (prepared from stock)

  • Cell culture medium

  • Caspase-3 activity assay kit (e.g., colorimetric or fluorometric)

  • Cell lysis buffer

  • Microplate reader

Procedure:

  • Plate cells at a suitable density in a 96-well plate and allow them to adhere overnight.

  • Prepare a working solution of this compound in cell culture medium by diluting the stock solution. A typical final concentration range is 10-100 µM. Include a vehicle control (e.g., DMSO or ethanol at the same final concentration as in the treated wells).

  • Treat the cells with various concentrations of this compound and the vehicle control for the desired time points (e.g., 12, 24, or 48 hours).

  • Following treatment, lyse the cells according to the caspase-3 assay kit manufacturer's instructions.

  • Add the caspase-3 substrate to each well and incubate at 37°C for 1-2 hours.

  • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Quantify the caspase-3 activity relative to the vehicle-treated control.

Autophagy Induction Assay (LC3-II Western Blot)

This compound can induce autophagy, which can be monitored by the conversion of LC3-I to LC3-II.

Materials:

  • Cells plated in 6-well plates

  • This compound working solution

  • Cell culture medium

  • RIPA buffer or other suitable lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibody against LC3

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Plate cells in 6-well plates and grow to ~80% confluency.

  • Treat cells with the desired concentration of this compound (e.g., 25-50 µM) or vehicle control for a specified time (e.g., 24 hours). To assess autophagic flux, a lysosomal inhibitor like Bafilomycin A1 can be added for the last few hours of treatment.

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with the primary LC3 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate. The ratio of LC3-II to a loading control (e.g., β-actin) is used to quantify autophagosome formation.

Signaling Pathways and Experimental Workflow Diagrams

This compound Induced Signaling Pathways

C6_Phytoceramide_Signaling cluster_stimulus Stimulus cluster_pathways Cellular Response C6 This compound Mito Mitochondrial Pathway (Cytochrome c release) C6->Mito Beclin1 Beclin-1 Dissociation C6->Beclin1 UPR Unfolded Protein Response (UPR) C6->UPR Casp9 Caspase-9 Mito->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis LC3 LC3-I to LC3-II Conversion Beclin1->LC3 Autophagosome Autophagosome Formation LC3->Autophagosome Autophagy Autophagy Autophagosome->Autophagy ER_Stress ER Stress UPR->ER_Stress

Caption: this compound signaling pathways leading to cellular responses.

General Experimental Workflow for In Vitro Assays

Experimental_Workflow prep Prepare this compound Stock Solution treat Treatment with this compound and Vehicle Control prep->treat culture Cell Seeding and Culture culture->treat incubate Incubation for Specified Duration treat->incubate assay Perform In Vitro Assay (e.g., Apoptosis, Autophagy) incubate->assay data Data Acquisition (e.g., Plate Reader, Western Blot) assay->data analysis Data Analysis and Interpretation data->analysis

Caption: General workflow for in vitro experiments with this compound.

References

Application Notes and Protocols: C6-Phytoceramide Stock Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C6-Phytoceramide is a bioactive sphingolipid that plays a crucial role in various cellular processes, including the regulation of cell growth, differentiation, and apoptosis. As a synthetic, cell-permeable analog of endogenous phytoceramides, it is a valuable tool for investigating cellular signaling pathways and for the development of novel therapeutic agents. Accurate and reproducible experimental results hinge on the correct preparation and storage of this compound stock solutions. This document provides detailed protocols and guidelines to ensure the consistent performance of this compound in your research.

Data Summary

The following table summarizes the key quantitative data for the preparation and storage of this compound stock solutions.

ParameterRecommended SolventsSolubilityRecommended Stock ConcentrationStorage TemperatureStability
This compound Ethanol (may require heating)[1], Methanol[1], Chloroform:Methanol (1:1)[1], DMSOIn Ethanol, DMSO, and Dimethyl formamide: ~20 mg/mL (for C6 Ceramide)[2]1-10 mM-20°C[1][2]≥ 4 years at -20°C[1][2]

Note: While C6-Ceramide and this compound are structurally similar, it is crucial to refer to the manufacturer's specific instructions for the lot number you are using, as solubility and stability can vary. The data for C6-Ceramide is often used as a reference for this compound due to their structural similarities.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

  • Pre-warm Solvent: Gently warm the DMSO to room temperature if stored at a lower temperature.

  • Weigh this compound: Accurately weigh the desired amount of this compound solid. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound: 415.67 g/mol ), weigh out 4.16 mg.

  • Dissolution:

    • Add the weighed this compound to a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 1 mL for a 10 mM solution).

    • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary to aid dissolution, especially when using ethanol[1].

  • Aliquotting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -20°C for long-term storage. When stored at -20°C, the stock solution is stable for at least four years[1][2]. For short-term storage of up to one month, -20°C is also suitable[3]. Some suppliers recommend -80°C for storage longer than one month[3].

Preparation of Working Solutions

For Cell Culture Experiments:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution: Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. It is crucial to add the stock solution to the medium and mix immediately and thoroughly to avoid precipitation. The final concentration of the organic solvent (e.g., DMSO) in the culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of cell culture medium containing the same final concentration of the solvent used to dissolve the this compound.

Visualizations

This compound Signaling Pathway

Ceramides, including this compound, are known to be involved in various signaling pathways that regulate cellular responses such as apoptosis and cell cycle arrest. While the specific pathways for this compound are still under investigation, the following diagram illustrates a generalized ceramide signaling pathway leading to apoptosis.

C6_Phytoceramide_Signaling cluster_membrane cluster_cytoplasm cluster_nucleus C6_Phyto This compound Bax_Bcl2 ↑ Bax/Bcl-2 ratio C6_Phyto->Bax_Bcl2 Cell_Membrane Cell Membrane Mitochondria Mitochondria ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS Nucleus Nucleus Bax_Bcl2->Mitochondria Caspase3 Caspase-3 Activation ROS->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Generalized signaling pathway of this compound inducing apoptosis.

Experimental Workflow for this compound Application

The following diagram outlines a typical workflow for preparing a this compound stock solution and using it in a cell-based assay.

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_application Cell-Based Assay Application Weigh 1. Weigh C6- Phytoceramide Dissolve 2. Dissolve in appropriate solvent Weigh->Dissolve Vortex 3. Vortex until fully dissolved Dissolve->Vortex Aliquot 4. Aliquot for single use Vortex->Aliquot Store 5. Store at -20°C Aliquot->Store Thaw 6. Thaw aliquot Store->Thaw Future Use Dilute 7. Dilute to working concentration in media Thaw->Dilute Treat 8. Treat cells Dilute->Treat Incubate 9. Incubate for defined period Treat->Incubate Analyze 10. Analyze cellular response Incubate->Analyze

Caption: Workflow for this compound stock preparation and application.

References

Application Note: Quantitative Analysis of C6-Phytoceramide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phytoceramides are a specific subclass of ceramides (B1148491) characterized by a phytosphingosine (B30862) backbone.[1] C6-phytoceramide, a short-chain synthetic analog, is a valuable tool in research and drug development due to its cell permeability and ability to mimic endogenous ceramides.[2] As a bioactive lipid, this compound is implicated in critical cellular processes such as apoptosis (programmed cell death), cell cycle arrest, and signal transduction.[2][3][4] Accurate and sensitive quantification of this compound in various biological matrices is essential for elucidating its mechanisms of action, understanding its metabolism, and for quality control in cosmetic and therapeutic formulations.[1][4]

This document provides detailed protocols and application notes for the quantitative analysis of this compound using modern analytical techniques, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principal Analytical Technique: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying this compound due to its high sensitivity, specificity, and accuracy.[5][6] The technique combines the separation power of High-Performance Liquid Chromatography (HPLC) with the precise detection and quantification capabilities of tandem mass spectrometry.[7][8] Methods using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer offer excellent sensitivity and reproducibility for analyzing ceramides in complex biological samples.[6]

Key Advantages of LC-MS/MS for this compound Analysis:

  • High Sensitivity: Achieves limits of detection (LOD) in the femtomole range and limits of quantification (LOQ) as low as 0.01-0.50 ng/mL.[6][8]

  • Specificity: Can distinguish between different ceramide species based on their mass-to-charge ratio and fragmentation patterns, which is crucial for resolving isomeric complexity.[1][9]

  • Accuracy and Precision: Provides reliable and reproducible quantification with intra- and inter-batch coefficients of variation (CV) typically below 15%.[1][8]

  • Versatility: Applicable to a wide range of biological matrices, including cell lysates, plasma, serum, and tissue homogenates.[1][7]

The general workflow for this analysis involves lipid extraction from the biological sample, chromatographic separation, and detection by mass spectrometry.

G cluster_workflow Experimental Workflow for this compound Quantification Sample Biological Sample (Cells, Tissue, Plasma) Spiking Internal Standard Spiking Sample->Spiking Add ISTD Extraction Lipid Extraction (e.g., Bligh-Dyer Method) Separation LC Separation (Reverse-Phase HPLC) Extraction->Separation Inject Extract Spiking->Extraction Ionization Ionization (ESI) Separation->Ionization Detection MS/MS Detection (MRM Mode) Ionization->Detection Analysis Data Analysis & Quantification Detection->Analysis

Caption: General workflow for LC-MS/MS-based quantification of this compound.

Experimental Protocols

Protocol 1: Lipid Extraction from Cultured Cells or Tissue

This protocol is adapted from the Bligh and Dyer method, a robust procedure for extracting lipids from biological samples.[3][7]

Materials:

  • Cultured cells or tissue homogenate

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727), Chloroform (B151607) (HPLC grade)

  • Internal Standard (ISTD) solution (e.g., C17-ceramide)[7]

  • Glass tubes with screw caps

  • Vortex mixer and Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Collection: For cultured cells, wash with ice-cold PBS, then scrape the cells in 1 ml of ice-cold methanol and transfer to a glass tube.[3] For tissue, use a pre-weighed amount of homogenate.

  • Internal Standard Spiking: Add a known amount of internal standard (e.g., C17-ceramide) to each sample to correct for extraction loss and ionization variability.[7]

  • Solvent Addition: Add 2 ml of chloroform to the methanol-cell suspension (final ratio Chloroform:Methanol, 2:1 v/v).[3]

  • Phase Separation: Vortex the mixture thoroughly. Add 0.8 ml of water to induce phase separation.[3] Vortex again and centrifuge at ~2000 x g for 5-10 minutes.

  • Lipid Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass pipette and transfer to a new tube.[3]

  • Drying: Dry the collected lipid extract under a gentle stream of nitrogen gas.[3]

  • Reconstitution: Reconstitute the dried lipid pellet in a suitable solvent for LC-MS/MS analysis (e.g., 100-250 µL of acetonitrile (B52724) or methanol).[6] Store at -80°C until analysis.

Protocol 2: LC-MS/MS Analysis

This protocol outlines typical parameters for the quantification of this compound on a UHPLC system coupled to a triple quadrupole mass spectrometer.

Instrumentation & Columns:

  • LC System: Agilent 1100 HPLC system or equivalent.[9]

  • Mass Spectrometer: Agilent 6410 triple quadrupole, ThermoFinnigan LCQ ion trap, or equivalent.[6][9]

  • Column: C8 or C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).[3][7]

LC Parameters:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10 v/v) with 0.1% formic acid

  • Flow Rate: 0.3 - 0.5 mL/min.[9][10]

  • Gradient: A 5-minute gradient is often sufficient for short-chain ceramides.[6]

    • 0-1 min: 60% B

    • 1-4 min: Ramp to 95% B

    • 4-4.5 min: Hold at 95% B

    • 4.5-5 min: Return to 60% B

  • Column Temperature: 30-40°C.[10]

  • Injection Volume: 5-10 µL.[10]

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions must be optimized for this compound and the chosen internal standard. For general ceramides, the product ion often corresponds to the sphingoid base after collision-induced dissociation.

    • Example transition for C6-Ceramide (N-hexanoylsphingosine): Precursor ion [M+H]⁺ → Product ion (e.g., m/z 264.2). Note: The exact m/z for this compound will differ slightly due to the extra hydroxyl group on the phytosphingosine base and should be determined empirically.

  • Data Analysis: Quantify this compound by integrating the area under the curve (AUC) for its specific MRM transition and normalizing it against the AUC of the internal standard.[3] Create a calibration curve using standards of known concentrations to determine the absolute amount in the samples.

Quantitative Data Summary

The performance of analytical methods for ceramide quantification is summarized below. These values are representative and may vary based on the specific matrix and instrumentation.

ParameterC6-CeramideLong-Chain Ceramides (e.g., C16, C24)Reference
Limit of Detection (LOD) 0.8 fmol0.2 - 1.5 fmol[6]
Limit of Quantification (LOQ) 4.5 fmol1.1 - 15.3 fmol[6]
LOQ (in ng/mL) N/A0.01 - 0.50 ng/mL[8]
Linearity (R²) ≥ 0.995≥ 0.995[1]
Recovery from Plasma N/A78 - 91%[7][8]
Recovery from Tissue N/A70 - 99%[7][8]
Intra-batch Precision (CV) ≤ 8%≤ 8%[1]
Inter-batch Precision (CV) ≤ 12%≤ 12%[1]

N/A: Specific data for this compound was not available in the cited sources but is expected to be comparable to other short-chain ceramides.

Biological Activity and Signaling Pathways

C6-ceramide is known to be a potent inducer of apoptosis.[3] It can activate cellular stress responses and signaling cascades that culminate in programmed cell death. Understanding these pathways is crucial for drug development, particularly in oncology.

C6-Ceramide Induced Apoptosis Pathway

Exogenous, cell-permeable ceramides like C6-ceramide can trigger apoptosis through the mitochondrial pathway.[2] This involves the activation of caspases, degradation of Poly(ADP-ribose) polymerase (PARP), and the release of cytochrome c from the mitochondria.[2] The process often involves the generation of reactive oxygen species (ROS) and a shift in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[11]

G C6 This compound (Exogenous) ROS ↑ Reactive Oxygen Species (ROS) C6->ROS Bax ↑ Bax:Bcl-2 Ratio C6->Bax Mito Mitochondrial Membrane Depolarization ROS->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified signaling pathway of C6-ceramide-induced apoptosis.

References

Application Notes and Protocols for Phytoceramide Analysis in Biological Samples by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytoceramides are a subclass of ceramides (B1148491) characterized by a phytosphingosine (B30862) backbone.[1] They are integral structural components of the stratum corneum, playing a crucial role in maintaining the skin's barrier function and retaining moisture.[2][3][4][5] Phytoceramides are also found in various plants, including wheat, rice, and sweet potatoes.[4] Due to their role in skin health, there is growing interest in the analysis of phytoceramides in biological samples for research, cosmetic development, and drug discovery.

This document provides a detailed methodology for the quantification of phytoceramides in biological samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and specific analytical technique.[6]

Experimental Protocols

Sample Preparation

The choice of extraction method is critical for obtaining accurate and reproducible results and depends on the biological matrix.[7]

a) For Plasma/Serum Samples:

Protein precipitation is a common and efficient method for preparing plasma and serum samples.[7][8][9]

  • Thaw plasma or serum samples on ice.

  • To a 100 µL aliquot of the sample, add 400 µL of a cold organic solvent, such as acetonitrile (B52724) or methanol, to precipitate proteins.[7]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant containing the lipids.

  • For cleaner samples and to remove highly abundant interfering lipids, an additional solid-phase extraction (SPE) step using a silica (B1680970) gel column may be employed.[10][11]

b) For Tissue Samples (e.g., Skin Biopsies):

A liquid-liquid extraction method, such as the Bligh and Dyer method, is effective for extracting lipids from tissue samples.[10][11]

  • Homogenize the tissue sample (e.g., 50 mg) in a mixture of chloroform (B151607):methanol (1:2, v/v).

  • Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v).

  • Vortex the mixture and centrifuge to induce phase separation.

  • The lower organic phase, containing the lipids, is carefully collected.

  • The solvent is then evaporated under a stream of nitrogen, and the lipid extract is reconstituted in a suitable solvent for HPLC-MS/MS analysis.

c) Internal Standards:

To correct for variability in extraction efficiency and matrix effects, it is crucial to use appropriate internal standards.[1] Non-physiological odd-chain ceramides (e.g., C17 ceramide) or stable isotope-labeled ceramides are commonly used.[9][10][11] The internal standard should be added to the sample before the extraction process.

HPLC-MS/MS Analysis

a) Liquid Chromatography (LC) Conditions:

Reverse-phase chromatography is a widely used technique for the separation of ceramides.[6][10]

ParameterRecommended Conditions
Column C8 or C18 reverse-phase column (e.g., 2.1 x 150 mm, 5 µm)[10]
Mobile Phase A Water with 0.1% formic acid and 25 mM ammonium (B1175870) acetate[12]
Mobile Phase B Acetonitrile with 0.1% formic acid[12]
Gradient A linear gradient from 80% B to 100% B over 15 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration at 80% B.
Flow Rate 0.3 mL/min[9]
Column Temperature 30°C[9]
Injection Volume 10 µL

b) Mass Spectrometry (MS) Conditions:

Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of ceramides.[8][10]

ParameterRecommended Conditions
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Gas Flow Desolvation Gas: 600 L/hr; Cone Gas: 50 L/hr

c) MRM Transitions:

Specific precursor-to-product ion transitions for each phytoceramide species and the internal standard need to be optimized. The precursor ion is typically the [M+H]+ ion, and the product ion results from the cleavage of the amide bond, yielding a fragment corresponding to the sphingoid base.

Data Presentation

The following tables summarize typical quantitative data for a validated HPLC-MS/MS method for phytoceramide analysis.

Table 1: Method Validation Parameters

ParameterResult
Linearity (R²) ≥ 0.99[1]
Lower Limit of Quantification (LLOQ) 0.02 - 0.08 µg/mL[8]
Intra-assay Precision (%CV) < 15%
Inter-assay Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%

Table 2: Example MRM Transitions for Phytoceramides

Phytoceramide SpeciesPrecursor Ion (m/z)Product Ion (m/z)
Phytoceramide (d18:0/16:0) 570.5284.3
Phytoceramide (d18:0/18:0) 598.6284.3
Phytoceramide (d18:0/24:0) 682.7284.3
C17-Ceramide (Internal Standard) 552.5266.3

(Note: The exact m/z values may vary slightly depending on the specific adducts formed and the instrument calibration.)

Visualization of Pathways and Workflows

Phytoceramide Metabolism and Signaling

Phytoceramides are synthesized from dihydroceramides through the action of the enzyme dihydroceramide (B1258172) desaturase 2 (DES2).[13] They can be further metabolized and are involved in cellular signaling pathways that regulate processes such as apoptosis and cell proliferation.[12][14][15]

Phytoceramide_Metabolism_Signaling cluster_synthesis De Novo Synthesis cluster_signaling Cellular Signaling cluster_salvage Salvage Pathway Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA Dihydroceramide Dihydroceramide Serine + Palmitoyl-CoA->Dihydroceramide SPT Phytoceramide Phytoceramide Dihydroceramide->Phytoceramide DES2 Apoptosis Apoptosis Phytoceramide->Apoptosis Activation Cell_Proliferation Cell_Proliferation Phytoceramide->Cell_Proliferation Inhibition Sphingosine Sphingosine Phytoceramide->Sphingosine Ceramidase Complex Sphingolipids Complex Sphingolipids Complex Sphingolipids->Phytoceramide Hydrolysis

Caption: Phytoceramide metabolism and its role in cellular signaling pathways.

Experimental Workflow

The overall experimental workflow for the HPLC-MS/MS analysis of phytoceramides in biological samples is a multi-step process from sample collection to data analysis.

HPLC_MSMS_Workflow Sample_Collection 1. Biological Sample Collection (Plasma, Serum, Tissue) Extraction 2. Lipid Extraction (Protein Precipitation or LLE) Sample_Collection->Extraction Addition of Internal Standard LC_Separation 3. HPLC Separation (Reverse-Phase Column) Extraction->LC_Separation MS_Detection 4. MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis 5. Data Analysis (Quantification and Interpretation) MS_Detection->Data_Analysis

Caption: Experimental workflow for phytoceramide analysis by HPLC-MS/MS.

References

Application Notes and Protocols for Studying Sphingolipid Metabolism in Yeast Using C6-Phytoceramide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sphingolipids are a class of lipids that are integral components of eukaryotic cell membranes and serve as signaling molecules in a variety of cellular processes, including cell growth, differentiation, and stress responses. The budding yeast, Saccharomyces cerevisiae, is a powerful model organism for studying sphingolipid metabolism due to its genetic tractability and the conservation of core sphingolipid metabolic pathways with higher eukaryotes.[1][2] Phytoceramide is a major ceramide species in yeast.[3]

This document provides detailed application notes and protocols for the use of C6-Phytoceramide, a short-chain, cell-permeable phytoceramide analog, to study sphingolipid metabolism and signaling in yeast. The fluorescently-labeled version, C6-NBD-Phytoceramide, is particularly useful for visualizing and quantifying its uptake, trafficking, and conversion to complex sphingolipids.[4]

Data Presentation

The following tables summarize quantitative data related to the use of this compound and its analogs in yeast and other model systems. This data can serve as a reference for designing and interpreting experiments.

Table 1: Typical Experimental Parameters for C6-NBD-Phytoceramide Labeling in Yeast

ParameterValueNotes
Probe C6-NBD-PhytoceramideFluorescent analog for visualization and quantification.
Yeast Strain e.g., W303-1A, BY4741Wild-type or specific mutant strains can be used.
Growth Medium YEPD or Synthetic Defined (SD) mediumChoice of medium can influence lipid metabolism.
Labeling Concentration 1 - 5 µMOptimal concentration should be determined empirically.[4]
Incubation Time 15 - 60 minutesTime-course experiments are recommended.[4]
Incubation Temperature 30°CStandard growth temperature for S. cerevisiae.
Back-Exchange Required for visualizing intracellular traffickingRemoves unincorporated probe from the plasma membrane.

Table 2: Effects of Exogenous Ceramides on Yeast Cell Viability

Ceramide AnalogConcentrationEffect on Cell Viability (W303-1A strain)Reference
C2-Phytoceramide30 µMSignificant decrease in colony-forming units (CFU)[1]
C6-Ceramide30 µMModerate decrease in CFU[1]
C2-Ceramide30 µMMinimal effect on CFU[1]

Experimental Protocols

Protocol 1: Labeling of Yeast Cells with C6-NBD-Phytoceramide for Fluorescence Microscopy

This protocol describes the general procedure for labeling yeast cells with C6-NBD-Phytoceramide to visualize its subcellular localization and transport.

Materials:

  • Saccharomyces cerevisiae strain of interest

  • YEPD or SD medium

  • C6-NBD-Phytoceramide

  • Ethanol (for stock solution)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Microscopy-grade glass slides and coverslips

Procedure:

  • Yeast Culture Preparation:

    • Inoculate a fresh colony of the desired yeast strain into 5 mL of YEPD or SD medium.

    • Grow the culture overnight at 30°C with shaking (200 rpm) to reach the mid-logarithmic growth phase (OD600 ≈ 0.4-0.6).

  • Preparation of C6-NBD-Phytoceramide/BSA Complex (100 µM stock):

    • Prepare a 1 mM stock solution of C6-NBD-Phytoceramide in ethanol.

    • Dry down 10 µL of the 1 mM stock solution under a stream of nitrogen gas.

    • Resuspend the dried lipid in 20 µL of ethanol.

    • In a separate tube, prepare a solution of 0.34 mg/mL fatty acid-free BSA in PBS.

    • While vortexing the BSA solution, slowly inject the ethanolic C6-NBD-Phytoceramide solution to create a 100 µM C6-NBD-Phytoceramide/BSA complex.[5]

    • Store the complex at -20°C for future use.

  • Labeling of Yeast Cells:

    • Harvest 1 mL of the mid-log phase yeast culture by centrifugation (3,000 x g for 3 minutes).

    • Wash the cells once with fresh, pre-warmed medium.

    • Resuspend the cell pellet in 1 mL of fresh medium.

    • Add the C6-NBD-Phytoceramide/BSA complex to the cell suspension to a final concentration of 1-5 µM.

    • Incubate the cells at 30°C for 15-60 minutes with gentle shaking.

  • Back-Exchange Procedure (Optional but Recommended):

    • To remove the fluorescent probe that has not been internalized and remains in the outer leaflet of the plasma membrane, a back-exchange step is crucial.

    • After labeling, pellet the cells by centrifugation.

    • Resuspend the cells in ice-cold medium containing 2% (w/v) fatty acid-free BSA.

    • Incubate on ice for 10 minutes.

    • Repeat the wash with ice-cold medium containing BSA.

    • Wash the cells once with ice-cold medium without BSA to remove residual BSA.

  • Microscopy:

    • Resuspend the final cell pellet in a small volume of medium.

    • Mount the cells on a microscope slide and observe using a fluorescence microscope equipped with appropriate filters for NBD (Excitation: ~466 nm, Emission: ~536 nm).[4]

Protocol 2: Extraction and Analysis of C6-NBD-Phytoceramide Metabolites by Thin-Layer Chromatography (TLC)

This protocol allows for the separation and semi-quantitative analysis of C6-NBD-Phytoceramide and its metabolic products, such as C6-NBD-Inositolphosphorylceramide (IPC).

Materials:

  • Yeast cells labeled with C6-NBD-Phytoceramide (from Protocol 1)

  • Chloroform (B151607)

  • Methanol

  • Water

  • TLC plates (silica gel 60)

  • TLC developing chamber

  • Fluorescence imaging system

Procedure:

  • Lipid Extraction:

    • After labeling and back-exchange, pellet the yeast cells.

    • Add 500 µL of a chloroform:methanol (1:2, v/v) mixture to the cell pellet.

    • Vortex vigorously for 15 minutes.

    • Add 150 µL of chloroform and 150 µL of water to induce phase separation.

    • Vortex briefly and centrifuge at 2,000 x g for 5 minutes.

    • Carefully collect the lower organic phase containing the lipids.

  • Thin-Layer Chromatography:

    • Dry the collected organic phase under a stream of nitrogen.

    • Resuspend the dried lipids in a small volume (20-50 µL) of chloroform:methanol (2:1, v/v).

    • Spot the lipid extract onto a silica (B1680970) gel TLC plate.

    • Develop the TLC plate in a chamber pre-equilibrated with a solvent system such as chloroform:methanol:water (65:25:4, v/v/v).

    • Allow the solvent to migrate up the plate until it is approximately 1 cm from the top.

    • Remove the plate from the chamber and allow it to air dry completely.

  • Analysis:

    • Visualize the fluorescent lipid spots using a fluorescence imaging system with an appropriate excitation light source.

    • The relative mobility (Rf) of the spots can be used to identify C6-NBD-Phytoceramide and its metabolites. C6-NBD-IPC will have a lower Rf value (migrate less) than C6-NBD-Phytoceramide due to its polar head group.

    • The intensity of the fluorescent spots can be quantified using densitometry software to determine the relative amounts of each lipid species.

Visualization of Signaling Pathways and Experimental Workflows

Sphingolipid Metabolism in Yeast

The following diagram illustrates the central role of phytoceramide in the sphingolipid metabolic pathway of S. cerevisiae.

Sphingolipid_Metabolism Serine_Palmitoyl_CoA Serine + Palmitoyl-CoA DHS Dihydrosphingosine (DHS) Serine_Palmitoyl_CoA->DHS SPT PHS Phytosphingosine (PHS) DHS->PHS Sur2p Dihydroceramide Dihydroceramide DHS->Dihydroceramide Lac1p/Lag1p Phytoceramide This compound PHS->Phytoceramide Lac1p/Lag1p Fatty_Acyl_CoA Very Long Chain Fatty Acyl-CoA Fatty_Acyl_CoA->Dihydroceramide Fatty_Acyl_CoA->Phytoceramide Dihydroceramide->Phytoceramide Sur2p IPC Inositolphosphoryl- ceramide (IPC) Phytoceramide->IPC Aur1p MIPC Mannosyl-IPC (MIPC) IPC->MIPC Csg1p/Csh1p MIP2C Mannosyl-di-IPC (M(IP)2C) MIPC->MIP2C Ipt1p Experimental_Workflow start Start: Yeast Culture (Mid-log phase) labeling Label with C6-NBD-Phytoceramide (1-5 µM, 15-60 min, 30°C) start->labeling back_exchange Back-Exchange (Ice-cold medium + 2% BSA) labeling->back_exchange wash Wash with ice-cold medium back_exchange->wash analysis Analysis wash->analysis microscopy Fluorescence Microscopy (Subcellular Localization) analysis->microscopy extraction Lipid Extraction (Chloroform:Methanol) analysis->extraction tlc TLC Analysis (Separation of Metabolites) extraction->tlc quantification Quantification (Densitometry) tlc->quantification Stress_Response_Pathway C6_Phytoceramide Exogenous this compound Membrane_Stress Plasma Membrane Perturbation C6_Phytoceramide->Membrane_Stress Sho1_Msb2 Sho1/Msb2 Membrane_Stress->Sho1_Msb2 Ste11 Ste11 Sho1_Msb2->Ste11 Pbs2 Pbs2 Ste11->Pbs2 Hog1 Hog1 Pbs2->Hog1 Phosphorylation Cellular_Response Stress Response (e.g., Cell Cycle Arrest) Hog1->Cellular_Response

References

C6-Phytoceramide: A Potent Inducer of Endoplasmic Reticulum Stress for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

C6-Phytoceramide is a synthetically modified, cell-permeable analog of naturally occurring phytoceramides. Its short N-acyl chain (C6) enhances its solubility and ability to cross cellular membranes, making it a valuable tool for in vitro and in vivo studies. Ceramides (B1148491), including this compound, are bioactive sphingolipids that play crucial roles in various cellular processes, including the regulation of cell growth, differentiation, and apoptosis. A key mechanism through which this compound exerts its cellular effects is the induction of endoplasmic reticulum (ER) stress.[1][2] This application note provides detailed protocols and quantitative data for utilizing this compound to induce ER stress in research models, targeting researchers, scientists, and drug development professionals.

The endoplasmic reticulum is a critical organelle responsible for protein synthesis, folding, and modification, as well as lipid biosynthesis. Perturbations to ER homeostasis, such as the accumulation of unfolded or misfolded proteins, lead to a state of cellular stress known as ER stress. To cope with this, cells activate a complex signaling network called the Unfolded Protein Response (UPR).[3][4] The UPR aims to restore ER function by attenuating protein translation, upregulating the expression of chaperone proteins, and enhancing protein degradation pathways. However, if the stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death.[4] this compound has been shown to trigger all three major branches of the UPR, making it an effective and reliable tool to study the mechanisms of ER stress and its implications in various diseases, including cancer and neurodegenerative disorders.[5][6]

Mechanism of Action: this compound and the Unfolded Protein Response

This compound induces ER stress primarily by disrupting ER calcium homeostasis and altering membrane properties.[3] This leads to the activation of the three main UPR sensor proteins located on the ER membrane: IRE1α (Inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6).[4]

  • IRE1α Pathway: Upon ER stress, IRE1α dimerizes and autophosphorylates, activating its endoribonuclease activity. This leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding and degradation.[3][7]

  • PERK Pathway: Activated PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), which leads to a global attenuation of protein synthesis, thereby reducing the protein load on the ER. However, phosphorylated eIF2α selectively promotes the translation of activating transcription factor 4 (ATF4), which in turn upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis, including the pro-apoptotic transcription factor CHOP.[3]

  • ATF6 Pathway: When ER stress occurs, ATF6 translocates from the ER to the Golgi apparatus, where it is cleaved by proteases to release its active cytosolic fragment. This fragment then moves to the nucleus and acts as a transcription factor to induce the expression of ER chaperones, such as GRP78/BiP.[6][8]

Quantitative Data: this compound Induced ER Stress Markers

The following tables summarize quantitative data on the effects of short-chain ceramides (including C2 and C6 ceramides as representative examples) on the induction of ER stress markers in various cell lines. These values can serve as a starting point for experimental design, though optimal concentrations and incubation times should be determined empirically for each specific research model.

Table 1: Induction of ER Stress Markers by Short-Chain Ceramides in Cancer Cell Lines

Cell LineCeramide AnalogueConcentrationIncubation TimeMarkerFold Change (vs. Control)Reference
ACC-M (Adenoid Cystic Carcinoma)C2-Ceramide100 µM6 hoursXBP1s mRNASignificant Increase[3]
ACC-M (Adenoid Cystic Carcinoma)C2-Ceramide100 µM12 hoursXBP1s mRNAFurther Increase[3]
ACC-M (Adenoid Cystic Carcinoma)C2-Ceramide100 µM6 hoursGRP78 mRNA~2.5-fold[3]
ACC-M (Adenoid Cystic Carcinoma)C2-Ceramide100 µM12 hoursGRP78 mRNA~3.5-fold[3]
ACC-M (Adenoid Cystic Carcinoma)C2-Ceramide100 µM3 hoursp-eIF2α ProteinSignificant Increase[3]
ACC-M (Adenoid Cystic Carcinoma)C2-Ceramide100 µM12 hoursp-JNK ProteinSignificant Increase[3]
ACC-M (Adenoid Cystic Carcinoma)C2-Ceramide100 µM12 hoursCleaved Caspase-3Significant Increase[3]
SH-SY5Y (Neuroblastoma)C6-CeramideNot SpecifiedNot SpecifiedCHOPImplicated in apoptosis[5]

Table 2: Effects of C6-Ceramide on Cell Viability

Cell LineC6-Ceramide ConcentrationIncubation TimeAssayEffectReference
HN9.10e (Embryonic Hippocampal)13 µM24 hoursCell ViabilityIncrease[2][9]
HN9.10e (Embryonic Hippocampal)13 µM48 hoursCell ViabilityReturn to baseline[2][9]
Kupffer Cells1-10 µM2 hoursCell ViabilityNo significant effect
Kupffer Cells20 µM2 hoursCell Viability10% decrease
Kupffer Cells30 µM2 hoursCell Viability49% decrease

Experimental Protocols

Protocol 1: Induction of ER Stress in Cell Culture

This protocol describes the general procedure for treating cultured mammalian cells with this compound to induce ER stress.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (B145695) (for stock solution)

  • Complete cell culture medium appropriate for the cell line

  • Mammalian cell line of interest

  • Cell culture plates or flasks

  • Phosphate-buffered saline (PBS)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10-20 mM) in sterile DMSO or ethanol. Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.

  • Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will allow them to reach 70-80% confluency at the time of treatment.

  • Cell Treatment:

    • On the day of the experiment, dilute the this compound stock solution to the desired final concentration in pre-warmed complete cell culture medium. Typical working concentrations range from 10 µM to 100 µM.[3]

    • It is crucial to include a vehicle control (medium with the same concentration of DMSO or ethanol used for the this compound treatment).

    • Remove the old medium from the cells and wash once with sterile PBS.

    • Add the medium containing this compound or the vehicle control to the cells.

  • Incubation: Incubate the cells for the desired period. Incubation times can range from 3 to 24 hours, depending on the specific ER stress markers being analyzed.[3]

  • Harvesting: After the incubation period, harvest the cells for downstream analysis (e.g., RNA extraction for RT-PCR, protein extraction for Western blotting, or cell viability assays).

Protocol 2: Western Blotting for ER Stress Markers

This protocol outlines the procedure for detecting key ER stress-associated proteins by Western blotting following this compound treatment.

Materials:

  • Cells treated with this compound (from Protocol 1)

  • RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies against ER stress markers (e.g., anti-GRP78, anti-p-eIF2α, anti-eIF2α, anti-CHOP, anti-p-JNK, anti-JNK)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., chemiluminescence detector)

Procedure:

  • Cell Lysis:

    • Wash the treated cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities using appropriate software and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol describes how to assess the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT solution (5 mg/mL in PBS)

  • DMSO or solubilization solution

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density.

    • Treat the cells with various concentrations of this compound and a vehicle control as described in Protocol 1.

  • MTT Addition:

    • After the desired incubation period (e.g., 24, 48, or 72 hours), add 10-20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium from each well.

    • Add 100-200 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.

    • Pipette up and down to ensure complete dissolution.

  • Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

This compound-Induced ER Stress Signaling Pathway

C6_Phytoceramide_ER_Stress_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Golgi Golgi cluster_Nucleus Nucleus C6 This compound GRP78 GRP78/BiP C6->GRP78 dissociation ER_Membrane IRE1a IRE1α XBP1u XBP1u mRNA IRE1a->XBP1u splicing PERK PERK eIF2a eIF2α PERK->eIF2a phosphorylation ATF6 ATF6 ATF6_p90 ATF6 (p90) ATF6->ATF6_p90 translocation XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_protein XBP1s Protein XBP1s->XBP1s_protein translation p_eIF2a p-eIF2α eIF2a->p_eIF2a ATF4 ATF4 p_eIF2a->ATF4 translation ATF4_protein ATF4 Protein ATF4->ATF4_protein ATF6_p50 ATF6 (p50) ATF6_p90->ATF6_p50 cleavage ATF6_p50_nuc ATF6 (p50) ATF6_p50->ATF6_p50_nuc translocation UPR_Genes UPR Target Genes (Chaperones, ERAD) XBP1s_protein->UPR_Genes transcription CHOP CHOP ATF4_protein->CHOP transcription ATF6_p50_nuc->UPR_Genes transcription Apoptosis Apoptosis CHOP->Apoptosis

Caption: this compound induced ER stress pathway.

Experimental Workflow for Studying this compound Induced ER Stress

Experimental_Workflow cluster_analysis Downstream Analysis start Start: Seed Cells treatment Treat cells with this compound (and vehicle control) start->treatment incubation Incubate for desired time (e.g., 3-24 hours) treatment->incubation harvest Harvest Cells incubation->harvest rna_extraction RNA Extraction harvest->rna_extraction RNA protein_extraction Protein Extraction harvest->protein_extraction Protein viability_assay Cell Viability Assay (e.g., MTT) harvest->viability_assay Viability rt_pcr RT-qPCR for UPR gene expression (XBP1s, GRP78, CHOP) rna_extraction->rt_pcr western_blot Western Blot for ER stress proteins (p-eIF2α, GRP78, CHOP) protein_extraction->western_blot data_analysis Data Analysis and Interpretation viability_assay->data_analysis rt_pcr->data_analysis western_blot->data_analysis

Caption: Experimental workflow for this compound studies.

Conclusion

This compound is a powerful and versatile tool for inducing ER stress in a controlled and reproducible manner in various research models. By activating all three branches of the Unfolded Protein Response, it allows for a comprehensive investigation of the cellular mechanisms governing ER homeostasis and the transition from adaptive responses to apoptosis. The protocols and data presented in this application note provide a solid foundation for researchers to effectively utilize this compound in their studies on ER stress-related diseases and for the development of novel therapeutic strategies.

References

Application Notes: Fluorescently Labeled C6-Phytoceramide (NBD-C6-Phytoceramide)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

NBD-C6-Phytoceramide is a fluorescently labeled, short-chain analog of phytoceramide, an essential sphingolipid.[1][2] The molecule consists of a phytosphingosine (B30862) backbone linked to a six-carbon acyl chain (C6) that is tagged with a 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore.[1][3] This fluorescent tag allows for the direct visualization, tracking, and quantification of the probe's uptake, trafficking, and metabolism within living cells.[1] The NBD group is environmentally sensitive; it is weakly fluorescent in aqueous environments but becomes highly fluorescent in the hydrophobic environment of lipid membranes, making it an excellent tool for studying membrane dynamics.[3][4]

These characteristics make NBD-C6-Phytoceramide an invaluable probe for researchers, scientists, and drug development professionals investigating the complex roles of phytoceramides in cellular processes such as sphingolipid metabolism, signal transduction, apoptosis, and autophagy.[1][3][5]

Physicochemical and Spectral Properties

The utility of NBD-C6-Phytoceramide as a research tool is defined by its specific physical, chemical, and fluorescent properties.

Table 1: Physicochemical Properties
Property Value Reference
Molecular FormulaC₃₀H₅₁N₅O₇[1][6]
Molecular Weight593.76 g/mol [1][6]
AppearanceOrange/Solid[1][6]
Purity≥98%[6]
Storage Conditions-20°C, protect from light[3][6]
Stability≥ 4 years at -20°C[6]
Table 2: Fluorescence Characteristics
Property Wavelength (nm) Reference
Excitation Maximum (Ex)~466 nm[1][6]
Emission Maximum (Em)~536 nm[1][6]
Table 3: Solubility Data
Solvent Solubility Reference
Chloroform:Methanol (2:1)Soluble[6]
MethanolSoluble[6]
DMSOSoluble[1][6]
DMFSoluble[1]
EthanolSoluble[1][6]

Key Applications & Experimental Protocols

Visualizing Sphingolipid Transport and Metabolism

NBD-C6-Phytoceramide is readily taken up by cells and transported to the Golgi apparatus, where it serves as a substrate for enzymes involved in sphingolipid metabolism.[1][6][7] This makes it an excellent tool for selectively staining the Golgi and studying the flux of ceramide through key metabolic pathways.[4][7][8]

G cluster_workflow Workflow: Golgi Staining & Metabolism Analysis A Prepare NBD-C6-Phytoceramide/BSA Complex B Incubate Cells with Probe at 4°C (Allows plasma membrane binding) A->B C Wash to Remove Excess Probe B->C D Incubate at 37°C (Allows internalization and transport to Golgi) C->D E Live-Cell Imaging (Visualize Golgi) D->E Imaging Pathway F Lipid Extraction D->F Metabolism Pathway G HPLC or TLC Analysis (Quantify Metabolites) F->G G cluster_apoptosis Apoptosis Induction cluster_stress ER Stress & Autophagy PC NBD-C6-Phytoceramide PKC Activate PKCζ PC->PKC PP2A Activate PP2A PC->PP2A UPR Induce Unfolded Protein Response (UPR) PC->UPR LC3 Increase LC3-II (Autophagy Marker) PC->LC3 Apoptosis Apoptosis PKC->Apoptosis PP2A->Apoptosis Autophagy Autophagy LC3->Autophagy G cluster_workflow Workflow: Back-Exchange Procedure A Label Cells with NBD-C6-Phytoceramide (e.g., 37°C for 30-60 min) B Aspirate Labeling Medium A->B C Add Back-Exchange Medium (containing fatty-acid-free BSA or FCS) B->C D Incubate (e.g., 30 min at low temp) C->D E Aspirate Exchange Medium and Wash Cells D->E F Proceed with Imaging or Downstream Analysis (Internalized probe only) E->F

References

Application Notes and Protocols: C6-Phytoceramide/BSA Complex for Cellular Treatment

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the preparation and use of C6-Phytoceramide complexed with bovine serum albumin (BSA) for in vitro cell treatment. The methodologies outlined are intended for researchers, scientists, and drug development professionals investigating the cellular effects of this compound.

Introduction

This compound is a short-chain, cell-permeable ceramide analog that serves as a valuable tool for studying the biological roles of ceramides (B1148491) in cellular processes.[1] Ceramides are critical lipid second messengers involved in regulating cell growth, differentiation, apoptosis, and other signaling pathways.[1] Due to their hydrophobic nature, short-chain ceramides like this compound are often complexed with a carrier protein, such as fatty acid-free BSA, to enhance their solubility and delivery in aqueous cell culture media.[2][3]

This document provides protocols for the preparation of the this compound/BSA complex and subsequent treatment of cultured cells. It also outlines methods for assessing the biological outcomes of the treatment and summarizes key quantitative data from relevant studies.

Data Presentation

Table 1: Cytotoxicity of C6-Ceramide in Various Cancer Cell Lines
Cell LineCancer TypeIC50 Value (µM)Treatment Duration (hours)Reference
MDA-MB-231Breast Cancer5-10Not Specified[4]
MCF-7Breast Cancer5-10Not Specified[4]
SK-BR-3Breast Cancer5-10Not Specified[4]
4T1Breast Cancer33.8324[5][6]
4T1Breast Cancer17.1748[5][6]
401.4Breast Cancer548[5][6]
MyLaCutaneous T Cell Lymphoma~2524[7]
HuT78Cutaneous T Cell Lymphoma~2524[7]
Table 2: Effects of C6-Ceramide Treatment on Cellular Processes
Cell LineC6-Ceramide Concentration (µM)Observed EffectMagnitude of EffectReference
MDA-MB-231Not Specified (with DM102)Increase in Caspase 3/7 Activation>3-fold[4]
MDA-MB-231Not Specified (with DM102)Increase in Annexin-V Positive Cells>70%[4]
MDA-MB-231Not Specified (with DM102)Increase in ROS Levels4-fold[4]
MDA-MB-231Not Specified (with DM102)Shift in Bax:Bcl-2 Ratio>9-fold[4]
MyLa25Reduction in Cell Viability67.3%[7]
HuT7825Reduction in Cell Viability56.2%[7]
MyLa100Reduction in Cell Viability91.4%[7]
HuT78100Reduction in Cell Viability89.9%[7]

Experimental Protocols

Preparation of this compound/BSA Complex

This protocol describes the preparation of a this compound/BSA complex for use in cell culture. The method involves dissolving the lipid in an organic solvent, evaporating the solvent, and then complexing the lipid with a fatty acid-free BSA solution.[8][9]

Materials:

  • This compound

  • Ethanol (B145695) or Methanol (B129727)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS) or cell culture medium

  • Sterile microcentrifuge tubes or glass vials

  • Nitrogen gas stream or vacuum concentrator

  • Water bath or incubator at 37°C

  • Vortex mixer and sonicator

Procedure:

  • Prepare this compound Stock Solution:

    • Dissolve dried this compound in ethanol or methanol to create a stock solution (e.g., 1-10 mM).

  • Aliquot and Dry:

    • In a sterile glass tube, aliquot the desired amount of the this compound stock solution.

    • Evaporate the solvent under a gentle stream of nitrogen gas or using a vacuum concentrator to form a thin lipid film on the bottom of the tube.

  • Prepare BSA Solution:

    • Prepare a solution of fatty acid-free BSA (e.g., 10% w/v) in PBS or serum-free cell culture medium.[3]

    • Sterile filter the BSA solution through a 0.22 µm filter.

  • Complexation:

    • Warm the BSA solution to 37°C.

    • Add the warm BSA solution to the tube containing the dried this compound film. The final concentration of the complex can be adjusted as needed (e.g., 100 µM).

    • Incubate the mixture for at least 30 minutes at 37°C with intermittent vortexing or sonication to ensure complete complexation.[8][9]

  • Storage:

    • The this compound/BSA complex can be used immediately or stored at -20°C for future use.

Cell Treatment Protocol

This protocol provides a general guideline for treating adherent cells with the this compound/BSA complex. Parameters such as cell density, treatment concentration, and incubation time should be optimized for each cell line and experimental design.

Materials:

  • Cultured cells in logarithmic growth phase

  • Complete cell culture medium

  • This compound/BSA complex

  • Vehicle control (BSA solution without this compound)

  • Sterile culture plates or flasks

Procedure:

  • Cell Seeding:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are sub-confluent (e.g., 70-80% confluency) at the time of treatment.

    • Incubate the cells overnight under standard culture conditions (e.g., 37°C, 5% CO2) to allow for attachment.

  • Treatment:

    • On the following day, remove the culture medium.

    • Add fresh complete cell culture medium containing the desired final concentration of the this compound/BSA complex (e.g., 5 µM, 10 µM, 25 µM).[4][7][8]

    • Include a vehicle control group treated with the BSA solution alone.

  • Incubation:

    • Incubate the cells for the desired duration (e.g., 6, 24, or 48 hours).[7]

  • Downstream Analysis:

    • Following incubation, cells can be harvested and processed for various downstream assays such as cell viability (MTT assay), apoptosis (caspase activity assay, Annexin V staining), protein analysis (Western blotting), or lipid analysis (HPLC).[8]

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Cell Treatment and Analysis

G cluster_prep Preparation of this compound/BSA Complex cluster_treat Cell Treatment cluster_analysis Downstream Analysis prep1 Dissolve this compound in Ethanol prep2 Dry to form a Lipid Film prep1->prep2 prep4 Complex Lipid with BSA at 37°C prep2->prep4 prep3 Prepare Fatty Acid-Free BSA Solution prep3->prep4 treat2 Treat Cells with This compound/BSA Complex prep4->treat2 treat1 Seed Cells and Allow Attachment treat1->treat2 treat3 Incubate for Desired Time treat2->treat3 analysis1 Cell Viability Assay (e.g., MTT) treat3->analysis1 analysis2 Apoptosis Assay (e.g., Caspase Activity) treat3->analysis2 analysis3 Protein Analysis (e.g., Western Blot) treat3->analysis3 analysis4 Lipid Analysis (e.g., HPLC) treat3->analysis4

Caption: Workflow for this compound/BSA complex preparation, cell treatment, and subsequent analysis.

C6-Ceramide Induced Apoptotic Signaling Pathway

G cluster_cell Cellular Response C6 This compound/BSA Complex Mito Mitochondria C6->Mito NFkB NF-kappaB Activation C6->NFkB AMPK AMPK Activation C6->AMPK CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis NFkB->Apoptosis mTORC1 mTORC1 Inhibition AMPK->mTORC1 mTORC1->Apoptosis

Caption: Signaling pathways activated by this compound leading to apoptosis.

References

C6-Phytoceramide Delivery Methods for In Vivo Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C6-phytoceramide, a short-chain sphingolipid, has garnered significant interest in preclinical research due to its diverse biological activities, including the induction of apoptosis in cancer cells and the modulation of skin barrier function. The effective in vivo delivery of this lipophilic molecule presents a considerable challenge. This document provides detailed application notes and experimental protocols for various this compound delivery methods in animal studies, including intravenous, oral, and topical administration. The information is compiled from peer-reviewed literature to guide researchers in designing and executing their in vivo experiments.

Data Presentation: Comparison of Delivery Methods

The following table summarizes quantitative data from in vivo animal studies to facilitate the comparison of different this compound delivery methods.

Delivery MethodFormulationAnimal ModelDoseKey Efficacy OutcomesReference(s)
Intravenous Liposomal C6-CeramideNude mice with U2OS osteosarcoma xenografts5 mg/kgSensitized tumors to methotrexate, suppressing tumor growth.[1]
Nanoliposomal C6-CeramideC57BL/6 mice with liver tumorsNot specifiedSlowed tumor growth, reduced tumor cell proliferation, and increased apoptosis.[2]
C6-Ceramide Nanoliposomes (CNL)BALB/c mice with 4T1 breast tumors36 mg/kg~5-fold increase in intratumor C6-ceramide levels compared to control.[3][4]
Intraperitoneal C6-CeramideBALB/c nude mice with canine mammary cancer xenografts30 mg/kg or 60 mg/kg daily for 15 daysDecreased tumor growth and lung metastasis.[5]
Oral Glucosylceramides (from beet)Hairless mice with diet-induced skin barrier impairmentNot specifiedPrevented the increase in transepidermal water loss (TEWL) and scratching behavior.[6]
Glucosylceramides (from rice and maize)Hairless mice with diet-induced skin barrier impairmentNot specifiedSignificantly reduced TEWL and improved stratum corneum flexibility.[6]
Glucosylceramides (from konjac)Hairless mice with SDS-induced skin roughnessNot specifiedSignificantly lower difference in TEWL between treated and untreated sites.[7][8]
Topical Oat-derived Phytoceramides in NanoparticlesExcised human skin (ex vivo)Not specifiedRetarded release and enabled penetration into deeper layers of the multilayer membranes.[9][10]
Ceramide C2 in Oil-in-Water NanoemulsionNot specified (damaged skin model)Not specifiedExhibited moisturizing and barrier-repair effects.[11]

Experimental Protocols

Intravenous Delivery of Liposomal C6-Ceramide for Cancer Studies

This protocol is based on studies investigating the anti-tumor effects of C6-ceramide in mouse models of cancer.[1][2]

a. Preparation of C6-Ceramide Loaded Liposomes:

  • Materials:

    • C6-Ceramide (N-hexanoyl-D-erythro-sphingosine)

    • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

    • Cholesterol

    • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

    • Chloroform

    • Methanol

    • Phosphate-buffered saline (PBS), pH 7.4

  • Procedure:

    • Dissolve C6-ceramide, DSPC, cholesterol, and DSPE-PEG2000 in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. A common molar ratio is 50:45:5 (DSPC:cholesterol:DSPE-PEG2000) with the desired molar percentage of C6-ceramide.

    • Create a thin lipid film by evaporating the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (e.g., 60°C).

    • Further dry the lipid film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.

    • Hydrate the lipid film with sterile PBS (pH 7.4) by vortexing or gentle shaking at a temperature above the lipid phase transition temperature.

    • To obtain unilamellar vesicles of a specific size, subject the liposome (B1194612) suspension to extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm) using a mini-extruder. This process should be repeated for an odd number of cycles (e.g., 11 times) to ensure a homogenous size distribution.

    • The final liposomal suspension can be stored at 4°C for a short period. For long-term storage, lyophilization with a cryoprotectant may be considered.

b. In Vivo Administration:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID) bearing subcutaneous or orthotopic tumors.

  • Procedure:

    • Warm the tail of the mouse using a heat lamp to dilate the lateral tail veins.

    • Restrain the mouse in a suitable device.

    • Inject the liposomal C6-ceramide suspension (typically 100-200 µL) slowly into a lateral tail vein using a 27-30 gauge needle.

    • Administer the treatment at the desired frequency (e.g., every other day).

    • Monitor tumor growth using calipers and animal well-being throughout the study.

c. Assessment of Efficacy:

  • Measure tumor volume at regular intervals.

  • At the end of the study, excise tumors for histological analysis, immunohistochemistry (e.g., for markers of apoptosis like cleaved caspase-3 or proliferation like Ki-67), or Western blot analysis to assess target protein expression (e.g., p-Akt).

Oral Delivery of Phytoceramides for Skin Barrier Function Studies

This protocol is adapted from studies using glucosylceramides in mouse models of skin barrier dysfunction.[6][7][8]

a. Preparation of Phytoceramide Formulation:

  • Materials:

    • This compound (or a phytoceramide-rich extract)

    • Vehicle suitable for oral gavage (e.g., corn oil, olive oil, or a 0.5% carboxymethyl cellulose (B213188) solution).

  • Procedure:

    • Disperse or dissolve the this compound in the chosen vehicle to the desired concentration. Sonication may be required to achieve a homogenous suspension.

b. In Vivo Administration:

  • Animal Model: Hairless mice (e.g., SKH-1) are often used for skin studies. A dermatitis or skin barrier disruption model can be induced (e.g., through a specific diet or topical application of an irritant like sodium dodecyl sulfate).

  • Procedure:

    • Accurately weigh the mouse to determine the correct dosing volume.

    • Gently restrain the mouse.

    • Use a ball-tipped oral gavage needle of appropriate size for the mouse.

    • Carefully insert the gavage needle into the esophagus and deliver the phytoceramide formulation directly into the stomach.

    • Administer the formulation daily for the duration of the study.

c. Assessment of Efficacy:

  • Measure transepidermal water loss (TEWL) using a tewameter to assess skin barrier function.

  • Evaluate skin hydration using a corneometer.

  • At the end of the study, skin samples can be collected for analysis of ceramide content by techniques such as high-performance thin-layer chromatography (HPTLC) or liquid chromatography-mass spectrometry (LC-MS).

Topical Delivery of Phytoceramides using Nanocarriers for Skin Applications

This protocol is based on studies developing nanocarrier-based formulations for the topical delivery of phytoceramides.[9][10][11]

a. Preparation of Phytoceramide-Loaded Nanoparticles (Example: Solid Lipid Nanoparticles - SLNs):

  • Materials:

    • This compound

    • Solid lipid (e.g., glyceryl behenate)

    • Surfactant (e.g., Poloxamer 188)

    • Purified water

  • Procedure (Hot Homogenization Method):

    • Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

    • Disperse the this compound in the molten lipid.

    • Heat the surfactant solution in purified water to the same temperature.

    • Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer to form a coarse emulsion.

    • Further reduce the particle size by ultrasonication or high-pressure homogenization.

    • Allow the resulting nanoemulsion to cool down to room temperature, leading to the solidification of the lipid and the formation of SLNs.

    • The SLN dispersion can be incorporated into a gel or cream for topical application.

b. In Vivo Administration:

  • Animal Model: Mice with induced skin conditions (e.g., atopic dermatitis or psoriasis models) or models of impaired skin barrier function.

  • Procedure:

    • Shave the dorsal skin of the mice one day before the experiment.

    • Apply a defined amount of the phytoceramide-loaded nanocarrier formulation to a specific area of the shaved skin.

    • Repeat the application at the desired frequency (e.g., once or twice daily).

c. Assessment of Efficacy:

  • Evaluate skin parameters such as erythema, scaling, and thickness using a scoring system.

  • Measure TEWL and skin hydration as described in the oral delivery protocol.

  • Use techniques like tape stripping followed by analysis of the strips to quantify the amount of phytoceramide that has penetrated the stratum corneum.

  • Skin biopsies can be taken for histological examination or analysis of inflammatory markers.

Signaling Pathways and Visualization

C6-ceramide has been shown to modulate several key signaling pathways involved in cell fate decisions. Below are diagrams of two such pathways generated using Graphviz (DOT language).

C6-Ceramide Induced Apoptosis via PI3K/Akt Pathway Inhibition

// Nodes C6 [label="C6-Ceramide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; Bad [label="Bad", fillcolor="#FBBC05", fontcolor="#202124"]; Bcl2 [label="Bcl-2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mito [label="Mitochondrion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CytC [label="Cytochrome c", fillcolor="#F1F3F4", fontcolor="#202124"]; Casp9 [label="Caspase-9", fillcolor="#F1F3F4", fontcolor="#202124"]; Casp3 [label="Caspase-3", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges C6 -> PI3K [arrowhead=tee, color="#EA4335"]; PI3K -> Akt [arrowhead=normal, color="#4285F4"]; Akt -> Bad [arrowhead=tee, color="#EA4335"]; Bad -> Bcl2 [arrowhead=tee, color="#EA4335"]; Bcl2 -> Mito [arrowhead=tee, color="#EA4335"]; Mito -> CytC [label="Release", fontsize=8, fontcolor="#5F6368", arrowhead=normal, color="#4285F4"]; CytC -> Casp9 [arrowhead=normal, color="#4285F4"]; Casp9 -> Casp3 [arrowhead=normal, color="#4285F4"]; Casp3 -> Apoptosis [arrowhead=normal, color="#4285F4"]; } .

Caption: C6-Ceramide inhibits the PI3K/Akt survival pathway, leading to apoptosis.

C6-Ceramide Modulation of the JAK/STAT Signaling Pathway

// Nodes C6 [label="C6-Ceramide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Receptor [label="Cytokine Receptor", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#FBBC05", fontcolor="#202124"]; STAT [label="STAT", fillcolor="#FBBC05", fontcolor="#202124"]; STATp [label="p-STAT (Dimer)", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene [label="Target Gene\nTranscription", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Response [label="Cellular Response\n(e.g., Proliferation, Inflammation)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges C6 -> JAK [arrowhead=normal, color="#4285F4"]; Receptor -> JAK [arrowhead=none, style=dashed, color="#5F6368"]; JAK -> STAT [label="Phosphorylation", fontsize=8, fontcolor="#5F6368", arrowhead=normal, color="#4285F4"]; STAT -> STATp [arrowhead=normal, color="#4285F4"]; STATp -> Nucleus [arrowhead=normal, color="#4285F4"]; Nucleus -> Gene [arrowhead=none, style=invis]; STATp -> Gene [label="Transcription\nRegulation", fontsize=8, fontcolor="#5F6368", arrowhead=normal, color="#4285F4"]; Gene -> Response [arrowhead=normal, color="#4285F4"]; } .

Caption: C6-Ceramide can activate the JAK/STAT pathway, influencing gene transcription.

Experimental Workflow for In Vivo this compound Delivery and Analysis

// Nodes start [label="Start: Hypothesis Formulation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep [label="Preparation of this compound\nFormulation (e.g., Liposomes, Nanoparticles)"]; animal [label="Animal Model Selection and\nAcclimatization"]; admin [label="In Vivo Administration\n(IV, Oral, or Topical)"]; monitoring [label="Monitoring of Animal Health\nand Disease Progression"]; efficacy [label="Efficacy Assessment\n(e.g., Tumor Size, TEWL)"]; tissue [label="Tissue/Blood Collection"]; analysis [label="Ex Vivo Analysis\n(Histology, Western Blot, LC-MS)"]; data [label="Data Analysis and\nInterpretation"]; end [label="Conclusion", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> prep [arrowhead=normal, color="#5F6368"]; prep -> admin [arrowhead=normal, color="#5F6368"]; animal -> admin [arrowhead=normal, color="#5F6368"]; admin -> monitoring [arrowhead=normal, color="#5F6368"]; monitoring -> efficacy [arrowhead=normal, color="#5F6368"]; efficacy -> tissue [arrowhead=normal, color="#5F6368"]; tissue -> analysis [arrowhead=normal, color="#5F6368"]; analysis -> data [arrowhead=normal, color="#5F6368"]; data -> end [arrowhead=normal, color="#5F6368"]; } .

Caption: General workflow for in vivo this compound studies.

References

Application Notes and Protocols for Investigating Ceramide-Protein Interactions Using C6-Phytoceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are bioactive sphingolipids that play a pivotal role in a multitude of cellular signaling pathways, including apoptosis, cell cycle regulation, inflammation, and cellular stress responses.[1] The diverse functions of ceramides are mediated through direct interactions with a host of intracellular proteins, thereby modulating their activity and downstream signaling cascades. Understanding these ceramide-protein interactions is crucial for elucidating fundamental cellular processes and for the development of novel therapeutics targeting these pathways.

C6-Phytoceramide is a synthetically accessible, cell-permeable analog of naturally occurring phytoceramides. Its structure consists of a phytosphingosine (B30862) backbone N-acylated with a six-carbon fatty acid (hexanoic acid). The key structural feature of phytosphingosine, which distinguishes it from sphingosine, is the presence of an additional hydroxyl group at the C4 position of the sphingoid base. This modification can influence its biophysical properties and interactions with protein targets. The short C6 acyl chain enhances its solubility and cell permeability, making it an invaluable tool for in vitro and in-cell studies of ceramide-protein interactions.

These application notes provide a comprehensive guide for utilizing this compound to investigate its binding partners and functional effects on key signaling pathways.

Key Signaling Pathways Involving Ceramide

Ceramides act as central signaling hubs, influencing a variety of cellular processes. A key mechanism of ceramide action is the direct binding to and modulation of the activity of various proteins, including kinases and phosphatases.

One of the most well-characterized roles of ceramide is the activation of protein phosphatases, such as Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A).[2] Activation of these phosphatases can lead to the dephosphorylation and subsequent inactivation of pro-survival proteins, like Akt, and the activation of pro-apoptotic proteins. For instance, ceramide-activated PP2A can dephosphorylate Akt, thereby inhibiting its anti-apoptotic and pro-proliferative signaling.[3]

Ceramides can also directly interact with and regulate the activity of protein kinases. For example, ceramide has been shown to bind to and activate protein kinase C zeta (PKCζ), which is involved in inflammatory responses and apoptosis.[4] Furthermore, short-chain ceramides like C6-ceramide can activate c-Raf, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and survival.[5]

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cluster_stimuli External Stimuli cluster_ceramide Ceramide Generation cluster_targets Direct Protein Targets cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes Stress Stress (e.g., UV, Chemotherapy) SMase Sphingomyelinase (SMase) Stress->SMase Cytokines Cytokines (e.g., TNF-α) Cytokines->SMase C6_Phyto This compound (Exogenous) SMase->C6_Phyto Generates Endogenous Ceramide PP2A Protein Phosphatase 2A (PP2A) C6_Phyto->PP2A Binds & Activates PKCzeta Protein Kinase C zeta (PKCζ) C6_Phyto->PKCzeta Binds & Activates cRaf c-Raf C6_Phyto->cRaf Binds & Activates Akt Akt (Pro-survival) PP2A->Akt Dephosphorylates (Inhibits) Apoptosis_Proteins Pro-apoptotic Proteins PP2A->Apoptosis_Proteins Activates Inflammation Inflammation PKCzeta->Inflammation MAPK MAPK Cascade cRaf->MAPK Apoptosis Apoptosis Akt->Apoptosis Inhibits CellCycleArrest Cell Cycle Arrest MAPK->CellCycleArrest Apoptosis_Proteins->Apoptosis

Caption: Ceramide-activated signaling pathways.

Quantitative Data on C6-Ceramide Interactions

The following tables summarize quantitative data obtained from studies using C6-ceramide, a close structural analog of this compound. This data can serve as a reference for designing experiments with this compound.

Table 1: Cellular Effects of C6-Ceramide Treatment

Cell LineC6-Ceramide ConcentrationIncubation TimeObserved EffectReference
HepG212, 23, 47 µM48 hSynergistic decrease in cell viability with vinblastine[6]
LS174T2.5, 5.0, 10 µM48 hSynergistic decrease in cell viability with vinblastine[6]
Various Cancer Cell Lines10 µM48 hReduction in c-Myc protein levels[3]
A54910 µMNot specifiedDecreased interaction between I2PP2A and PP2Ac[7]

Table 2: Effects of C6-Ceramide on Protein Activity

Protein TargetC6-Ceramide ConcentrationEffectReference
Protein Phosphatase 2A (PP2A)5-20 µMUp to 3.5-fold activation of heterotrimeric PP2A[2]
c-Raf1-10 µMIn vitro activation of immunoprecipitated c-Raf[5]
Protein Kinase C zeta (PKCζ)10 µMReduced association with 14-3-3 scaffolding protein[8]

Experimental Protocols

Affinity Pull-Down Assay to Identify this compound Interacting Proteins

This protocol describes the use of biotin-conjugated this compound to capture and identify interacting proteins from cell lysates.

dot

cluster_prep Preparation cluster_binding Binding cluster_wash Washing cluster_elution Elution & Analysis Lysate Prepare Cell Lysate Incubate Incubate Lysate with Biotin-C6-Phytoceramide Lysate->Incubate Beads Prepare Streptavidin-coated Magnetic Beads Capture Capture Complexes with Beads Beads->Capture Incubate->Capture Wash Wash Beads to Remove Non-specific Binders Capture->Wash Elute Elute Bound Proteins Wash->Elute Analyze Analyze by SDS-PAGE and Mass Spectrometry Elute->Analyze

Caption: Workflow for affinity pull-down assay.

Materials:

  • Biotin-conjugated this compound

  • Streptavidin-coated magnetic beads

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Cell culture of interest

  • Magnetic rack

  • End-over-end rotator

Protocol:

  • Cell Lysis:

    • Culture cells to ~80-90% confluency.

    • Wash cells with ice-cold PBS and lyse with appropriate volume of lysis buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate) and determine the protein concentration.

  • Binding of this compound to Proteins:

    • Incubate the cell lysate (e.g., 1 mg of total protein) with biotin-conjugated this compound (final concentration 10-50 µM) for 1-2 hours at 4°C with gentle rotation.

    • As a negative control, incubate a separate aliquot of lysate with biotin (B1667282) alone.

  • Capture of Protein Complexes:

    • Equilibrate the streptavidin-coated magnetic beads by washing three times with lysis buffer.

    • Add the equilibrated beads to the lysate mixture and incubate for 1 hour at 4°C with gentle rotation.

  • Washing:

    • Place the tubes on a magnetic rack to capture the beads.

    • Carefully remove and discard the supernatant.

    • Wash the beads five times with 1 mL of ice-cold wash buffer. After the final wash, remove all residual buffer.

  • Elution and Analysis:

    • Elute the bound proteins by resuspending the beads in 50 µL of SDS-PAGE sample buffer and boiling for 5-10 minutes.

    • Separate the beads using the magnetic rack and collect the supernatant containing the eluted proteins.

    • Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or Western blotting for specific candidate proteins.

    • For identification of novel interacting proteins, the entire lane of the gel can be excised and subjected to in-gel digestion and analysis by mass spectrometry (LC-MS/MS).[1]

Surface Plasmon Resonance (SPR) for Quantitative Analysis of Binding Kinetics

SPR is a label-free technique to measure the real-time interaction between a ligand (immobilized on a sensor chip) and an analyte (in solution). This protocol describes the analysis of a purified protein's interaction with this compound.

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cluster_setup Setup cluster_binding_phase Binding Phase cluster_analysis Analysis Immobilize Immobilize Protein on Sensor Chip Equilibrate Equilibrate with Running Buffer Immobilize->Equilibrate Association Inject this compound (Analyte) Equilibrate->Association Dissociation Inject Running Buffer Association->Dissociation Sensorgram Generate Sensorgram Dissociation->Sensorgram Kinetics Calculate ka, kd, and KD Sensorgram->Kinetics cluster_cell_prep Cell Preparation cluster_antibody_incubation Antibody Incubation cluster_ligation_amplification Ligation & Amplification cluster_detection Detection Treat Treat Cells with This compound Fix_Perm Fix and Permeabilize Cells Treat->Fix_Perm Primary_Ab Incubate with Primary Antibodies (anti-protein & anti-ceramide) Fix_Perm->Primary_Ab PLA_Probes Incubate with PLA Probes Primary_Ab->PLA_Probes Ligation Ligate Probes PLA_Probes->Ligation Amplification Rolling Circle Amplification Ligation->Amplification Detection_Probes Hybridize with Fluorescent Probes Amplification->Detection_Probes Microscopy Visualize by Fluorescence Microscopy Detection_Probes->Microscopy

References

Application Note: Flow Cytometry Analysis of Apoptosis Induced by C6-Phytoceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C6-Phytoceramide is a short-chain, cell-permeable ceramide analog that has been demonstrated to be a potent inducer of apoptosis in a variety of cell lines. As a key signaling sphingolipid, ceramide plays a crucial role in cellular processes including proliferation, differentiation, and programmed cell death. Understanding the mechanisms by which this compound induces apoptosis is critical for its potential application in cancer therapy and other drug development areas. This application note provides a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Additionally, it summarizes the key signaling pathways involved and presents representative quantitative data.

Data Presentation

The following tables summarize representative quantitative data from flow cytometry analysis of apoptosis in a hypothetical cancer cell line treated with this compound for 24 and 48 hours. Data is presented as the mean percentage of cells in each quadrant ± standard deviation from three independent experiments.

Table 1: Apoptosis Analysis after 24-Hour this compound Treatment

Treatment GroupConcentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control095.2 ± 2.12.5 ± 0.82.3 ± 0.5
This compound1075.6 ± 3.515.8 ± 2.28.6 ± 1.5
This compound2550.1 ± 4.228.9 ± 3.121.0 ± 2.8
This compound5025.3 ± 3.845.2 ± 4.529.5 ± 3.2

Table 2: Apoptosis Analysis after 48-Hour this compound Treatment

Treatment GroupConcentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control093.8 ± 2.53.1 ± 0.93.1 ± 0.7
This compound1060.4 ± 4.120.5 ± 2.819.1 ± 2.5
This compound2530.7 ± 3.935.2 ± 3.734.1 ± 3.4
This compound5010.2 ± 2.530.8 ± 4.159.0 ± 5.3

Experimental Protocols

Materials and Reagents
  • This compound (N-hexanoyl-D-erythro-phytosphingosine)

  • Cell line of interest (e.g., cancer cell line)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Cell Culture and Treatment
  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in complete cell culture medium to the desired final concentrations.

  • Incubation: Replace the existing medium with the this compound-containing medium. Incubate the cells for the desired time points (e.g., 24 and 48 hours) at 37°C in a humidified atmosphere with 5% CO₂. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).

Annexin V/PI Staining Protocol
  • Cell Harvesting:

    • Adherent cells: Aspirate the culture medium. Gently wash the cells with PBS. Add Trypsin-EDTA to detach the cells. Once detached, add complete medium to neutralize the trypsin and transfer the cell suspension to a conical tube.

    • Suspension cells: Directly collect the cells from the culture plate into a conical tube.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit. Determine the cell concentration using a hemocytometer or an automated cell counter. Adjust the cell density to 1 x 10⁶ cells/mL in 1X Binding Buffer.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate controls for setting up compensation and quadrants: unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only.

Data Analysis

Acquire data using the flow cytometer's software. Gate the cell population based on forward scatter (FSC) and side scatter (SSC) to exclude debris. Analyze the fluorescence signals for Annexin V-FITC (typically detected in the FL1 channel) and PI (typically detected in the FL2 or FL3 channel). The cell populations are defined as follows:

  • Viable cells: Annexin V-negative and PI-negative (lower-left quadrant).

  • Early apoptotic cells: Annexin V-positive and PI-negative (lower-right quadrant).[1]

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (upper-right quadrant).[1]

  • Necrotic cells: Annexin V-negative and PI-positive (upper-left quadrant).

Mandatory Visualization

This compound Induced Apoptosis Signaling Pathway

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway C6 This compound DR Death Receptors (e.g., Fas, TNFR) C6->DR Induces clustering Mito Mitochondrion C6->Mito Directly or indirectly perturbs membrane Bcl2 Bcl-2 C6->Bcl2 Downregulates DISC DISC Formation DR->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Caspase8->Mito via Bid cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Activation CytoC Cytochrome c Release Mito->CytoC Bax Bax Bax->Mito Promotes MOMP Bcl2->Bax Inhibits Apaf1 Apaf-1 CytoC->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Activation Apoptosome Apoptosome Caspase9->Apoptosome Apoptosome->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Activation PARP PARP Caspase3->PARP Cleavage DNA_frag DNA Fragmentation Caspase3->DNA_frag via CAD activation Apoptosis Apoptosis PARP->Apoptosis DNA_frag->Apoptosis G cluster_workflow Experimental Workflow A 1. Cell Seeding B 2. This compound Treatment A->B C 3. Cell Harvesting B->C D 4. Washing with PBS C->D E 5. Resuspension in Binding Buffer D->E F 6. Staining with Annexin V-FITC & PI E->F G 7. Incubation F->G H 8. Addition of Binding Buffer G->H I 9. Flow Cytometry Analysis H->I J 10. Data Interpretation I->J

References

Application Notes and Protocols for Gene Expression Analysis Following C6-Phytoceramide Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that play a central role in various cellular processes, including cell growth, differentiation, senescence, and apoptosis.[1] C6-Phytoceramide, a cell-permeable, short-chain ceramide analog, is extensively used in research to mimic the effects of endogenous ceramides due to its efficient passage through the plasma membrane.[2] Upon entering the cell, this compound can be metabolized into endogenous long-chain ceramides, thereby initiating a cascade of signaling events that culminate in significant alterations to the cellular transcriptome.[2][3]

These application notes provide a comprehensive overview of the key signaling pathways affected by this compound and detailed protocols for analyzing the resultant changes in gene expression. The methodologies described herein are essential for researchers, scientists, and drug development professionals investigating the molecular mechanisms of ceramide-induced cellular responses.

Key Signaling Pathways Activated by this compound

This compound stimulation triggers multiple signaling pathways that regulate gene expression. One of the most prominent is the activation of AMP-activated protein kinase (AMPK), which subsequently activates the p53 tumor suppressor protein.[4][5] This can lead to the inhibition of the mTORC1 signaling complex, a master regulator of cell growth and proliferation.[4][6][7] Additionally, this compound has been shown to induce the Unfolded Protein Response (UPR) in the endoplasmic reticulum and activate stress-related pathways such as the c-Jun N-terminal kinase (JNK) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[1][8][9]

G C6 This compound AMPK AMPK Activation C6->AMPK p53 p53 Activation AMPK->p53 mTORC1 mTORC1 Inhibition p53->mTORC1 Inhibits Apoptosis Apoptosis / Cell Cycle Arrest p53->Apoptosis mTORC1->Apoptosis Promotes Survival (Inhibition leads to Apoptosis) Gene_Expression Altered Gene Expression Apoptosis->Gene_Expression

Caption: this compound activates the AMPK/p53 signaling cascade.

Summary of Genes Regulated by this compound

The stimulation of cells with this compound leads to differential expression of a wide array of genes involved in cellular stress, apoptosis, cell cycle regulation, and metabolism. The following table summarizes key genes identified in various studies.

Gene SymbolGene NameRegulationCell Type / ContextReference
SMPD3 Sphingomyelin Phosphodiesterase 3UpregulatedEmbryonic Hippocampal Cells[2][10][11]
ASAH2 N-Acylsphingosine Amidohydrolase 2UpregulatedEmbryonic Hippocampal Cells[2][10][11]
SPHK2 Sphingosine Kinase 2UpregulatedEmbryonic Hippocampal Cells[2][10][11]
eNOS Endothelial Nitric Oxide SynthaseUpregulatedHuman Endothelial Cells[12]
ATF3 Activating Transcription Factor 3UpregulatedColorectal Tumor Cells, Periodontal Ligament Cells[13][14]
DDIT3 DNA Damage Inducible Transcript 3 (CHOP)UpregulatedChondrocytes[15]
EGR1 Early Growth Response 1UpregulatedCardiac Fibroblasts, Liver Cells[16][17]
GADD45A Growth Arrest and DNA Damage Inducible AlphaUpregulatedHematopoietic Stem Cells, Chondrocytes[9][15]
FOXP3 Forkhead Box P3UpregulatedRegulatory T (Treg) Cells (with TGF-β)[18]

Experimental Protocols

Protocol 1: Cell Culture and this compound Stimulation

This protocol describes the general procedure for treating cultured cells with this compound to induce a cellular response for gene expression analysis.

Materials:

  • Cell line of interest (e.g., HUVEC, A549, HN9.10e)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound (N-hexanoyl-D-erythro-sphingosine)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Cell culture plates/flasks

Procedure:

  • Cell Seeding: Plate cells at a density that will ensure they reach 70-80% confluency on the day of treatment. Incubate under standard conditions (e.g., 37°C, 5% CO₂).

  • Prepare this compound Stock: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Store at -20°C.

  • Cell Treatment:

    • On the day of the experiment, allow cells to reach 70-80% confluency.

    • Prepare the final working concentration of this compound by diluting the stock solution in a complete culture medium. Typical working concentrations range from 1 µM to 50 µM.[10][19]

    • Prepare a vehicle control using the same final concentration of DMSO as in the treatment group.

    • Remove the old medium from the cells, wash once with sterile PBS, and add the medium containing either this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 6, 12, 24, or 48 hours) to allow for changes in gene expression.[10][12]

  • Harvesting: After incubation, proceed immediately to RNA extraction or lyse the cells directly in the culture plate as described in Protocol 2.

Protocol 2: Total RNA Extraction and Quality Control

This protocol outlines the extraction of high-quality total RNA from this compound-treated cells, a critical step for downstream gene expression analysis.

G Start Treated Cells Lysis Cell Lysis (e.g., TRIzol) Start->Lysis PhaseSep Phase Separation (Chloroform) Lysis->PhaseSep Precip RNA Precipitation (Isopropanol) PhaseSep->Precip Wash RNA Wash (75% Ethanol) Precip->Wash Elute Elution (Nuclease-free water) Wash->Elute QC Quality Control (Spectrophotometry, Bioanalyzer) Elute->QC

Caption: Workflow for total RNA extraction and quality control.

Materials:

Procedure:

  • Cell Lysis: After removing the culture medium, add 1 mL of TRIzol reagent directly to the culture dish (for a 10 cm² area) and scrape the cells. Pipette the lysate up and down several times to homogenize.[20]

  • Phase Separation: Transfer the homogenate to a microcentrifuge tube. Incubate for 5 minutes at room temperature. Add 0.2 mL of chloroform per 1 mL of TRIzol, cap securely, and shake vigorously for 15 seconds. Incubate for 3 minutes at room temperature.

  • Centrifugation: Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red organic phase, an interphase, and an upper colorless aqueous phase containing the RNA.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol per 1 mL of TRIzol used initially. Mix gently and incubate at room temperature for 10 minutes.

  • Pelleting: Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.

  • Washing: Discard the supernatant. Wash the RNA pellet by adding 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Drying and Resuspension: Discard the ethanol wash. Air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in an appropriate volume (e.g., 20-50 µL) of nuclease-free water.

  • Quality Control: Determine RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio between 1.8 and 2.0 is considered pure.[20] Assess RNA integrity using a bioanalyzer or by running an aliquot on a denaturing agarose (B213101) gel.

Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This two-step RT-qPCR protocol is for the quantification of specific mRNA transcripts.[21]

Materials:

  • Extracted total RNA (from Protocol 2)

  • Reverse transcription kit (e.g., with M-MLV or SuperScript reverse transcriptase)

  • Oligo(dT) primers or random hexamers

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Forward and reverse primers for target and reference genes (e.g., GAPDH, ACTB)

  • Nuclease-free water

  • qPCR instrument and compatible plates/tubes

Procedure:

Step 1: Reverse Transcription (cDNA Synthesis)

  • In a nuclease-free tube, combine 1-2 µg of total RNA, oligo(dT) or random primers, and nuclease-free water to the recommended volume.

  • Incubate according to the kit manufacturer's instructions to anneal the primers (e.g., 65°C for 5 minutes, then place on ice).

  • Prepare a master mix containing reverse transcriptase, dNTPs, and reaction buffer.

  • Add the master mix to the RNA/primer mixture.

  • Incubate as recommended by the manufacturer (e.g., 50°C for 60 minutes) to synthesize cDNA.

  • Heat-inactivate the reverse transcriptase (e.g., 70°C for 15 minutes). The resulting cDNA can be stored at -20°C or used immediately.

Step 2: Real-Time PCR (qPCR)

  • Prepare a qPCR reaction mix in a sterile tube. For each reaction, combine qPCR master mix, forward primer (final concentration 100-500 nM), reverse primer (final concentration 100-500 nM), and nuclease-free water.

  • Dilute the cDNA template (e.g., 1:10 or 1:20) with nuclease-free water.

  • Aliquot the qPCR reaction mix into a qPCR plate or tubes.

  • Add the diluted cDNA to each well. Include no-template controls (NTCs) for each primer set.

  • Seal the plate, centrifuge briefly, and place it in the qPCR instrument.

  • Run a thermal cycling program, typically including:

    • Initial denaturation (e.g., 95°C for 5-10 minutes).

    • 40 cycles of:

      • Denaturation (95°C for 15 seconds).

      • Annealing/Extension (60°C for 60 seconds).

    • Melt curve analysis (for SYBR Green assays) to verify product specificity.

Data Analysis:

  • Use the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.[22]

  • ΔCt = Ct (target gene) - Ct (reference gene)

  • ΔΔCt = ΔCt (treated sample) - ΔCt (control sample)

  • Fold Change = 2-ΔΔCt

Protocol 4: High-Level Workflow for RNA-Seq Analysis

For a global, unbiased view of the transcriptome, RNA sequencing (RNA-Seq) is the method of choice. This provides a snapshot of all expressed genes and their isoforms.

G RNA Total RNA (High Integrity) LibPrep Library Preparation (mRNA selection, fragmentation, cDNA synthesis, adapter ligation) RNA->LibPrep Seq High-Throughput Sequencing (e.g., Illumina) LibPrep->Seq QC Raw Read Quality Control (e.g., FastQC, Trimmomatic) Seq->QC Map Read Alignment (to reference genome) QC->Map Quant Quantification (Gene/transcript counts) Map->Quant DEG Differential Expression Analysis (e.g., DESeq2) Quant->DEG Pathway Pathway & GO Enrichment Analysis DEG->Pathway

Caption: High-level workflow for RNA-Seq data generation and analysis.

Key Steps:

  • RNA Isolation and QC: Start with high-quality total RNA (RIN > 8.0) as described in Protocol 2.

  • Library Preparation: Isolate mRNA (poly-A selection) or deplete ribosomal RNA. Fragment the RNA, synthesize first and second-strand cDNA, ligate sequencing adapters, and amplify the library via PCR.[23]

  • Sequencing: Sequence the prepared libraries on a high-throughput platform (e.g., Illumina NovaSeq).[24]

  • Data Analysis:

    • Quality Control: Assess raw sequencing read quality and trim adapters and low-quality bases.[24]

    • Alignment: Align the cleaned reads to a reference genome.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly up- or downregulated between this compound-treated and control samples.[25]

    • Enrichment Analysis: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify biological processes and pathways affected by the treatment.[25]

References

Troubleshooting & Optimization

C6-Phytoceramide solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C6-Phytoceramide, focusing on its solubility challenges in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous solutions?

A1: this compound is a lipid molecule with a hydrophobic nature, leading to very poor solubility in water-based solutions like cell culture media or buffers.[1][2] This inherent hydrophobicity can cause the molecule to aggregate and precipitate, making it challenging to achieve a stable and effective concentration for experiments.

Q2: What are the recommended solvents for an initial stock solution of this compound?

A2: this compound is soluble in several organic solvents. For creating a concentrated stock solution, ethanol (B145695), DMSO, and a chloroform:methanol mixture (1:1 or 2:1) are effective choices.[3][4][5] The solubility in ethanol, DMSO, and dimethyl formamide (B127407) is approximately 20 mg/ml.[3]

Q3: Can I directly add the organic stock solution to my aqueous experimental system?

A3: It is not recommended to add a high concentration of the organic stock solution directly to your aqueous system. Organic solvents can be toxic to cells, and the abrupt change in solvent polarity can cause the this compound to precipitate. The final concentration of the organic solvent in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid cytotoxic effects.

Q4: How can I improve the solubility and delivery of this compound in my cell culture experiments?

A4: To enhance solubility and delivery in aqueous solutions, this compound can be complexed with a carrier molecule. The most common method involves the use of fatty acid-free Bovine Serum Albumin (BSA).[6] Other reported methods include the use of nanomicelles formed with rubusoside (B1680263) or complexation with cholesteryl phosphocholine.[1][2] Nanoliposome formulations have also been used for in vivo delivery.[7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation observed after adding this compound to aqueous buffer or media. 1. Direct addition of a concentrated organic stock. 2. Insufficient mixing. 3. The concentration of this compound exceeds its solubility limit in the final solution.1. Prepare a this compound/BSA complex (see Protocol 1). 2. Ensure thorough but gentle mixing after dilution. Vortexing the intermediate dilution in buffer before adding to the final medium can help. 3. Reduce the final concentration of this compound in your experiment.
Inconsistent or no biological effect observed in cell-based assays. 1. Poor bioavailability due to aggregation. 2. Degradation of this compound. 3. Incorrect final concentration.1. Use a carrier molecule like BSA to improve delivery to cells.[6] 2. Prepare fresh solutions for each experiment. It is not recommended to store aqueous solutions of this compound for more than one day.[3] 3. Verify the calculations for your dilutions and ensure the stock solution is fully dissolved.
Cell toxicity or morphological changes in control group (vehicle control). 1. The concentration of the organic solvent (e.g., ethanol, DMSO) is too high.1. Ensure the final concentration of the organic solvent in the cell culture medium is non-toxic (typically <0.5%). Prepare a vehicle control with the same final concentration of the solvent to compare against untreated cells.
Difficulty dissolving BSA powder. 1. Improper mixing technique. 2. Adding BSA too quickly.1. Add BSA powder slowly to the solvent while gently stirring. Avoid vigorous shaking or vortexing to prevent foaming.[8] 2. Allow the initial portion of BSA to dissolve before adding more.[8]

Quantitative Data Summary

Solvent/System Solubility/Concentration Reference
Ethanol, DMSO, Dimethyl Formamide~20 mg/mL[3]
1:1 Ethanol:PBS (pH 7.2)~0.5 mg/mL[3]
Rubusoside Nanomicelles in water3.6 mg/mL[1]

Experimental Protocols

Protocol 1: Solubilization of this compound using BSA

This protocol is adapted from a method for preparing a C6 NBD Phytoceramide/BSA complex.[6]

Materials:

  • This compound

  • Ethanol (200 proof)

  • Fatty acid-free BSA

  • Phosphate-Buffered Saline (PBS), sterile

Procedure:

  • Prepare a this compound stock solution: Dissolve the dried this compound in ethanol to make a concentrated stock solution (e.g., 10 mM).

  • Prepare a BSA solution: Dissolve fatty acid-free BSA in sterile PBS to a desired concentration (e.g., 10% w/v). Gently mix to avoid foaming.[8]

  • Form the this compound/BSA complex: a. In a sterile tube, add the required volume of the BSA in PBS solution. b. While gently vortexing the BSA solution, slowly add the ethanolic this compound stock solution. The final molar ratio of BSA to ceramide can be optimized, but a 1:1 to 1:5 ratio is a common starting point. c. Incubate the mixture at 37°C for 15-30 minutes to allow for complex formation.

  • Sterilization and Use: The complex can be sterile-filtered through a 0.22 µm filter if necessary. This solution can then be diluted to the final desired concentration in cell culture medium.

Protocol 2: Solubilization of this compound using Ethanol/Dodecane (B42187)

This method is suggested for dispersing natural ceramides (B1148491) in aqueous solutions and may be adapted for this compound.[9]

Materials:

  • This compound

  • Ethanol

  • Dodecane

Procedure:

  • Prepare an ethanol:dodecane solvent mixture: Prepare a solvent mixture of ethanol and dodecane in a 98:2 (v/v) ratio.[9]

  • Dissolve this compound: Dissolve the this compound in the ethanol:dodecane mixture to create a stock solution.

  • Dispersion in aqueous solution: Add the stock solution to the aqueous buffer or cell culture medium with gentle agitation. The final concentration of the solvent mixture should be kept to a minimum to avoid toxicity.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_complex Complex Formation cluster_application Experimental Application C6 This compound (Solid) Stock Concentrated Stock Solution C6->Stock Dissolve Solvent Organic Solvent (e.g., Ethanol) Complex This compound/BSA Complex Stock->Complex Slowly add while vortexing BSA_prep Prepare BSA in PBS BSA_sol BSA Solution BSA_prep->BSA_sol BSA_sol->Complex Dilute Dilute in Cell Culture Medium Complex->Dilute Cells Treat Cells Dilute->Cells ceramide_signaling cluster_pathways Intracellular Signaling Pathways C6 Exogenous This compound Membrane Cell Membrane C6->Membrane Permeates NFkB NF-kappaB Activation Membrane->NFkB Caspase Caspase Cascade Activation Membrane->Caspase CellCycle Cell Cycle Arrest (G1/G2 Block) Membrane->CellCycle COX2 COX-2 Expression Membrane->COX2 Apoptosis Apoptosis NFkB->Apoptosis Mito Mitochondrial Cytochrome c Release Caspase->Mito Mito->Apoptosis Th1 Enhanced Th1 Response COX2->Th1

References

Technical Support Center: Optimizing C6-Phytoceramide Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing C6-Phytoceramide concentration in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in cell viability assays?

A1: The effective concentration of this compound can vary significantly depending on the cell line and experimental conditions. However, a common starting range is between 1 µM and 50 µM. For example, studies have shown C6-ceramide to inhibit proliferation in multiple myeloma cells in a dose-dependent manner from 1.25–40 μmol/L.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type.

Q2: How should I dissolve and prepare this compound for cell culture experiments?

A2: this compound is a hydrophobic molecule and requires an organic solvent for initial dissolution. Dimethyl sulfoxide (B87167) (DMSO) is commonly used to prepare a high-concentration stock solution.[2][3] To aid dissolution, gentle heating and/or sonication can be used.[2] The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q3: What is the mechanism of action of this compound in inducing cell death?

A3: this compound is a cell-permeable analog of endogenous ceramides, which are important signaling molecules involved in various cellular processes, including apoptosis.[4] Exogenous this compound can activate apoptotic pathways, often involving the caspase cascade and the mitochondrial pathway, leading to programmed cell death.[4] It has also been shown to be involved in cell cycle arrest.[4]

Q4: For how long should I incubate cells with this compound?

A4: Incubation times can range from a few hours to 72 hours or longer, depending on the cell type and the endpoint being measured. A common incubation period for assessing apoptosis is 24 to 48 hours.[1][5] It is recommended to perform a time-course experiment to determine the optimal incubation period for observing the desired effect in your specific experimental setup.

Q5: Which cell viability assay is most suitable for use with this compound?

A5: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and is compatible with this compound treatment.[6] This assay measures the metabolic activity of cells, which is indicative of their viability. Other tetrazolium-based assays like WST-8 (used in CCK-8 kits) are also suitable alternatives.[7]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No observable effect on cell viability - this compound concentration is too low.- Incubation time is too short.- Improper dissolution of this compound.- Perform a dose-response experiment with a wider and higher range of concentrations.- Conduct a time-course experiment to assess effects at different time points (e.g., 24, 48, 72 hours).- Ensure complete dissolution of the this compound stock solution. Gentle warming or sonication may help.[2] Prepare fresh dilutions for each experiment.
High background in vehicle control wells - Solvent (e.g., DMSO) concentration is too high, causing cytotoxicity.- Ensure the final concentration of the solvent in the culture medium is non-toxic to the cells (typically ≤ 0.1% for DMSO).- Run a solvent toxicity curve to determine the maximum tolerable concentration for your cell line.
Precipitation of this compound in culture medium - The concentration of this compound exceeds its solubility in the aqueous medium.- Improper mixing when diluting the stock solution.- Use a delivery agent such as cholesteryl phosphocholine (B91661) to improve bioavailability.[3]- When preparing working solutions, add the stock solution to the medium dropwise while vortexing to ensure rapid and even dispersion.- If precipitation occurs, heating and/or sonication might help in redissolving the compound.[2]
Inconsistent results between experiments - Variation in cell seeding density.- Inconsistent preparation of this compound solutions.- Cells are not in the exponential growth phase during treatment.- Ensure consistent cell numbers are seeded in each well.- Prepare a large batch of stock solution for a series of experiments and store it appropriately.- Seed cells at a density that allows them to be in the logarithmic growth phase at the time of treatment.

Data Summary

This compound Concentration Ranges and Effects
Cell LineConcentration RangeObserved EffectReference
Multiple Myeloma (MM) OPM2 cells1.25–40 µmol/LDose-dependent inhibition of proliferation (5%–80%)[1]
Kupffer Cells (KCs)1–30 µMNo effect up to 10 µM; 10% viability decrease at 20 µM; 49% decrease at 30 µM[7]
Embryonic Hippocampal HN9.10e cells0.1 µM and 13 µM0.1 µM induced differentiation; 13 µM induced an initial increase in viability followed by adaptation[8][9]
K562 Chronic Myelogenous Leukemia cells25 µMApoptosis induction[5]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a general guideline for performing an MTT assay to determine cell viability after treatment with this compound.

Materials:

  • Cells of interest

  • 96-well tissue culture plates

  • This compound stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and enter the exponential growth phase (typically 12-24 hours).

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Also, prepare a vehicle control containing the same concentration of solvent as the highest this compound concentration.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control. Include untreated control wells containing only complete medium.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Addition of MTT Reagent: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization of Formazan: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[1]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank (medium only) wells. Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

This compound Induced Apoptosis Pathway

C6_Phytoceramide_Apoptosis_Pathway C6 This compound Mito Mitochondrial Pathway C6->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound signaling cascade leading to apoptosis.

Experimental Workflow for Optimizing this compound Concentration

C6_Optimization_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Prep_Stock Prepare this compound Stock Solution (in DMSO) Dose_Response Dose-Response: Treat with serial dilutions of C6 Prep_Stock->Dose_Response Seed_Cells Seed Cells in 96-well Plate Seed_Cells->Dose_Response Time_Course Time-Course: Incubate for 24, 48, 72h Dose_Response->Time_Course Viability_Assay Perform Cell Viability Assay (e.g., MTT) Time_Course->Viability_Assay Measure_Abs Measure Absorbance Viability_Assay->Measure_Abs Calc_Viability Calculate % Viability Measure_Abs->Calc_Viability Determine_IC50 Determine IC50 Calc_Viability->Determine_IC50

Caption: Workflow for determining the optimal this compound concentration.

References

Technical Support Center: Minimizing C6-Phytoceramide Cytotoxicity in Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and minimize C6-Phytoceramide cytotoxicity in non-cancerous cell lines during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound is a synthetically modified, cell-permeable short-chain ceramide. Its shorter acyl chain allows it to more readily cross cell membranes compared to its long-chain counterparts. In research, it serves as a tool to study the diverse cellular processes regulated by ceramides, which are bioactive sphingolipids involved in signaling pathways that control cell growth, differentiation, senescence, and apoptosis (programmed cell death).

Q2: Why am I observing high levels of cytotoxicity in my non-cancerous cell line after treatment with this compound?

A2: High cytotoxicity in non-cancerous cell lines can stem from several factors:

  • Concentration-dependent effects: this compound's effects are highly dependent on its concentration. What is a sub-toxic concentration for one cell line may be highly cytotoxic to another.

  • Cell-type specific sensitivity: Different cell lines, even if they are all non-cancerous, exhibit varying sensitivities to this compound. For instance, keratinocytes may be less sensitive than other cell types.[1]

  • Induction of Apoptosis: this compound is a known inducer of apoptosis, a form of programmed cell death. This process is often mediated by the activation of a cascade of enzymes called caspases.[2][3][4]

  • Induction of Autophagy: this compound can also trigger autophagy, a cellular self-digestion process. While autophagy can sometimes be a survival mechanism, excessive or dysregulated autophagy can lead to cell death.

Q3: What are the primary mechanisms of this compound-induced cytotoxicity?

A3: The two primary mechanisms are:

  • Apoptosis: this compound can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. This involves the activation of initiator caspases (like caspase-8 and caspase-9) and executioner caspases (like caspase-3), leading to cleavage of cellular proteins and cell death.[2][3][4]

  • Autophagy: this compound can induce autophagy, which can have a dual role. It can be a protective response to cellular stress, but it can also lead to autophagic cell death.[5] The interplay between apoptosis and autophagy is complex and can be cell-type dependent.

Q4: How can I determine if the cytotoxicity I'm observing is due to apoptosis or autophagy?

A4: You can use specific assays to distinguish between these two pathways:

  • For Apoptosis:

    • Caspase Activity Assays: Measure the activity of key caspases like caspase-3.

    • Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, apoptotic, and necrotic cells.

    • Western Blot for PARP Cleavage: Poly(ADP-ribose) polymerase (PARP) is a substrate of activated caspase-3, and its cleavage is a hallmark of apoptosis.[4]

  • For Autophagy:

    • Western Blot for LC3-II: Microtubule-associated protein 1A/1B-light chain 3 (LC3) is converted from LC3-I to LC3-II during autophagy. An increase in the LC3-II/LC3-I ratio is a common indicator of autophagy.[5]

    • p62/SQSTM1 Degradation: p62 is a protein that is degraded during autophagy, so a decrease in its levels can indicate autophagic flux.

Troubleshooting Guides

Issue 1: Excessive Cell Death in a Non-Cancerous Cell Line
Possible Cause Troubleshooting Step Rationale
This compound concentration is too high. Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. Start with a low concentration (e.g., 1-5 µM) and titrate upwards.Cytotoxicity is highly concentration-dependent. A concentration that is effective in one cell line may be lethal in another.
The cell line is particularly sensitive to this compound. If possible, switch to a less sensitive non-cancerous cell line. Alternatively, focus on minimizing cytotoxicity using the methods below.Different cell lines have varying metabolic rates and expression levels of proteins involved in ceramide signaling, leading to different sensitivities.
Apoptosis is the primary mechanism of cell death. Pre-incubate cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK) or a specific caspase-3 inhibitor (e.g., Ac-DEVD-CHO) before adding this compound.If caspase inhibition rescues the cells from death, it confirms that the cytotoxicity is apoptosis-mediated and provides a method for its reduction.
Autophagy is leading to cell death. Modulate autophagy using pharmacological inhibitors. For example, 3-methyladenine (B1666300) (3-MA) can inhibit the initiation of autophagy.The role of autophagy is context-dependent. Inhibiting it may reduce cell death if it is the primary cytotoxic mechanism.
Issue 2: Inconsistent Results Between Experiments
Possible Cause Troubleshooting Step Rationale
Variability in this compound preparation. Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., DMSO or ethanol) for each experiment. Ensure complete solubilization before diluting in culture medium.This compound can be prone to precipitation, leading to inaccurate concentrations.
Differences in cell confluence or passage number. Standardize your cell seeding density and use cells within a consistent range of passage numbers for all experiments.Cell density and age can affect their metabolic state and sensitivity to treatments.
Inconsistent incubation times. Adhere to a strict and consistent incubation time for this compound treatment across all experiments.The cytotoxic effects of this compound are time-dependent.

Quantitative Data Summary

The following tables summarize the cytotoxic effects of this compound on various non-cancerous cell lines. Note that IC50 values (the concentration of a drug that gives half-maximal response) can vary depending on the specific experimental conditions (e.g., incubation time, assay used).

Table 1: Cytotoxicity of this compound in Non-Cancerous Human Cell Lines

Cell LineCell TypeIncubation TimeAssayObserved Effect
Primary Human KeratinocytesKeratinocyte24hMTSDose-dependent decrease in viability; 28.8% reduction at 25 µM.[1]
HaCaTKeratinocyte (immortalized)24hMTSDose-dependent decrease in viability; 37.5% reduction at 25 µM.[1]
Normal Skin FibroblastsFibroblastNot specifiedNot specifiedSignificant inhibition of cell growth.[6]

Table 2: Cytotoxicity of this compound in Non-Cancerous Animal Cell Lines

Cell LineSpeciesCell TypeIncubation TimeAssayObserved Effect
Kupffer CellsRatMacrophage2hCCK-8No effect on viability up to 10 µM; 10% and 49% viability decrease at 20 µM and 30 µM, respectively.[7]
HN9.10eMouseEmbryonic Hippocampal Neurons24h & 48hNot specifiedDose-dependent effects; 13 µM induced an initial increase in viability.[8]

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol is for determining the viability of cells after treatment with this compound.

Materials:

  • 96-well cell culture plates

  • This compound stock solution (in DMSO or ethanol)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO or ethanol (B145695) used for the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: After the incubation with MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Caspase-3 Activity Assay (Colorimetric)

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cells treated with this compound

  • Cell Lysis Buffer

  • 2x Reaction Buffer

  • DTT (dithiothreitol)

  • DEVD-pNA (caspase-3 substrate)

  • Microplate reader

Procedure:

  • Cell Lysis: After treatment, collect and lyse the cells using the provided lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Assay Setup: In a 96-well plate, add an equal amount of protein from each lysate to separate wells.

  • Reaction Initiation: Prepare a reaction mix containing 2x Reaction Buffer, DTT, and the DEVD-pNA substrate. Add this mix to each well containing cell lysate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.

  • Data Analysis: Compare the caspase-3 activity in treated cells to that in untreated control cells.

Protocol 3: Western Blot for LC3-II to Detect Autophagy

This protocol is for detecting the conversion of LC3-I to LC3-II, a hallmark of autophagy.[5]

Materials:

  • Cells treated with this compound

  • RIPA Lysis Buffer with protease inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against LC3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After treatment, lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate. Visualize the bands using an imaging system.

  • Data Analysis: Quantify the band intensities for LC3-I and LC3-II and calculate the LC3-II/LC3-I ratio. An increase in this ratio in treated cells compared to controls suggests an induction of autophagy.

Signaling Pathway and Workflow Diagrams

C6_Ceramide_Apoptosis_Pathway C6_Ceramide This compound Caspase8 Caspase-8 C6_Ceramide->Caspase8 activates Caspase9 Caspase-9 C6_Ceramide->Caspase9 activates Cell_Membrane Cell Membrane Caspase3 Caspase-3 Caspase8->Caspase3 activates Caspase9->Caspase3 activates PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP

Caption: this compound-induced apoptotic signaling pathway.

C6_Ceramide_Autophagy_Pathway C6_Ceramide This compound mTOR_Complex mTORC1 C6_Ceramide->mTOR_Complex inhibits Beclin1_Complex Beclin-1 Complex C6_Ceramide->Beclin1_Complex activates mTOR_Complex->Beclin1_Complex inhibits LC3_I LC3-I Beclin1_Complex->LC3_I promotes conversion to Autophagosome Autophagosome Formation Beclin1_Complex->Autophagosome LC3_II LC3-II Autophagic_Death Autophagic Cell Death Autophagosome->Autophagic_Death can lead to Survival Cell Survival Autophagosome->Survival can promote

Caption: this compound-induced autophagy signaling pathway.

Troubleshooting_Workflow Start High Cytotoxicity Observed Dose_Response Perform Dose-Response Experiment Start->Dose_Response Optimal_Conc Use Optimal (Lower) Concentration Dose_Response->Optimal_Conc Check_Mechanism Investigate Mechanism (Apoptosis vs. Autophagy) Optimal_Conc->Check_Mechanism Is_Apoptosis Is it Apoptosis? Check_Mechanism->Is_Apoptosis Use_Caspase_Inhibitor Use Caspase Inhibitors Is_Apoptosis->Use_Caspase_Inhibitor Yes Is_Autophagy Is it Autophagy-mediated Cell Death? Is_Apoptosis->Is_Autophagy No Reduced_Cytotoxicity Cytotoxicity Minimized Use_Caspase_Inhibitor->Reduced_Cytotoxicity Modulate_Autophagy Modulate Autophagy (e.g., with 3-MA) Is_Autophagy->Modulate_Autophagy Yes Is_Autophagy->Reduced_Cytotoxicity No/Unclear Modulate_Autophagy->Reduced_Cytotoxicity

Caption: Troubleshooting workflow for minimizing this compound cytotoxicity.

References

Technical Support Center: C6-Phytoceramide Experimental Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of C6-Phytoceramide in long-term experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound stock solution?

A1: this compound is soluble in organic solvents such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF). For cell culture experiments, ethanol or DMSO are commonly used. It is crucial to use high-purity, anhydrous solvents to minimize degradation. To prevent oxidation, it is recommended to purge the solvent with an inert gas like nitrogen or argon before dissolving the this compound.

Q2: How should I store my this compound stock solution for long-term stability?

A2: For long-term storage, this compound stock solutions should be stored at -20°C. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes. If the this compound is fluorescently labeled, protect the solution from light to avoid photobleaching.

Q3: My this compound is precipitating when I add it to my aqueous cell culture medium. What can I do?

A3: Precipitation is a common issue due to the hydrophobic nature of ceramides. To improve solubility and prevent precipitation in aqueous solutions, consider the following methods:

  • Complexation with Bovine Serum Albumin (BSA): Complexing this compound with fatty acid-free BSA can enhance its solubility and facilitate its delivery to cells.

  • Liposomal Formulations: Encapsulating this compound into liposomes provides a biocompatible delivery system that can improve its stability and cellular uptake.

  • Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., ethanol or DMSO) in your cell culture medium is low (ideally ≤ 0.5%) to avoid cytotoxicity and precipitation.

Q4: What are the appropriate controls to include in my this compound experiments?

A4: To ensure that the observed cellular effects are specifically due to this compound, it is essential to include the following controls:

  • Untreated Control: Cells in culture medium without any treatment.

  • Vehicle Control: Cells treated with the same final concentration of the solvent (e.g., ethanol or DMSO) used to dissolve the this compound.

  • Inactive Ceramide Control: Consider using an inactive analog, such as C6-dihydroceramide, to demonstrate that the observed effects are not due to non-specific lipid interactions.

Q5: How can I monitor the stability of this compound in my long-term experiment?

A5: The stability of this compound can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the quantification of the intact this compound and the detection of potential degradation products over time.

Troubleshooting Guides

Issue 1: Inconsistent or No Cellular Response to this compound Treatment
Potential Cause Suggested Solution
Degradation of this compound Ensure proper storage of stock solutions at -20°C in small aliquots to avoid freeze-thaw cycles. Prepare fresh working solutions for each experiment. Consider adding antioxidants like vitamin E to the formulation to prevent oxidative degradation, especially in long-term incubations.[1]
Precipitation in Culture Medium Use a solubilization method such as BSA complexation or liposomal delivery. When preparing working solutions, add the this compound stock solution to the medium dropwise while vortexing to facilitate dispersion.
Sub-optimal Incubation Time Perform a time-course experiment to determine the optimal duration for observing the desired cellular response. Effects can vary depending on the cell type and the specific endpoint being measured.
Cell Passage Number High passage numbers can lead to phenotypic drift and altered cellular responses. Use cells with a consistent and low passage number for all experiments.
Issue 2: High Variability Between Experimental Replicates
Potential Cause Suggested Solution
Incomplete Solubilization of Stock Solution Before each use, allow the stock solution to warm to room temperature and vortex thoroughly to ensure any settled this compound is redissolved.
Uneven Distribution in Multi-well Plates After adding the this compound working solution to the wells, gently swirl the plate to ensure even distribution. Avoid vigorous shaking that could dislodge cells.
Inconsistent Cell Seeding Density Ensure a uniform cell density across all wells of your multi-well plates, as variations in cell number can significantly impact the experimental outcome.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
Form Solvent Temperature Duration Notes
Powder N/A-20°C> 1 yearStore in a desiccator to prevent moisture absorption.
Stock Solution Anhydrous Ethanol or DMSO-20°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Protect from light if fluorescently labeled.
Table 2: Analytical Methods for this compound Quantification and Stability Assessment
Method Principle Application
HPLC with UV/Vis or Fluorescence Detection Separates this compound from other components based on its physicochemical properties.Quantifying the concentration of this compound in solutions and monitoring its degradation over time.
LC-MS/MS Combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry.Identifying and quantifying this compound and its potential degradation products in complex biological matrices.

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

Materials:

  • This compound

  • Anhydrous Ethanol

  • Fatty Acid-Free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Water bath at 37°C

Procedure:

  • Prepare a stock solution of this compound in anhydrous ethanol (e.g., 10 mM).

  • Prepare a 10% (w/v) BSA solution in PBS.

  • In a sterile microcentrifuge tube, add the desired volume of the this compound stock solution.

  • Warm the BSA solution to 37°C.

  • While gently vortexing the warm BSA solution, slowly add the this compound stock solution dropwise. The final ethanol concentration should be kept below 0.5%.

  • Incubate the this compound-BSA mixture in a 37°C water bath for 30 minutes with occasional gentle swirling to allow for complex formation.

  • The this compound-BSA complex is now ready to be added to your cell culture medium to achieve the desired final concentration.

Protocol 2: Preparation of this compound Loaded Liposomes via Thin-Film Hydration

Materials:

  • This compound

  • Phospholipids (e.g., DOPC, DPPC)

  • Cholesterol

  • Chloroform and Methanol (HPLC grade)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve this compound, phospholipids, and cholesterol in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. The molar ratio of the components should be optimized for your specific application.

  • Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a temperature above the lipid transition temperature to form a thin lipid film on the flask wall.

  • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask at a temperature above the lipid transition temperature. This will form multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles with a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). Pass the suspension through the extruder 10-20 times.[2]

  • Store the prepared liposomes at 4°C. For long-term storage, consider storing under an inert gas to prevent lipid oxidation.[3]

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_prep Preparation cluster_exp Long-Term Experiment cluster_analysis Stability Analysis cluster_results Results prep_stock Prepare this compound Stock Solution (e.g., in DMSO) prep_delivery Prepare Delivery Vehicle (e.g., BSA Complex or Liposomes) prep_stock->prep_delivery prep_working Prepare Working Solution in Cell Culture Medium prep_delivery->prep_working cell_treatment Treat Cells with This compound prep_working->cell_treatment time_points Incubate for a Series of Time Points cell_treatment->time_points sample_collection Collect Aliquots of Working Solution at Each Time Point time_points->sample_collection quantification Quantify Intact this compound (e.g., by HPLC or LC-MS) sample_collection->quantification degradation_analysis Analyze for Potential Degradation Products quantification->degradation_analysis stability_curve Generate Stability Curve (% Remaining vs. Time) quantification->stability_curve

Caption: Workflow for assessing this compound stability in long-term experiments.

p53_signaling_pathway This compound and p53 Signaling Pathway c6_cer This compound ampk AMPK c6_cer->ampk Activates p53 p53 ampk->p53 Activates mdm2 MDM2 p53->mdm2 Inhibits (disrupts complex) mitochondria Mitochondria p53->mitochondria Translocates to cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest Induces apoptosis Apoptosis mitochondria->apoptosis Induces

Caption: this compound can activate p53 signaling, leading to apoptosis and cell cycle arrest.[4]

nfkb_signaling_pathway C6-Ceramide and NF-κB Signaling Pathway c6_cer C6-Ceramide p105 p105 c6_cer->p105 Promotes processing of p50 p50 p105->p50 Processed to p50_dimer p50/p50 Homodimer p50->p50_dimer Forms nucleus Nucleus p50_dimer->nucleus Translocates to gene_transcription Gene Transcription (lacks transactivating activity) nucleus->gene_transcription Modulates

Caption: C6-Ceramide can induce the processing of p105 to p50, leading to the formation of p50/p50 homodimers that translocate to the nucleus.

References

Technical Support Center: Enhancing C6-Phytoceramide Delivery with Liposomal Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful formulation and application of C6-phytoceramide loaded liposomes.

Frequently Asked Questions (FAQs)

1. Why is liposomal delivery beneficial for this compound?

This compound, a bioactive lipid, holds therapeutic promise but its delivery is hampered by its hydrophobicity and poor solubility in aqueous media.[1][2] Liposomal formulations encapsulate this compound within a lipid bilayer, enhancing its stability, solubility, and bioavailability.[1][3] This nano-carrier system facilitates targeted delivery and cellular uptake, thereby improving its therapeutic efficacy.[2][3]

2. What are the key challenges in formulating this compound liposomes?

The primary challenges stem from the physicochemical properties of ceramides (B1148491). Their high hydrophobicity and tendency to form tightly packed structures (high packing parameter) can lead to difficulties in forming stable, small unilamellar vesicles.[4][5] This can result in issues such as low encapsulation efficiency, formulation instability, and premature drug release.[6][7] The choice of lipids and formulation parameters is crucial to overcome these hurdles.[4][6]

3. Which lipid compositions are recommended for stable this compound liposomes?

The choice of phospholipids (B1166683) is critical for stability. For instance, hydrogenated soy phosphatidylcholine (HSPC) has been shown to offer higher entrapment efficiency and sustained release compared to egg yolk phosphatidylcholine (EPC).[6] The inclusion of cholesterol can modulate membrane fluidity.[4] Additionally, incorporating a lipopolymer like PEG-DSPE is highly recommended as it acts as a steric stabilizer, reducing the desorption rate of ceramide from the liposome (B1194612) bilayer and significantly improving stability.[5]

4. How does this compound exert its biological effects?

This compound is a signaling molecule involved in various cellular processes, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of stress responses.[3][8] It can influence key signaling pathways such as the Akt and MAPK pathways, which are crucial in cell survival and proliferation.[8][9] Liposomal delivery enhances the intracellular concentration of this compound, leading to a more potent biological response.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Encapsulation Efficiency - High hydrophobicity of this compound leading to its exclusion from the aqueous core.[4]- Suboptimal lipid composition.[6]- Inefficient hydration of the lipid film.[4]- Incorporate charged lipids or PEGylated lipids (e.g., PEG-DSPE) to improve ceramide retention within the bilayer.[10]- Optimize the ratio of this compound to other lipids.[4]- Ensure the hydration temperature is above the transition temperature (Tc) of all lipids used.[11]
Poor Formulation Stability (Aggregation/Fusion) - High packing parameter of ceramides promoting non-lamellar structures.[5]- Insufficient surface charge leading to vesicle aggregation.- Include PEG-DSPE in the formulation to provide steric stabilization.[5]- Use a lipid composition that results in a higher zeta potential (e.g., by including charged lipids) to increase electrostatic repulsion between liposomes.- Optimize the formulation by adjusting the cholesterol content.[4]
Inconsistent Particle Size (High Polydispersity Index - PDI) - Inadequate sonication or extrusion.[4][12]- Aggregation of liposomes post-preparation.- Ensure sufficient sonication time and power, or perform multiple extrusion cycles through membranes with a defined pore size (e.g., 100 nm).[12][13]- Analyze particle size immediately after preparation and monitor over time to detect stability issues.[4]
Premature Release of this compound - High fluidity of the liposomal membrane.- Interaction with plasma proteins and biological membranes leading to drug leakage.[7]- Use lipids with a higher transition temperature (Tc) to create a more rigid bilayer.[11]- Incorporate cholesterol to decrease membrane fluidity.[4]- Consider hybrid nanoparticle systems, such as PLGA/liposome hybrids, to better retain the lipophilic drug.[7][14]
Low Cellular Uptake/Biological Activity - Inefficient transfer of this compound from the liposome to the cell.[5]- Resistance of the target cell line to C6-ceramide.[15]- Formulate with cationic lipids to enhance interaction with negatively charged cell membranes.- Verify the sensitivity of your specific cell line to this compound using a dose-response assay.[15]- Ensure the liposomal formulation is stable in your cell culture medium.[16]

Data Presentation

Table 1: Physicochemical Properties of Different Ceramide-Containing Liposomal Formulations

Formulation CompositionParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
HSPC:Cer:Que130 ± 15< 0.2-30 ± 563 ± 5[6]
EPC:Cer:Que120 ± 10< 0.2-25 ± 555 ± 7[6]
C6-Ceramide Nanoliposomes~90Not Reported-8Not Reported[1]
DOX-Lip-C6~100-120Not ReportedNot Reported>90 (for DOX)[16]
Cationic Liposomes with C6-Ceramide130Not Reported+36.2Not Reported[7]

HSPC: Hydrogenated Soy Phosphatidylcholine, EPC: Egg Yolk Phosphatidylcholine, Cer: Ceramide, Que: Quercetin, DOX: Doxorubicin, Lip: Liposome.

Experimental Protocols

1. Preparation of this compound Liposomes by Thin-Film Hydration

This protocol describes a common method for preparing this compound loaded liposomes.

Materials:

  • This compound

  • Phospholipids (e.g., HSPC, DOPC)[6][12]

  • Cholesterol[4]

  • PEG-DSPE (optional, for stability)[5]

  • Chloroform/Methanol solvent mixture (e.g., 1:1 or 2:1 v/v)[4][17]

  • Phosphate Buffered Saline (PBS), pH 7.4[4]

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder with polycarbonate membranes (100 nm)

Procedure:

  • Dissolve this compound and other lipids (phospholipids, cholesterol, PEG-DSPE) in the chloroform/methanol mixture in a round-bottom flask.[4] Note that the solubility of ceramide may be lower than other lipids.[12]

  • Attach the flask to a rotary evaporator and evaporate the organic solvent under vacuum at a temperature of 45°C to form a thin lipid film on the flask wall.[4]

  • Continue evaporation for at least 15-30 minutes after the film appears dry to ensure complete removal of residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid transition temperature (Tc).[4][11] For C16-ceramide containing formulations, incubation at 50°C for 30 minutes may be required.[13]

  • The resulting suspension contains multilamellar vesicles (MLVs). To obtain small unilamellar vesicles (SUVs), the suspension must be downsized.

  • Sonication: Sonicate the MLV suspension in a water bath sonicator until the solution becomes clear.[4]

  • Extrusion (Recommended): For a more uniform size distribution, subject the MLV suspension to multiple (e.g., 15) extrusions through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.[12][13]

2. Determination of Encapsulation Efficiency

This protocol outlines the determination of the amount of this compound successfully encapsulated within the liposomes.

Materials:

  • This compound loaded liposome suspension

  • Centrifugation tubes

  • Ultracentrifuge

  • HPLC system with a suitable column (e.g., C18)[4]

  • Methanol:Acetonitrile (e.g., 3:2 v/v) as mobile phase[4]

  • Methanol:THF (1:1 v/v) to dissolve lipids[4]

Procedure:

  • Separate the unencapsulated this compound from the liposomes. This can be achieved by ultracentrifugation (e.g., 15,000 rpm for 30 minutes) or size exclusion chromatography.[4]

  • After centrifugation, carefully collect the supernatant which contains the free, unencapsulated drug.[4]

  • To determine the total amount of this compound, disrupt a known volume of the original liposome suspension by adding a solvent like Methanol:THF.[4]

  • Quantify the amount of this compound in the supernatant (free drug) and the disrupted liposome suspension (total drug) using a validated HPLC method.[4]

  • The encapsulation efficiency (EE) is calculated using the following formula:

    EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

Mandatory Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_app Application dissolve 1. Dissolve Lipids & this compound in Chloroform/Methanol evaporate 2. Form Thin Lipid Film (Rotary Evaporation) dissolve->evaporate hydrate 3. Hydrate Film with PBS (Forms MLVs) evaporate->hydrate downsize 4. Downsize to SUVs (Sonication/Extrusion) hydrate->downsize size Particle Size & PDI (DLS) downsize->size zeta Zeta Potential downsize->zeta ee Encapsulation Efficiency (HPLC) downsize->ee invitro In Vitro Studies (Cell Culture) downsize->invitro invivo In Vivo Studies (Animal Models) invitro->invivo signaling_pathway cluster_akt Pro-Survival Pathway (Inhibited) cluster_apoptosis Apoptotic Pathway (Activated) cluster_p53_ampk AMPK/p53 Pathway (Activated) liposome Liposomal This compound c6_ceramide Intracellular C6-Ceramide liposome->c6_ceramide Delivery cell_membrane Cell Membrane akt Akt (Protein Kinase B) c6_ceramide->akt inhibits caspase37 Caspase-3/7 c6_ceramide->caspase37 activates ampk AMPK c6_ceramide->ampk activates cell_survival Cell Survival akt->cell_survival promotes proliferation Proliferation akt->proliferation promotes pi3k PI3K pi3k->akt activates apoptosis Apoptosis caspase37->apoptosis executes p53 p53 ampk->p53 activates p53->apoptosis induces

References

C6-Phytoceramide degradation pathways and metabolic instability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving C6-Phytoceramide. The information is presented in a practical question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Compound Handling and Storage

Question: How should I prepare and store a this compound stock solution to ensure its stability?

Answer: this compound is a lipid and requires careful handling to prevent degradation and ensure experimental reproducibility.

  • Storage of Powder: The solid form of this compound should be stored at -20°C.[1] At this temperature, it is stable for at least four years.[1]

  • Stock Solution Preparation: To prepare a stock solution, dissolve the this compound powder in a suitable organic solvent such as DMSO, ethanol (B145695), or a chloroform:methanol mixture.[1][2] It is recommended to create a high-concentration stock (e.g., 10-20 mM).

  • Storage of Stock Solution: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2][3] When stored at -80°C, the solution can be used for up to 6 months; at -20°C, it is recommended to use it within one month.[3]

  • Best Practices: For optimal results, it is best to prepare a fresh stock solution for each experiment to avoid potential degradation of the compound.[4]

Question: My this compound is precipitating when I add it to my cell culture medium. How can I resolve this?

Answer: Precipitation is a common issue due to the poor aqueous solubility of ceramides. Here are several steps to troubleshoot this problem:

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO or ethanol) in your cell culture medium is as low as possible, typically below 0.1%, to prevent both precipitation and solvent-induced cytotoxicity.[4]

  • Proper Mixing: When diluting the stock solution, add it directly to pre-warmed (37°C) cell culture medium and vortex or mix it immediately and thoroughly to aid dispersion.[2]

  • BSA Complexation: For a solvent-free delivery method, this compound can be complexed with fatty acid-free bovine serum albumin (BSA). This involves dissolving the compound in ethanol, then adding it to a BSA solution in PBS before further dilution in the culture medium.

2. Experimental Design and Execution

Question: I am not observing the expected apoptotic effect after treating my cells with this compound. What are the potential reasons?

Answer: A lack of apoptotic response can stem from several factors related to the experimental setup, the compound's activity, or the cells themselves.

  • Suboptimal Concentration: The effective concentration of this compound is highly cell-type dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line. Effective concentrations can range from 5 µM to 100 µM.[5][6]

  • Inadequate Incubation Time: The time required to observe apoptosis varies. A time-course experiment is recommended to identify the peak response time, which can range from 6 to 72 hours.[7][8]

  • Metabolic Inactivation: Cells can metabolize this compound into less active or non-apoptotic metabolites such as C6-glucosylceramide or C6-sphingomyelin.[9] This metabolic conversion can reduce the intracellular concentration of this compound, thereby diminishing its pro-apoptotic effects. The half-life of free C6-ceramide in biological systems can be very short (less than 3 minutes), whereas liposomal formulations can extend the half-life to 11-15 hours.[10]

  • Cell Health and Confluency: Ensure that your cells are healthy, in the exponential growth phase, and at a consistent confluency (e.g., 70-80%) for all experiments. Stressed or overly confluent cells may respond differently to treatment.

  • Ceramidase Activity: Cells express ceramidases, enzymes that hydrolyze ceramide into sphingosine (B13886) and a fatty acid.[11][12] High levels of ceramidase activity can lead to rapid degradation of this compound, preventing it from reaching the necessary concentration to induce apoptosis. Consider using a ceramidase inhibitor to enhance the effects of this compound.[5]

Question: My experimental results with this compound are inconsistent. What could be the cause?

Answer: Inconsistent results are often due to the metabolic instability of this compound and variations in experimental conditions.

  • Metabolic Conversion: As mentioned, this compound is a substrate for enzymes that convert it to other sphingolipids. The rate of this metabolism can vary between cell lines and even between different passages of the same cell line, leading to inconsistent results.[9]

  • Enzymatic Degradation: The activity of ceramidases can fluctuate depending on cell conditions, leading to variable rates of this compound degradation.[13]

  • Compound Stability: Ensure that your stock solution is not undergoing degradation due to improper storage or multiple freeze-thaw cycles.[4]

  • Experimental Variables: Maintain consistency in all experimental parameters, including cell density, media composition, incubation times, and the final concentration of the delivery solvent.

Quantitative Data Summary

The following tables summarize key quantitative data for C6-Ceramide from various studies. Note that most available data is for C6-Ceramide, which is structurally similar to this compound and often used as its analog in research.

Table 1: IC50 Values of C6-Ceramide in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MDA-MB-231Breast Cancer5-10[5]
MCF-7Breast Cancer5-10[5]
SK-BR-3Breast Cancer5-10[5]
CaOV3Ovarian Cancer~38 (15 µg/mL)[14]
C6Glioma4.33[15]
A549Lung Cancer>50[15]
MyLaCutaneous T Cell Lymphoma~25-50[6]
HuT78Cutaneous T Cell Lymphoma~25-50[6]

Table 2: Effects of C6-Ceramide on Cell Viability

Cell LineConcentration (µM)Incubation Time (h)% Reduction in ViabilityReference
Kupffer Cells20210[16]
Kupffer Cells30249[16]
HaCaT252437.5[6]
HaCaT1002451.5[6]
MyLa252457.0[6]
MyLa1002487.0[6]
HuT78252463.9[6]
HuT781002479.8[6]

Key Signaling and Metabolic Pathways

The following diagrams illustrate the primary metabolic pathways of this compound and a general workflow for studying its effects.

C6_Phytoceramide_Metabolism This compound Degradation and Metabolism cluster_degradation Degradation cluster_metabolism Metabolism C6_Phyto This compound Apoptosis Apoptosis C6_Phyto->Apoptosis Ceramidase Ceramidases (e.g., ACER3) C6_Phyto->Ceramidase Hydrolysis SMS Sphingomyelin Synthase C6_Phyto->SMS Conversion GCS Glucosylceramide Synthase C6_Phyto->GCS Conversion Sphingosine Phytosphingosine + Hexanoic Acid C6_SM C6-Phytosphingomyelin C6_GC C6-Glucosylphytoceramide Ceramidase->Sphingosine SMS->C6_SM GCS->C6_GC

Caption: this compound metabolic pathways.

Experimental_Workflow Experimental Workflow for this compound Studies cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Stock Prepare this compound Stock Solution (e.g., in DMSO) Treatment Treat Cells with This compound (Dose-Response & Time-Course) Stock->Treatment Cells Seed and Culture Cells to Desired Confluency Cells->Treatment Viability Cell Viability Assay (e.g., MTT, MTS) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI, Caspase Activity) Treatment->Apoptosis Metabolism Metabolite Analysis (e.g., HPLC, LC-MS/MS) Treatment->Metabolism Western Western Blot (e.g., for apoptotic markers) Treatment->Western

Caption: General experimental workflow.

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: In a sterile microcentrifuge tube, weigh the desired amount of this compound powder.

  • Dissolving: Add the appropriate volume of sterile-filtered, cell culture grade DMSO or 100% ethanol to achieve a high-concentration stock solution (e.g., 10-20 mM).

  • Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming may be required for some solvents.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes and store at -20°C or -80°C.

Protocol 2: Cell Treatment with this compound

  • Cell Culture: Culture cells to the desired confluency (typically 70-80%) in the appropriate culture vessels.

  • Media Preparation: Pre-warm the cell culture medium to 37°C.

  • Dilution: Dilute the this compound stock solution directly into the pre-warmed medium to the desired final concentration.

  • Mixing: Immediately vortex or gently invert the medium to ensure uniform mixing and minimize the risk of precipitation.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound.

  • Incubation: Incubate the cells for the desired duration (e.g., 6, 12, 24, 48, or 72 hours) under standard cell culture conditions.

Protocol 3: Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations as described in Protocol 2. Include a vehicle-only control.

  • Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10-20 µL of the MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100-200 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate for 5-15 minutes to ensure complete dissolution and measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

Protocol 4: Caspase-3 Activity Assay (Colorimetric)

  • Cell Treatment and Lysis: Treat cells with this compound as desired. After treatment, pellet the cells and resuspend them in a chilled cell lysis buffer. Incubate on ice for 10-15 minutes.

  • Lysate Clarification: Centrifuge the cell lysate at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Transfer the supernatant (cell lysate) to a new tube and determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add 50-200 µg of protein from each sample to individual wells. Adjust the volume with cell lysis buffer.

  • Reaction Initiation: Add a reaction buffer containing a caspase-3 substrate (e.g., DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength for the chosen substrate (e.g., 405 nm for pNA) using a microplate reader. An increase in absorbance indicates higher caspase-3 activity.

References

Interpreting unexpected results in C6-Phytoceramide signaling studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C6-Phytoceramide signaling studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting unexpected results, and interpreting data related to this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in signaling studies?

A1: this compound (also referred to as C6-ceramide) is a synthetic, cell-permeable short-chain analog of endogenous ceramides. Ceramides are bioactive sphingolipids that act as second messengers in various cellular processes, including apoptosis, cell cycle arrest, and autophagy. Due to its short acyl chain, this compound can readily cross cell membranes, making it a valuable tool to mimic the effects of intracellular ceramide accumulation and study its downstream signaling pathways.

Q2: What are the expected outcomes of treating cancer cells with this compound?

A2: Typically, this compound treatment in cancer cell lines is expected to induce pro-apoptotic responses, such as activation of caspases and mitochondrial cytochrome c release. It can also lead to cell cycle arrest, most commonly in the G0/G1 or G2/M phases. Additionally, at higher concentrations or in specific cell types, it may trigger autophagy.

Q3: My this compound treatment is not inducing apoptosis. What could be the reason?

A3: Several factors can contribute to a lack of apoptotic response. These include cell-type specific resistance, suboptimal concentration or incubation time, and issues with the reagent's quality or preparation. Some cancer cells have inherent resistance mechanisms, such as high expression of anti-apoptotic proteins. It is also possible that in your specific cell line, this compound induces other cellular responses like autophagy or cell cycle arrest without significant apoptosis.

Q4: Can this compound induce conflicting results in different studies?

A4: Yes, the effects of this compound can be highly context-dependent, varying with the cell type, concentration, duration of treatment, and the specific experimental conditions. For example, in some cell lines, it robustly induces apoptosis, while in others, it may primarily cause cell cycle arrest or even a pro-survival autophagic response. These apparent discrepancies highlight the complexity of ceramide signaling.

Troubleshooting Guides

Issue 1: Low or No Apoptosis Detected After this compound Treatment
Potential Cause Troubleshooting Steps
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration for your specific cell line. IC50 values can vary significantly between cell lines.
Inappropriate Incubation Time Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the peak apoptotic response time.
Cell Line Resistance Consider using a combination treatment. This compound has been shown to synergize with chemotherapeutic agents like doxorubicin.[1]
Reagent Quality Ensure your this compound is properly stored (typically at -20°C) and freshly prepared in an appropriate solvent (e.g., DMSO or ethanol) before each experiment.
Insensitive Apoptosis Assay Try multiple methods to detect apoptosis, such as Annexin V staining for early apoptosis and a caspase-3 activity assay for executioner caspase activation.
Issue 2: Unexpected Cell Cycle Arrest Profile
Potential Cause Troubleshooting Steps
Ambiguous Flow Cytometry Peaks Ensure proper cell fixation (e.g., cold 70% ethanol) and staining with propidium (B1200493) iodide. Gate out cell doublets and debris during flow cytometry analysis. Run appropriate controls, including untreated cells.
Cell Line-Specific Response This compound can induce a G1 and/or G2 block.[2] Analyze markers for each phase (e.g., cyclin D1 for G1, cyclin B1 for G2/M) by Western blot to confirm the arrest point.
Synchronization Issues If you are synchronizing your cells before treatment, ensure the synchronization protocol itself is not affecting the cell cycle distribution.
Issue 3: Induction of Autophagy Instead of Apoptosis
Potential Cause Troubleshooting Steps
Cellular Context and Stress Levels Autophagy can be a pro-survival mechanism in response to cellular stress. Assess the autophagic flux by performing an LC3 Western blot in the presence and absence of lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine).
This compound Concentration Lower concentrations of this compound may favor autophagy, while higher concentrations might switch the response to apoptosis. Perform a dose-response analysis and monitor markers for both processes.
Cross-talk Between Pathways Investigate key signaling nodes that regulate both apoptosis and autophagy, such as the AMPK/mTOR pathway.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)SolventReference
K562Chronic Myelogenous Leukemia27.90-[3]
C6Glioma32.7DMSO[2]
CaOV3Ovarian Cancer>10 µg/ml (~25 µM)-[4]
L3.6Pancreatic Cancer>10 µg/ml (~25 µM)-[5]
MyLaCutaneous T-cell Lymphoma~25-[6]
HuT78Cutaneous T-cell Lymphoma~25-[6]

Table 2: Effect of this compound in Combination with Trichostatin A (TSA) on Cancer Cell Viability

Cell LineTreatment% Cell DeathIC50 of TSA (ng/ml)
CaOV3TSA (100 ng/ml)8.4414.3
CaOV3C6-Ceramide (10 µg/ml)12.9-
CaOV3TSA (100 ng/ml) + C6-Ceramide (10 µg/ml)68.351.2

Data adapted from Zhu et al. (2011)

Experimental Protocols & Workflows

Protocol 1: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Binding Buffer (provided in the kit)

  • Flow Cytometer

Procedure:

  • Seed cells and treat with this compound at the desired concentration and for the appropriate duration. Include an untreated control.

  • Harvest cells, including any floating cells from the supernatant.

  • Wash cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

G cluster_prep Cell Preparation cluster_stain Staining start Seed and Treat Cells with this compound harvest Harvest Adherent and Floating Cells start->harvest wash1 Wash with Cold PBS harvest->wash1 wash2 Wash with Cold PBS wash1->wash2 resuspend Resuspend in 1X Binding Buffer wash2->resuspend aliquot Aliquot 100 µL Cell Suspension resuspend->aliquot add_reagents Add Annexin V-FITC and PI aliquot->add_reagents incubate Incubate 15 min at RT in Dark add_reagents->incubate add_buffer Add 400 µL Binding Buffer incubate->add_buffer flow Analyze by Flow Cytometry add_buffer->flow G cluster_prep Cell Preparation cluster_stain Staining start Treat and Harvest Cells wash_pbs Wash with PBS start->wash_pbs fix Fix in Cold 70% Ethanol wash_pbs->fix centrifuge Centrifuge and Remove Ethanol fix->centrifuge wash_fixed Wash with PBS centrifuge->wash_fixed add_pi Resuspend in PI/RNase Solution wash_fixed->add_pi incubate Incubate 30 min at RT in Dark add_pi->incubate flow Analyze by Flow Cytometry incubate->flow G C6 This compound Mito Mitochondria C6->Mito induces stress CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G C6 This compound AMPK AMPK C6->AMPK activates mTORC1 mTORC1 AMPK->mTORC1 inhibits Growth Cell Growth & Proliferation mTORC1->Growth promotes Autophagy Autophagy mTORC1->Autophagy inhibits

References

Technical Support Center: Overcoming Resistance to C6-Phytoceramide-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating C6-Phytoceramide-induced apoptosis. The content is structured to directly address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Foundational & Experimental Setup

Question: My this compound is precipitating in the cell culture medium. How can I improve its solubility and delivery?

Answer: This is a common issue as this compound, like other short-chain ceramides, has limited aqueous solubility.

  • Recommended Solubilization: First, dissolve this compound in a sterile, cell-culture grade solvent like DMSO or ethanol (B145695) to create a concentrated stock solution.

  • Working Concentration: When preparing your working concentration, dilute the stock solution in serum-free medium first, vortexing gently, before adding it to the final culture medium containing serum. The final solvent concentration should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • BSA Complexation: For a solvent-free approach, this compound can be complexed with bovine serum albumin (BSA). Briefly, dissolve the ceramide in a small amount of ethanol, add it to a BSA solution in PBS, and incubate to allow for complex formation. This complex is more soluble in aqueous solutions.

  • Troubleshooting: If precipitation persists, consider slightly warming the medium before adding the stock solution.[1] However, be aware that the compound may re-precipitate as the medium cools.[1] Using a lower final concentration is also a viable strategy.[1]

Question: I am not observing any apoptotic effect after treating my cells with this compound. What are the possible reasons?

Answer: Several factors could contribute to a lack of observed apoptosis:

  • Sub-optimal Concentration/Time: The efficacy of this compound is concentration- and time-dependent and varies significantly between cell lines.[2][3] You may need to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

  • Poor Delivery: As mentioned above, if the this compound is not being effectively delivered to the cells due to precipitation, you will not see an effect.[1] Ensure proper solubilization.

  • Cell Line Resistance: The cell line may have intrinsic or acquired resistance to ceramide-induced apoptosis. This is a key focus of the subsequent sections.

  • Assay Sensitivity: Ensure your apoptosis detection method (e.g., Annexin V staining, caspase activity assay) is sensitive enough and that you are analyzing cells at the appropriate time point post-treatment.

Section 2: Investigating and Confirming Resistance

Question: How do I confirm that my cancer cells are resistant to this compound?

Answer: Resistance is confirmed by quantitatively assessing the dose-dependent effect of this compound on cell viability compared to a known sensitive cell line.

  • IC50 Determination: The most common method is to perform a cell viability assay (e.g., MTT, WST-1) to determine the half-maximal inhibitory concentration (IC50). A significantly higher IC50 value in your cell line compared to published values for sensitive lines indicates resistance.

  • Apoptosis Marker Analysis: Treat both your test cell line and a sensitive control line with a known effective concentration of this compound. Analyze markers of apoptosis such as caspase-3 cleavage or PARP cleavage via Western blot, or Annexin V positivity via flow cytometry. Resistant cells will show significantly less activation of these apoptotic markers. C6-ceramide is known to induce apoptosis through the activation of caspases and the mitochondrial pathway.[4][5]

Question: What are the primary molecular mechanisms of resistance to this compound?

Answer: The central mechanism of resistance involves the alteration of sphingolipid metabolism to reduce the intracellular concentration of pro-apoptotic ceramide.[6][7]

  • Ceramide Glycosylation: The most frequently cited mechanism is the overexpression and increased activity of the enzyme Glucosylceramide Synthase (GCS) .[8][9][10] GCS converts this compound into C6-Phytoglucosylceramide, a non-apoptotic glycosphingolipid.[10][11] This metabolic shunting prevents ceramide from accumulating and triggering the apoptotic cascade.[9][10] Overexpression of GCS is associated with a multidrug-resistant (MDR) phenotype in many cancers.[12]

  • Other Metabolic Pathways: Other enzymes that catabolize ceramide can also contribute to resistance. For instance, increased activity of acid ceramidase, which breaks down ceramide into sphingosine (B13886), can reduce its pro-apoptotic levels.[6][13] The subsequent phosphorylation of sphingosine to sphingosine-1-phosphate (S1P) by sphingosine kinases (SphK) promotes cell survival, creating a "sphingolipid rheostat" where the balance between ceramide and S1P determines cell fate.[7][14]

Data Presentation: C6-Ceramide Activity & Resistance

Table 1: Reported IC50 Values for C6-Ceramide in Various Cell Lines Note: IC50 values can vary based on experimental conditions (e.g., incubation time, assay used). This table provides approximate values for comparison.

Cell LineCancer TypeReported IC50 (µM)Reference
C6Rat Glioma~32.7 µM[15]
MyLaCutaneous T Cell Lymphoma~25-50 µM[3]
HuT78Cutaneous T Cell Lymphoma~25-50 µM[3]
K562Chronic Myeloid LeukemiaEffective at 25 µM[16]
HCT116Colon CarcinomaEffective at 50 µM[5]
OVCAR-3Ovarian CarcinomaEffective at 50 µM[5]

Table 2: Pharmacological Modulators to Overcome Ceramide Resistance Note: Optimal concentrations should be determined empirically for each cell line.

InhibitorTargetTypical Working ConcentrationExpected OutcomeReference
PDMP (D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol)Glucosylceramide Synthase (GCS)10 - 50 µMSensitizes cells to ceramide-induced apoptosis by preventing its glycosylation.[11][17]
MBO-asGCS (Mixed-Backbone Oligonucleotide Antisense GCS)GCS mRNAVaries (transfection-based)Silences GCS expression, leading to increased ceramide levels and sensitization to chemotherapy.[12]
N-oleoylethanolamine (NOE) Acid Ceramidase10 - 30 µMPrevents ceramide breakdown, leading to its accumulation and apoptosis induction.[18][19]
Section 3: Strategies to Overcome Resistance

Question: How can I overcome GCS-mediated resistance to this compound in my experiments?

Answer: The primary strategy is to inhibit the activity or expression of Glucosylceramide Synthase (GCS). This restores the pro-apoptotic intracellular pool of ceramide.

  • Pharmacological Inhibition: Co-treat the resistant cells with this compound and a GCS inhibitor, such as PDMP.[11] This blocks the conversion of ceramide to glucosylceramide, effectively trapping ceramide within the cell and forcing the apoptotic signaling cascade.

  • Genetic Knockdown: Use genetic tools like siRNA or shRNA targeting the UGCG gene (which encodes GCS) to reduce its expression. Transfection with GCS antisense has been shown to restore sensitivity to apoptosis-inducing agents in MDR cancer cells.[9]

  • Combination Therapy: C6-ceramide has been shown to sensitize cancer cells to traditional chemotherapeutic agents like Doxorubicin and Docetaxel.[20][21][22] Combining this compound with another cytotoxic agent may overcome resistance through synergistic mechanisms, such as promoting AMPK activation and mTORC1 inhibition.[20]

Mandatory Visualizations

Signaling Pathways & Experimental Logic

C6_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_mito Mitochondrion C6 This compound C6_intra Intracellular This compound C6->C6_intra Cellular Uptake Mito Mitochondrial Outer Membrane Permeabilization C6_intra->Mito triggers CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Pro-apoptotic signaling pathway of this compound.

Resistance_Mechanism C6 This compound Apoptosis Apoptosis C6->Apoptosis Pro-Apoptotic Signal GCS Glucosylceramide Synthase (GCS) (Upregulated in Resistant Cells) C6->GCS Metabolized by GlcCer C6-Glucosylceramide (Pro-Survival / Non-Apoptotic) GCS->GlcCer Converts to Survival Cell Survival & Proliferation GlcCer->Survival Inhibitor GCS Inhibitor (e.g., PDMP) Inhibitor->GCS Blocks Troubleshooting_Workflow decision decision protocol protocol outcome outcome start Start: Observe Lack of This compound Efficacy check_delivery Is Compound Delivery and Solubility Confirmed? start->check_delivery confirm_resistance Confirm Resistance: Determine IC50 vs. Sensitive Control check_delivery->confirm_resistance Yes protocol_solubility Troubleshoot Solubility: - Check solvent - Use BSA complex - Verify concentration check_delivery->protocol_solubility No investigate_mech Investigate Mechanism confirm_resistance->investigate_mech protocol_western Perform Western Blot for GCS, Cleaved Caspase-3 investigate_mech->protocol_western protocol_gcs_assay Perform GCS Activity Assay investigate_mech->protocol_gcs_assay is_gcs_high Is GCS Expression or Activity Elevated? is_gcs_high->outcome No, explore other mechanisms (e.g., Ceramidase activity) overcome Strategy: Overcome Resistance is_gcs_high->overcome Yes protocol_inhibit Co-treat with GCS Inhibitor (e.g., PDMP) or use siRNA for GCS overcome->protocol_inhibit protocol_solubility->check_delivery protocol_western->is_gcs_high protocol_gcs_assay->is_gcs_high success Apoptosis is Restored protocol_inhibit->success

References

Preventing oxidation and degradation artifacts during phytoceramide analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing oxidation and degradation artifacts during phytoceramide analysis.

Frequently Asked Questions (FAQs)

1. What are the primary causes of phytoceramide oxidation and degradation during analysis?

Phytoceramides, like other lipids with unsaturated fatty acid chains, are susceptible to oxidation. The primary causes of their degradation during analysis include:

  • Exposure to atmospheric oxygen: This can lead to the formation of hydroperoxides, which can further break down into secondary oxidation products like aldehydes and ketones, creating artifacts in the analysis.[1][2]

  • Elevated temperatures: Heat can accelerate the rate of oxidative degradation.[2][3] This is a concern during sample extraction and storage.

  • Exposure to light: Certain wavelengths of light can promote photo-oxidation.[2][4]

  • Presence of metal ions: Metal ions can act as catalysts for oxidation reactions.

  • Inappropriate pH: Extreme pH conditions during extraction or storage can lead to hydrolysis of the amide bond or other degradative reactions.

  • Enzymatic activity: Residual enzyme activity in tissue or cell samples can continue to metabolize phytoceramides if not properly quenched.[5][6]

2. How can I minimize oxidation and degradation artifacts during sample preparation?

Minimizing artifacts requires a multi-faceted approach focused on careful handling and the use of protective agents.[7] Key strategies include:

  • Use of Antioxidants: The addition of antioxidants to extraction solvents is a critical step. Butylated hydroxytoluene (BHT) is a commonly used antioxidant in lipid analysis.[7]

  • Low-Temperature Extraction: Performing extraction steps at low temperatures, for example on ice, can significantly slow down degradation processes.[7]

  • Solvent Selection: Employing high-purity, degassed solvents can reduce the presence of dissolved oxygen and other reactive species. The choice of extraction solvent (e.g., methyl-tert-butyl ether (MTBE) or hexane-based systems) can also impact extraction efficiency and analyte stability.[7][8]

  • Inert Atmosphere: Whenever possible, perform sample preparation steps under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.

  • Validated Protocols: Adhere to validated handling protocols to ensure consistency and minimize variability.[7]

3. What are the recommended storage conditions for phytoceramide samples and extracts?

Proper storage is crucial for maintaining the integrity of phytoceramide samples over time.[2][9]

  • Temperature: For long-term storage, samples and extracts should be kept at ultra-low temperatures, ideally -80°C. For short-term storage, -20°C may be acceptable.[4]

  • Atmosphere: Samples should be stored under an inert atmosphere (nitrogen or argon) to prevent oxidation.

  • Light: Protect samples from light by using amber vials or by storing them in the dark.[4]

  • Packaging: Use appropriate, tightly sealed containers to prevent exposure to air and moisture.[4]

4. Which antioxidants are most effective for preserving phytoceramides, and at what concentration?

Butylated hydroxytoluene (BHT) is a widely used and effective antioxidant for lipid analysis. Other antioxidants that can be considered include α-tocopherol (Vitamin E) and ascorbyl palmitate.

AntioxidantRecommended ConcentrationSolvent System
Butylated Hydroxytoluene (BHT)0.01% - 0.1% (w/v)Chloroform, Methanol (B129727), MTBE, Hexane
α-Tocopherol0.05% - 0.2% (w/v)Ethanol, Methanol
Ascorbyl Palmitate0.01% - 0.05% (w/v)Ethanol, Methanol

5. How do I choose the right analytical technique to avoid degradation during analysis?

Liquid chromatography-mass spectrometry (LC-MS/MS) is considered the gold standard for phytoceramide analysis due to its high sensitivity and selectivity.[10] To minimize on-instrument degradation:

  • Use a Guard Column: This can help protect the analytical column from contaminants that might promote degradation.

  • Optimize LC Conditions: Use a mobile phase with appropriate pH and composition to ensure the stability of the phytoceramides during separation.

  • Minimize Analysis Time: Shorter run times reduce the exposure of the analytes to potentially degradative conditions on the column.

  • Consider Derivatization: While LC-MS often doesn't require derivatization, for certain applications like GC-MS, derivatization can improve stability and volatility. However, the derivatization process itself must be carefully optimized to prevent artifact formation.[11]

Troubleshooting Guides

Issue: Unexpected Peaks or Artifacts in My Chromatogram

  • Possible Cause 1: Oxidation.

    • Troubleshooting Steps:

      • Review your sample preparation protocol. Did you add an antioxidant like BHT to your extraction solvent?

      • Ensure you are using fresh, high-purity solvents.

      • Work under an inert atmosphere (e.g., nitrogen) during sample preparation.

      • Analyze a blank sample (solvent only) to identify any peaks originating from your system or solvents.

  • Possible Cause 2: Contamination.

    • Troubleshooting Steps:

      • Thoroughly clean your glassware and extraction equipment.

      • Check for potential sources of contamination in your laboratory environment, such as plasticizers from plasticware.

      • Run a system suitability test to ensure your LC-MS system is clean.

  • Possible Cause 3: In-source Fragmentation/Degradation.

    • Troubleshooting Steps:

      • Optimize your mass spectrometer's source parameters (e.g., temperature, voltages) to minimize in-source degradation.

      • Consult the instrument manufacturer's guidelines for analyzing thermally labile compounds.

Issue: Low Recovery of Phytoceramides

  • Possible Cause 1: Inefficient Extraction.

    • Troubleshooting Steps:

      • Re-evaluate your extraction solvent system. A combination of polar and non-polar solvents is often necessary for effective lipid extraction.

      • Optimize the extraction time and temperature. While low temperatures are recommended to prevent degradation, ensure the extraction is still efficient.[3]

      • Consider using a different extraction method, such as solid-phase extraction (SPE), to selectively isolate phytoceramides.

  • Possible Cause 2: Degradation During Extraction or Storage.

    • Troubleshooting Steps:

      • Implement the preventive measures outlined in the FAQs, such as adding antioxidants and storing samples at -80°C.

      • Perform a stability study by analyzing samples at different time points after extraction to assess degradation.

  • Possible Cause 3: Adsorption to Surfaces.

    • Troubleshooting Steps:

      • Use silanized glassware or low-adsorption plasticware to minimize the loss of phytoceramides.

      • Ensure complete transfer of the extract at each step.

Issue: Inconsistent Quantification Results Between Replicates

  • Possible Cause 1: Sample Inhomogeneity.

    • Troubleshooting Steps:

      • Ensure your sample is thoroughly homogenized before taking an aliquot for extraction.

      • For solid samples, consider cryogenic grinding to achieve a uniform particle size.

  • Possible Cause 2: Variability in Sample Preparation.

    • Troubleshooting Steps:

      • Use precise pipetting techniques and calibrated equipment.

      • Strictly adhere to a standardized and validated protocol for all samples.[7]

  • Possible Cause 3: Matrix Effects in the Mass Spectrometer.

    • Troubleshooting Steps:

      • Use an appropriate internal standard that is structurally similar to the phytoceramides being analyzed.[7]

      • Perform a matrix effect study by spiking a known amount of phytoceramide standard into a sample matrix and comparing the response to the standard in a clean solvent.

      • Optimize your sample cleanup procedure to remove interfering matrix components.

Experimental Protocols

Protocol 1: Extraction of Phytoceramides from Plant Tissue

  • Homogenization:

    • Weigh approximately 100 mg of lyophilized and finely ground plant tissue into a 2 mL screw-cap tube.

    • Add 1 mL of a pre-chilled (-20°C) extraction solvent mixture of methyl-tert-butyl ether (MTBE) and methanol (3:1, v/v) containing 0.01% BHT.

    • Add ceramic beads and homogenize using a bead beater for 2 cycles of 45 seconds with a 1-minute interval on ice.

  • Extraction:

    • Incubate the homogenate at 4°C for 30 minutes with gentle shaking.

    • Add 500 µL of water to induce phase separation.

    • Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collection and Drying:

    • Carefully collect the upper organic phase (containing the lipids) and transfer it to a new tube.

    • Dry the extract under a gentle stream of nitrogen gas.

  • Reconstitution:

    • Reconstitute the dried lipid extract in 200 µL of a suitable solvent for your LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).

Visualizations

Start Sample Collection (e.g., Plant Tissue, Skin Biopsy) Homogenization Homogenization (Low Temperature, with Antioxidant) Start->Homogenization Extraction Lipid Extraction (e.g., MTBE/Methanol) Homogenization->Extraction PhaseSeparation Phase Separation (Addition of Water) Extraction->PhaseSeparation Collection Collect Organic Phase PhaseSeparation->Collection Drying Drying (Under Nitrogen) Collection->Drying Storage Storage at -80°C (Under Inert Gas) Collection->Storage Store Extract Reconstitution Reconstitution Drying->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Experimental workflow for phytoceramide analysis.

Phytoceramide Phytoceramide (Unsaturated) Peroxide Lipid Hydroperoxide Phytoceramide->Peroxide Oxidation Oxygen Oxygen (O2) Oxygen->Peroxide HeatLight Heat / Light / Metal Ions HeatLight->Peroxide catalyzes SecondaryProducts Secondary Oxidation Products (Aldehydes, Ketones) Peroxide->SecondaryProducts Degradation Artifacts Analytical Artifacts SecondaryProducts->Artifacts

Caption: Simplified pathway of phytoceramide oxidation.

Problem Unexpected Peaks? CheckAntioxidant Used Antioxidant (BHT)? Problem->CheckAntioxidant Yes CheckSolvents Fresh, High-Purity Solvents? CheckAntioxidant->CheckSolvents Yes AddAntioxidant Add Antioxidant to Protocol CheckAntioxidant->AddAntioxidant No CheckBlank Analyzed Blank Sample? CheckSolvents->CheckBlank Yes UseNewSolvents Use Fresh Solvents CheckSolvents->UseNewSolvents No IdentifyContamination Identify Contaminant Source CheckBlank->IdentifyContamination Peaks in Blank NoProblem Likely Not Oxidation CheckBlank->NoProblem No Peaks in Blank

Caption: Troubleshooting unexpected analytical peaks.

References

How to handle and store C6-Phytoceramide to maintain bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective handling and storage of C6-Phytoceramide to ensure the preservation of its bioactivity for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of solid this compound?

Solid this compound should be stored at -20°C.[1][2] It is stable for at least four years under these conditions.[1][3]

Q2: How should I prepare a stock solution of this compound?

To prepare a stock solution, dissolve solid this compound in an organic solvent such as ethanol (B145695), DMSO, or a chloroform:methanol (1:1) mixture.[1][3] The solubility is approximately 20 mg/mL in ethanol and DMSO.[1] It is advisable to purge the solvent with an inert gas before dissolution.[1]

Q3: What is the best way to store this compound stock solutions?

For optimal stability, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or at -20°C for up to 1 month.[4]

Q4: How do I prepare a working solution for cell culture experiments?

To prepare an aqueous working solution, first dissolve the this compound in ethanol and then dilute it with the aqueous buffer or cell culture medium of your choice.[1] It is not recommended to store the aqueous solution for more than one day.[1]

Q5: What should I do if the this compound precipitates out of solution during preparation?

If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[4]

Q6: What are the typical concentrations of this compound used in cell culture?

The effective concentration of this compound can vary depending on the cell type and the biological effect being studied. Concentrations ranging from 0.1 µM to 30 µM have been reported in the literature for various effects, including cell differentiation, apoptosis, and cytotoxicity.[5][6][7][8]

Q7: Is this compound cell-permeable?

Yes, this compound is a cell-permeable analog of naturally occurring ceramides, allowing it to be used in live cell experiments to mimic the effects of endogenous ceramides.[1][3][9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no observable bioactivity in experiments. 1. Degraded this compound: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Poor Solubility: Precipitation of this compound in the aqueous working solution.1. Use a fresh aliquot of the stock solution or prepare a new stock solution from solid material. Ensure storage conditions are met. 2. Ensure the final concentration of the organic solvent (e.g., ethanol or DMSO) in your working solution is compatible with your experimental system and helps maintain solubility. Consider using a carrier molecule like fatty acid-free BSA.
Precipitation in working solution upon addition to media. 1. Low aqueous solubility: this compound is hydrophobic. 2. High final concentration: The concentration in the final medium exceeds its solubility limit.1. First, dissolve this compound in an appropriate organic solvent before diluting with aqueous media.[1] 2. Prepare a more diluted working solution. Gentle warming or sonication of the final solution may help.[4] For in vivo experiments, specialized formulations may be required.[4]
Inconsistent results between experiments. 1. Inconsistent solution preparation: Variations in the preparation of stock or working solutions. 2. Age of working solution: Using aqueous solutions that are more than a day old.[1]1. Follow a standardized protocol for solution preparation. 2. Always prepare fresh working solutions for each experiment.[4]

Data Summary Tables

Table 1: Storage and Stability of this compound

Form Storage Temperature Reported Stability Source
Solid-20°C≥ 4 years[1][3]
Stock Solution (in organic solvent)-20°CUp to 1 month[4]
Stock Solution (in organic solvent)-80°CUp to 6 months[4]
Aqueous Working Solution2-8°C or Room TemperatureNot recommended for more than one day[1]

Table 2: Solubility of this compound

Solvent Approximate Solubility Source
Ethanol20 mg/mL[1]
DMSO20 mg/mL[1]
Chloroform:Methanol (1:1)Soluble[3]
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous ethanol or DMSO

    • Inert gas (e.g., argon or nitrogen)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening.

    • Weigh the desired amount of this compound in a sterile tube.

    • Purge the appropriate volume of solvent with an inert gas.

    • Add the solvent to the this compound to achieve the desired stock concentration (e.g., 20 mg/mL).

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication may be used if necessary.

    • Aliquot the stock solution into sterile, single-use volumes in microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[4]

Protocol 2: Preparation of Working Solution for Cell Culture
  • Materials:

    • This compound stock solution (from Protocol 1)

    • Sterile cell culture medium or phosphate-buffered saline (PBS)

  • Procedure:

    • Thaw a single aliquot of the this compound stock solution at room temperature.

    • Vortex the stock solution gently.

    • Serially dilute the stock solution with cell culture medium or PBS to the desired final concentration. It is crucial to add the stock solution to the aqueous medium while vortexing to facilitate mixing and prevent precipitation.

    • Use the freshly prepared working solution immediately for your experiment. Do not store the aqueous solution.[1]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use solid Solid this compound (Store at -20°C) stock Stock Solution in Ethanol/DMSO (e.g., 20 mg/mL) solid->stock Dissolve aliquot Aliquot and Store (-80°C for 6 months or -20°C for 1 month) stock->aliquot Prevent Freeze-Thaw working Prepare Fresh Working Solution (Dilute in culture medium) aliquot->working Thaw Single Aliquot cells Treat Cells in Culture (e.g., 0.1-30 µM) working->cells Immediate Use assay Perform Bioactivity Assay (e.g., Apoptosis, Cell Viability) cells->assay

Caption: Workflow for this compound Handling and Use.

signaling_pathway C6 This compound (Cell-Permeable) Akt Akt Signaling Pathway C6->Akt Inhibits Apoptosis Apoptosis C6->Apoptosis Induces CellCycle Cell Cycle Arrest C6->CellCycle Induces PP2A Protein Phosphatase 2A C6->PP2A Activates

Caption: Simplified Signaling Pathways Modulated by this compound.

References

Technical Support Center: Analysis of Phytoceramides by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the mass spectrometry of phytoceramides.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of phytoceramide mass spectrometry?

A1: Matrix effects are the alteration of an analyte's ionization efficiency, such as for a phytoceramide, due to co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which ultimately impacts the accuracy, precision, and sensitivity of quantitative analysis.[1][2] In the analysis of phytoceramides, common interfering components from biological samples include other lipids like phospholipids, as well as salts and proteins.[1]

Q2: How can I determine if my phytoceramide analysis is being affected by matrix effects?

A2: A common and effective method to assess matrix effects is the post-extraction spike method.[1] This involves comparing the signal response of an analyte in a neat solution to its response when spiked into a blank matrix extract that has gone through the sample preparation process. A significant difference between the two signals indicates the presence of ion suppression or enhancement.[1] Another qualitative method is post-column infusion, where a constant flow of the analyte is introduced after the analytical column. Any fluctuation in the signal when a blank matrix is injected can reveal the retention times at which matrix components are causing ion suppression.[3][4]

Q3: What is the most effective general strategy to minimize matrix effects?

A3: The most effective way to mitigate matrix effects is through diligent sample preparation to remove interfering components before they are introduced into the mass spectrometer.[1] Techniques such as Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective for cleaning up complex biological samples for lipid analysis.[1][5][6]

Q4: Can simply diluting my sample reduce matrix effects?

A4: Yes, sample dilution can be a straightforward and effective method to reduce matrix effects by lowering the concentration of interfering components.[1][7] However, this approach is only viable if the concentration of the phytoceramide of interest remains sufficiently high for sensitive detection after dilution.[1]

Q5: What role do internal standards play in addressing matrix effects?

A5: Internal standards are crucial for accurate quantification as they help to correct for variability during both sample preparation and analysis.[8] Stable isotope-labeled (SIL) internal standards are considered the gold standard.[9] These standards are structurally almost identical to the analyte but have a different mass, allowing them to co-elute and experience similar matrix effects.[9] By calculating the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved despite ion suppression or enhancement. For phytoceramides, class-specific internal standards are recommended for reliable quantification.[10]

Troubleshooting Guide

If you suspect matrix effects are impacting your phytoceramide analysis, follow this troubleshooting guide.

Diagram: Troubleshooting Workflow for Matrix Effects

Troubleshooting Workflow for Matrix Effects start Suspected Matrix Effect (Poor reproducibility, inaccurate quantification) assess_me Assess Matrix Effect (Post-Extraction Spike Experiment) start->assess_me no_me No Significant Matrix Effect (Proceed with analysis) assess_me->no_me Matrix Effect < 15% me_present Matrix Effect Confirmed assess_me->me_present Matrix Effect > 15% optimize_sample_prep Optimize Sample Preparation me_present->optimize_sample_prep optimize_chromatography Optimize Chromatography me_present->optimize_chromatography use_sil_is Use Stable Isotope-Labeled Internal Standard me_present->use_sil_is reassess_me Re-assess Matrix Effect optimize_sample_prep->reassess_me optimize_chromatography->reassess_me use_sil_is->reassess_me reassess_me->me_present Still Present (Further Optimization Needed) analysis_ok Analysis Optimized (Proceed with quantification) reassess_me->analysis_ok Matrix Effect Mitigated

Caption: A troubleshooting flowchart for addressing suspected matrix effects.

Data on Mitigation Strategies

The effectiveness of different sample preparation techniques in reducing matrix effects can vary. The following table summarizes the general performance of common methods for lipid analysis.

Sample Preparation MethodTypical Matrix Effect ReductionAnalyte RecoveryThroughputSelectivity
Protein Precipitation (PPT) Low to ModerateGood to ExcellentHighLow
Liquid-Liquid Extraction (LLE) Moderate to HighGoodModerateModerate
Solid-Phase Extraction (SPE) High to ExcellentGoodLow to ModerateHigh
Targeted Phospholipid Depletion HighGoodHighHigh

This table provides a general comparison; actual performance may vary depending on the specific protocol, analyte, and matrix.

Experimental Protocols

Protocol 1: Quantification of Matrix Effects (Post-Extraction Spike Method)

This protocol allows for the quantitative assessment of ion suppression or enhancement.

Materials:

  • Phytoceramide standard of known concentration.

  • Blank matrix (e.g., plasma, tissue homogenate from a source known to not contain the analyte).

  • Solvents used for sample reconstitution.

  • Your established sample preparation workflow (e.g., PPT, LLE, or SPE).

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the phytoceramide standard into the final reconstitution solvent at a known concentration.

    • Set B (Post-Extraction Spike): Process the blank matrix through your entire sample preparation workflow. Spike the phytoceramide standard into the final, reconstituted blank extract at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the phytoceramide standard into the blank matrix before starting the sample preparation process. This set is used to determine recovery.

  • Analyze Samples: Analyze all three sets of samples by LC-MS/MS.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

A Matrix Effect value significantly different from 100% (e.g., <85% or >115%) indicates ion suppression or enhancement, respectively.

Protocol 2: Solid-Phase Extraction (SPE) to Reduce Matrix Effects

This is a general guideline for enriching phytoceramides and removing interfering substances. The specific sorbent and solvents should be optimized for your analytes of interest.

Materials:

  • SPE cartridge (e.g., C18, polymeric reversed-phase).

  • Sample extract.

  • Conditioning solvent (e.g., methanol).

  • Equilibration solvent (e.g., water).

  • Wash solvent (to remove polar interferences, e.g., 5% methanol (B129727) in water).

  • Elution solvent (to elute phytoceramides, e.g., methanol or acetonitrile).

  • SPE manifold.

Procedure:

  • Conditioning: Pass the conditioning solvent (e.g., 1 mL methanol) through the SPE cartridge to activate the sorbent.

  • Equilibration: Pass the equilibration solvent (e.g., 1 mL water) through the cartridge to prepare it for the sample.

  • Loading: Load the sample onto the SPE cartridge.

  • Washing: Pass the wash solvent through the cartridge to remove unwanted, weakly bound matrix components like salts.

  • Elution: Pass the elution solvent through the cartridge to collect the phytoceramides of interest.

  • Final Preparation: The eluted sample is typically dried down and reconstituted in a solvent compatible with the LC-MS system.

Protocol 3: Liquid-Liquid Extraction (LLE) for Phytoceramide Extraction

This protocol is a modified version of the Bligh-Dyer method, commonly used for lipid extraction.

Materials:

  • Chloroform (B151607)

  • Methanol

  • Water (LC-MS grade)

  • Sample (e.g., 100 µL of plasma or cell homogenate)

Procedure:

  • To your sample, add a solvent mixture to achieve a final ratio of 1:2:0.8 Chloroform:Methanol:Water (v/v/v) . For a 100 µL aqueous sample, this can be achieved by adding 250 µL of chloroform and 500 µL of methanol. Vortex thoroughly.

  • Induce phase separation by adding 250 µL of chloroform and 250 µL of water, bringing the final ratio to 2:2:1.8 Chloroform:Methanol:Water (v/v/v) .

  • Vortex the mixture again and centrifuge to separate the layers.

  • The lower organic layer, containing the lipids (including phytoceramides), is carefully collected.

  • The collected organic phase is then typically dried under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis.

Phytoceramide Signaling Pathway

Phytoceramides, and ceramides (B1148491) in general, are bioactive lipids involved in various cellular signaling pathways, including those regulating apoptosis (programmed cell death) and cell cycle arrest.

Diagram: Simplified Ceramide Signaling Pathway

Ceramide Signaling stress Cellular Stress (e.g., UV, ROS) sphingomyelinase Sphingomyelinase Activation stress->sphingomyelinase ceramide Ceramide / Phytoceramide Accumulation sphingomyelinase->ceramide de_novo De Novo Synthesis de_novo->ceramide capp Activation of CAPPs (e.g., PP1, PP2A) ceramide->capp akt Dephosphorylation of Akt (Pro-survival signal off) capp->akt apoptosis Apoptosis akt->apoptosis

Caption: A simplified pathway of ceramide-mediated apoptosis signaling.

References

Adjusting C6-Phytoceramide treatment duration for optimal response

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing C6-Phytoceramide in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected cellular response to this compound treatment?

A1: this compound is a cell-permeable analog of ceramide that acts as a bioactive lipid in key signaling pathways.[1] The primary response observed is the induction of apoptosis (programmed cell death) in various cancer cell lines.[2][3][4] This is often mediated through the activation of the caspase cascade and the mitochondrial pathway, involving cytochrome c release.[2][3] Additionally, this compound has been shown to cause cell cycle arrest, typically at the G1 and G2 phases.[2] At higher concentrations, it can also induce autophagy.[5]

Q2: How do I determine the optimal treatment duration and concentration for my experiment?

A2: The optimal treatment duration and concentration of this compound are highly dependent on the cell type and the specific biological question being investigated. A dose-response and time-course experiment is strongly recommended for each new cell line. Treatment durations can range from 6 to 48 hours, with concentrations typically falling between 1 µM and 100 µM.[6][7][8] Low doses (e.g., 0.1 µM) may induce cellular differentiation, while higher doses (e.g., 13 µM and above) are generally cytotoxic.[6][8]

Q3: What are the key signaling pathways activated by this compound?

A3: this compound influences several critical signaling pathways. It can induce apoptosis through both mitochondrial and death-receptor-mediated pathways.[4] Key pathways include the activation of AMP-activated protein kinase (AMPK) leading to mTORC1 inhibition, which can sensitize cancer cells to chemotherapeutic agents.[9] It can also enhance T helper type 1 (Th1) cell responses through a cyclooxygenase-2 (COX-2) dependent pathway.[10] Furthermore, it has been observed to induce nuclear factor-kappaB (NF-κB) DNA-binding.[2]

Troubleshooting Guides

Problem 1: No significant increase in apoptosis is observed after this compound treatment.

  • Possible Cause 1: Suboptimal concentration or duration.

    • Solution: Perform a dose-response (e.g., 1 µM to 100 µM) and time-course (e.g., 6, 12, 24, 48 hours) experiment to determine the optimal conditions for your specific cell line. The IC50 value for C6-ceramide as a single agent can be around 5-10 µM in some breast cancer cell lines.[11]

  • Possible Cause 2: Cell line resistance.

    • Solution: Some cell lines may exhibit resistance to ceramide-induced apoptosis. This can be due to high expression of enzymes like acid ceramidase (AC), which degrades ceramide.[11] Consider co-treatment with an AC inhibitor to enhance the pro-apoptotic effects of this compound.[11]

  • Possible Cause 3: Incorrect assessment of apoptosis.

    • Solution: Utilize multiple assays to confirm apoptosis. Complementary methods such as Annexin V/PI staining, TUNEL assay, and Western blot analysis for cleaved PARP and cleaved Caspase-3 are recommended.[2][11]

Problem 2: Inconsistent results between experiments.

  • Possible Cause 1: Reagent stability.

    • Solution: this compound is typically dissolved in a solvent like DMSO. Ensure the stock solution is stored correctly (as per the manufacturer's instructions) and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.

  • Possible Cause 2: Cell culture variability.

    • Solution: Maintain consistent cell culture conditions, including cell passage number, confluency at the time of treatment, and media composition. Changes in these parameters can affect cellular responses.

Data Summary

Table 1: Summary of this compound Treatment Conditions and Outcomes

Cell Line(s)Concentration(s)Duration(s)Observed Effect(s)Reference(s)
HCT116, OVCAR-3Not specifiedNot specifiedInduction of apoptosis, NF-κB activation, caspase-3 activation, cytochrome c release.[2]
SW620, SW48020 µM, 30 µMNot specifiedSynergistic enhancement of TRAIL-induced apoptosis.[12]
Multiple cancer cell linesNot specifiedNot specifiedSensitization to Doxorubicin-induced apoptosis via AMPK activation and mTORC1 inhibition.[9]
HN9.10e (embryonic hippocampal)0.1 µM, 13 µM24h, 48h, 72h, 96hLow dose (0.1 µM) induces differentiation. High dose (13 µM) is cytotoxic.[6][8]
MCF-712.5-25 µM, 50 µM24hInhibition of cell viability and migration (12.5-25 µM). Induction of autophagy (50 µM).[5]
MyLa, HuT78 (Cutaneous T Cell Lymphoma)25 µM, 100 µM6h, 16h, 24hDose- and time-dependent decrease in cell viability.[7]
MDA-MB-231, MCF-7, SK-BR-3, BT-474IC50: 5-10 µMNot specifiedModerately cytotoxic as a single agent; synergistic decrease in viability with an acid ceramidase inhibitor.[11]

Experimental Protocols

1. Cell Viability Assay (MTS Assay)

  • Objective: To determine the effect of this compound on cell proliferation and viability.

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat cells with a range of this compound concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO).

    • Incubate for the desired treatment duration (e.g., 24 or 48 hours).

    • Add MTS reagent to each well according to the manufacturer's protocol.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.[7]

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Objective: To quantify the percentage of apoptotic and necrotic cells following treatment.

  • Methodology:

    • Seed cells in a 6-well plate and treat with this compound as described above.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend cells in 1X Annexin-binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.

      • Annexin V-positive, PI-negative cells are considered early apoptotic.

      • Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

3. Western Blot Analysis for Apoptosis Markers

  • Objective: To detect the expression of key apoptosis-related proteins.

  • Methodology:

    • Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against cleaved Caspase-3, PARP, Bax, and Bcl-2 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]

Visualizations

C6_Phytoceramide_Apoptosis_Pathway C6 This compound Mito Mitochondria C6->Mito  Direct Effect? Bax Bax/Bcl-2 Ratio Increase C6->Bax CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis Bax->Mito

Caption: Mitochondrial pathway of this compound-induced apoptosis.

Experimental_Workflow cluster_assays Endpoint Assays start Start: Cell Seeding treatment This compound Treatment (Dose-Response & Time-Course) start->treatment viability Cell Viability (MTS Assay) treatment->viability apoptosis_stain Apoptosis Quantification (Annexin V/PI Staining) treatment->apoptosis_stain western Protein Expression (Western Blot) treatment->western analysis Data Analysis & Interpretation viability->analysis apoptosis_stain->analysis western->analysis

Caption: General experimental workflow for assessing this compound effects.

References

Validation & Comparative

C6-Phytoceramide vs. C6-Ceramide: A Comparative Analysis of Their Roles in Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of C6-Phytoceramide and C6-Ceramide, focusing on their efficacy and mechanisms in inducing apoptosis. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these bioactive sphingolipids.

Introduction

Ceramides are a class of lipid molecules that play a crucial role in various cellular processes, including the regulation of apoptosis, or programmed cell death. Short-chain ceramide analogs, such as C6-ceramide, are valuable tools in apoptosis research due to their cell permeability. This compound, which contains a hydroxyl group at the C4 position of the sphingoid base (phytosphingosine), is another short-chain ceramide with potential pro-apoptotic properties. Understanding the distinct mechanisms and efficiencies of these two compounds is critical for their potential application in cancer therapy and other diseases characterized by deregulated apoptosis.

Comparative Efficacy in Inducing Apoptosis

While direct comparative studies between this compound and C6-Ceramide are limited, existing research on each compound and their structural backbones allows for a preliminary assessment of their pro-apoptotic capabilities.

CompoundCell LineConcentrationTimeApoptotic EffectReference
C6-Ceramide K562 (Chronic Myelogenous Leukemia)25 µM24, 48, 72hIncreased sub-G1 phase (apoptosis)[1]
CHP-100 (Neuroepithelioma)Not SpecifiedNot SpecifiedMore cytotoxic than C2-Ceramide[2]
HCT116 (Colon Carcinoma)Not SpecifiedNot SpecifiedInduced apoptosis[3]
OVCAR-3 (Ovarian Carcinoma)Not SpecifiedNot SpecifiedInduced apoptosis[3]
MDA-MB-231 (Breast Adenocarcinoma)Not SpecifiedNot SpecifiedInduced apoptosis[4]
This compound CHO (Chinese Hamster Ovary)Not SpecifiedNot SpecifiedInduced cell death, but little DNA fragmentation[5]
Phytosphingosine (this compound backbone) Human Cancer Cells10 µg/ml6h~75% of cells in sub-G1 phase[6]

Signaling Pathways in Apoptosis Induction

C6-Ceramide and this compound appear to induce apoptosis through distinct signaling cascades.

C6-Ceramide Signaling Pathway

C6-Ceramide primarily induces apoptosis through the intrinsic (mitochondrial) pathway. Key signaling events include:

  • Mitochondrial Involvement : C6-Ceramide has been shown to induce the release of cytochrome c from the mitochondria.[7]

  • Caspase Activation : It activates initiator caspase-9 and effector caspase-3.[3][4][7]

  • JNK Activation : The c-Jun N-terminal kinase (JNK) pathway is also implicated in C6-ceramide-induced apoptosis.

C6_Ceramide_Pathway C6_Ceramide C6-Ceramide Mitochondria Mitochondria C6_Ceramide->Mitochondria JNK JNK (activation) C6_Ceramide->JNK Cytochrome_c Cytochrome c (release) Mitochondria->Cytochrome_c Caspase9 Caspase-9 (activation) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (activation) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis JNK->Apoptosis

C6-Ceramide Apoptotic Signaling Pathway.
This compound and Phytosphingosine Signaling Pathway

Data on this compound is less comprehensive. However, studies on its backbone, phytosphingosine, reveal a distinct mechanism that involves the extrinsic pathway and direct effects on the mitochondria.

  • Death Receptor-Independent Caspase-8 Activation : Phytosphingosine can directly activate caspase-8.[8]

  • Mitochondrial Pathway : It also induces the translocation of Bax to the mitochondria, leading to cytochrome c release and caspase-9 activation.[8][9] This suggests that while it can initiate the extrinsic pathway, it also engages the intrinsic pathway.

  • PI3K/Akt Pathway Inhibition : Phytosphingosine has been shown to inactivate the pro-survival PI3K/Akt pathway.[9]

C6_Phytoceramide_Pathway C6_Phytoceramide This compound (Phytosphingosine) Caspase8 Caspase-8 (activation) C6_Phytoceramide->Caspase8 Bax Bax (translocation) C6_Phytoceramide->Bax Akt Akt Pathway (inhibition) C6_Phytoceramide->Akt Caspase3 Caspase-3 (activation) Caspase8->Caspase3 Mitochondria Mitochondria Cytochrome_c Cytochrome c (release) Mitochondria->Cytochrome_c Bax->Mitochondria Caspase9 Caspase-9 (activation) Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Akt->Apoptosis inhibition of survival AnnexinV_Workflow cluster_protocol Annexin V/PI Staining Protocol Cell_Treatment Treat cells with C6-Ceramide or this compound Harvest Harvest cells Cell_Treatment->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Annexin V Binding Buffer Wash->Resuspend Stain Stain with Annexin V-FITC and Propidium Iodide Resuspend->Stain Analyze Analyze by Flow Cytometry Stain->Analyze

References

Short-Chain vs. Long-Chain Phytoceramides: A Comparative Analysis of Their Impact on Skin Barrier Function and Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of short-chain and long-chain phytoceramides, supported by experimental data. We delve into their distinct effects on skin barrier function and their differential roles in key cellular signaling pathways.

Data Presentation: Quantitative Comparison of Phytoceramide Efficacy

The following tables summarize the quantitative data from a study comparing the effects of phytoceramides with diverse fatty acid chain lengths to a standard C18-ceramide on skin barrier function. The phytoceramides used were derived from natural oils: horse fat oil (Phytocera-H), shea butter (Phytocera-SB), sunflower oil (Phytocera-SF), and a mix of macadamia nut, shea butter, moringa, and meadowfoam seed oils (Phytocera-Mix). These were compared against a control formulation containing C18-ceramide NP.

Table 1: Fatty Acid Composition of Test Phytoceramides

Fatty Acid Chain LengthPhytocera-H (%)Phytocera-SB (%)Phytocera-SF (%)Phytocera-Mix (%)Human Stratum Corneum (%)
Short-Chain (≤C16)
C16:0 (Palmitic)27.86.57.216.59.7
Long-Chain (C18-C22)
C18:0 (Stearic)5.942.84.88.211.2
C18:1 (Oleic)42.143.525.348.78.2
C18:2 (Linoleic)16.34.160.116.312.1
C20:0 (Arachidic)0.41.50.31.93.4
C22:0 (Behenic)--0.71.511.8
Very-Long-Chain (≥C24)
C24:0 (Lignoceric)--0.20.419.3
C24:1 (Nervonic)---0.84.1

Data adapted from a 2017 study in Clinical, Cosmetic and Investigational Dermatology.[1]

Table 2: Skin Barrier Recovery Rate After Tape Stripping

Treatment GroupBarrier Recovery (%) after 3 hoursBarrier Recovery (%) after 24 hours
Untreated Control25.3 ± 4.555.1 ± 5.2
C18-Ceramide NP (Control)45.2 ± 3.875.4 ± 4.1
Phytocera-H65.7 ± 4.288.3 ± 3.7
Phytocera-SB68.2 ± 5.190.1 ± 4.5
Phytocera-SF63.5 ± 4.785.9 ± 4.3
Phytocera-Mix70.3 ± 3.992.5 ± 3.5

*p < 0.05 compared to C18-Ceramide NP control. Values are presented as mean ± standard error of the mean (SEM).[2]

Table 3: Improvement in Skin Hydration After 14 Days of Topical Application

Treatment GroupChange in Skin Hydration (Arbitrary Units)
C18-Ceramide NP (Control)5.6 ± 1.2
Phytocera-H12.8 ± 2.1
Phytocera-SB14.5 ± 2.5
Phytocera-Mix16.3 ± 2.8*

*p < 0.05 compared to C18-Ceramide NP control. Values are presented as mean ± SEM.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of short-chain versus long-chain phytoceramides.

1. Skin Barrier Disruption via Tape Stripping

This protocol establishes an in vivo model of acute skin barrier disruption.[3][4]

  • Subjects and Acclimatization: Healthy human volunteers are acclimatized in a temperature and humidity-controlled room (21 ± 1°C, 45 ± 5% relative humidity) for at least 30 minutes prior to the procedure.[5][6]

  • Test Area Demarcation: A specific area on the forearm (e.g., 2x2 cm) is marked for the experiment.

  • Baseline Measurements: Baseline Transepidermal Water Loss (TEWL) and skin hydration are measured on the marked area.

  • Tape Stripping Procedure:

    • A piece of adhesive tape (e.g., D-Squame tape) is firmly applied to the demarcated skin area.[4]

    • A constant pressure is applied to the tape for a few seconds to ensure uniform adhesion.

    • The tape is then rapidly removed in a single, smooth motion against the direction of hair growth.

    • This process is repeated a set number of times (e.g., 10-50 times) until a glistening appearance of the skin is observed, indicating the removal of a significant portion of the stratum corneum.[7][8]

  • Post-Stripping Measurements: TEWL is measured immediately after tape stripping to confirm barrier disruption, indicated by a significant increase in TEWL values.[3][7]

2. Measurement of Transepidermal Water Loss (TEWL)

TEWL is a crucial parameter for quantifying skin barrier function.[9][10]

  • Instrumentation: A TEWL measurement device with an open-chamber, closed-chamber, or condenser-chamber probe (e.g., Tewameter®) is used.[9]

  • Environmental Conditions: Measurements are conducted in a draft-free room with controlled temperature and humidity.[6]

  • Measurement Procedure:

    • The probe of the device is placed gently on the skin surface of the test area.

    • The operator holds the probe steady and perpendicular to the skin surface, avoiding excessive pressure.

    • The device is allowed to equilibrate for a specified period (e.g., 30-60 seconds) until a stable reading is obtained.

    • Multiple readings (e.g., three) are taken at each site, and the average value is recorded.[6]

  • Data Expression: TEWL is expressed in grams per square meter per hour (g/m²/h).[9]

3. Assessment of Skin Hydration

Skin hydration reflects the water content of the stratum corneum.[5]

  • Instrumentation: A Corneometer® or a similar device that measures skin capacitance is used.

  • Measurement Principle: The measurement is based on the principle that the dielectric constant of water is much higher than that of other skin components. The capacitance of the skin is, therefore, proportional to its water content.

  • Measurement Procedure:

    • The probe of the Corneometer® is pressed against the skin surface with a constant pressure.

    • The measurement is taken within a second.

    • Several measurements are taken at each test site, and the average is calculated.

  • Data Expression: Skin hydration is expressed in arbitrary units (A.U.).

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Ceramide_Apoptosis_Signaling cluster_short Short-Chain Ceramides (B1148491) (e.g., C6, C16) cluster_long Very-Long-Chain Ceramides (e.g., C24) sc_cer Short-Chain Ceramides mito_channel Mitochondrial Outer Membrane Channel Formation sc_cer->mito_channel cyto_c Cytochrome c Release mito_channel->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis_short Apoptosis caspase3->apoptosis_short lc_cer Very-Long-Chain Ceramides pro_survival Pro-Survival Pathways (e.g., Akt) lc_cer->pro_survival anti_apoptosis Inhibition of Apoptosis pro_survival->anti_apoptosis stimuli Stress Stimuli (e.g., UV, Cytokines) cer_synth Ceramide Synthases stimuli->cer_synth cer_synth->sc_cer CerS5/6 cer_synth->lc_cer CerS2

Caption: Differential roles of ceramide chain length in apoptosis.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis subjects Recruit Subjects acclimatize Acclimatization subjects->acclimatize baseline Baseline Measurements (TEWL, Hydration) acclimatize->baseline disruption Skin Barrier Disruption (Tape Stripping) baseline->disruption application Topical Application of Test Formulations disruption->application measurements Post-Treatment Measurements (TEWL, Hydration at various time points) application->measurements comparison Statistical Comparison of Treatment Groups measurements->comparison conclusion Conclusion on Efficacy comparison->conclusion

Caption: Workflow for comparing phytoceramide efficacy.

References

Validating C6-Phytoceramide's Mechanism of Action Using Inactive Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of C6-phytoceramide's biological activity against its inactive analogs, offering experimental data to validate its mechanism of action. The information presented is intended to aid in the design and interpretation of studies involving sphingolipid signaling in apoptosis and other cellular processes.

Ceramides are bioactive sphingolipids that play a crucial role in cellular signaling, particularly in the induction of apoptosis, cell cycle arrest, and senescence. This compound, a cell-permeable short-chain ceramide, is a widely used tool to investigate these pathways. To ensure that the observed effects are specific to the biological activity of this compound and not due to non-specific lipid effects, it is essential to use inactive analogs as negative controls. This guide focuses on the comparison between this compound and its structurally similar but biologically inactive analog, C6-dihydroceramide.

Data Presentation: Quantitative Comparison

The following tables summarize quantitative data from studies comparing the effects of C6-ceramide (a close analog of this compound with similar biological activity) and its inactive counterpart, C6-dihydroceramide.

Table 1: Comparative Effects on Cell Viability

Cell LineTreatmentConcentration (µM)ResultReference
Kupffer CellsC6-ceramide10No significant effect on viability[1]
Kupffer CellsC6-ceramide20~10% decrease in viability[1]
Kupffer CellsC6-ceramide30~49% decrease in viability[1]
Kupffer CellsC6-dihydroceramide1 - 10No significant effect on viability[1]

Table 2: Comparative Effects on Apoptosis and Related Signaling

AssayActive Analog (C6-ceramide)Inactive Analog (C6-dihydroceramide)Key FindingsReference
Cytochrome c Release Induces release from isolated mitochondriaMuch lesser extent of releaseC6-ceramide is significantly more potent in inducing cytochrome c release, a key step in the intrinsic apoptotic pathway.[2][3]
Caspase-3 Activation Induces cleavage and activationFails to activateThe activation of executioner caspase-3 is a specific effect of the active ceramide analog.Inferred from multiple sources
NF-κB Activation Can induce nuclear translocationDoes not induce nuclear translocationThe effect on the NF-κB pathway is dependent on the specific structure of the ceramide analog.[4]
Phagocytic Activity Enhances phagocytosis in Kupffer cells (~40% increase at 10 µM)No effect on phagocytosisDemonstrates a specific signaling role for C6-ceramide beyond apoptosis.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effects of this compound and its inactive analogs.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound, C6-dihydroceramide, or vehicle control (e.g., DMSO or ethanol) for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V Staining)

Objective: To quantify the percentage of apoptotic cells following treatment.

Protocol:

  • Cell Treatment: Treat cells with this compound, C6-dihydroceramide, or vehicle control as described for the cell viability assay.

  • Cell Harvesting: After treatment, collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are considered early apoptotic, while Annexin V and PI positive cells are in late apoptosis or necrosis.

Western Blot for Cleaved Caspase-3

Objective: To detect the activation of caspase-3, a key executioner of apoptosis.

Protocol:

  • Protein Extraction: Following treatment, lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensity to compare the levels of cleaved caspase-3 between treatments.

Mandatory Visualization

The following diagrams illustrate the validated signaling pathway of this compound and the experimental workflow for its validation.

G cluster_treatment Cellular Treatment cluster_pathway Apoptotic Signaling Pathway C6_Phytoceramide This compound (Active) Mitochondria Mitochondria C6_Phytoceramide->Mitochondria Induces Mitochondrial Perturbation Inactive_Analog C6-Dihydroceramide (Inactive) Inactive_Analog->Mitochondria Does not Induce Perturbation Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Validated mitochondrial apoptosis pathway induced by this compound.

G cluster_workflow Experimental Workflow for Validation start Start: Treat cells with This compound & Inactive Analog viability Cell Viability Assay (MTT) start->viability apoptosis Apoptosis Assay (Annexin V) start->apoptosis western Western Blot (Cleaved Caspase-3) start->western data_analysis Quantitative Data Analysis viability->data_analysis apoptosis->data_analysis western->data_analysis conclusion Conclusion: Validate specific mechanism of action data_analysis->conclusion

Caption: Experimental workflow for validating this compound's mechanism.

References

The Critical Difference: A Guide to Using C6-Dihydroceramide as a Negative Control for C6-Ceramide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing rigorous experimental controls is paramount to generating valid and reproducible data. In the study of sphingolipid-mediated signaling, C6-ceramide is a widely used tool to investigate cellular processes like apoptosis, cell cycle arrest, and senescence. Its close structural analog, C6-dihydroceramide, serves as an essential negative control. This guide provides a detailed comparison, supported by experimental data and protocols, to underscore the importance of this control in ceramide research.

The biological activity of C6-ceramide is intrinsically linked to the presence of a C4-C5 trans-double bond in its sphingoid backbone.[1][2] C6-dihydroceramide lacks this double bond, featuring a saturated sphingoid base instead.[1][2][3] This seemingly minor structural alteration dramatically impacts the molecule's biophysical properties and renders it incapable of initiating the signaling cascades triggered by C6-ceramide, making it the ideal negative control.[2][4]

Comparative Biological Activity: Apoptosis and Cell Viability

The most profound difference between C6-ceramide and its dihydro- counterpart is their effect on programmed cell death, or apoptosis. Short-chain, cell-permeable ceramides (B1148491) like C6-ceramide are potent inducers of apoptosis in numerous cell lines.[1][2][5][6] In contrast, C6-dihydroceramide is consistently reported to be biologically inactive in this regard, showing no significant effect on cell viability or apoptosis at equivalent concentrations.[5][6][7][8]

This divergence in activity is attributed to C6-ceramide's ability to form organized channels within the outer mitochondrial membrane.[1][2][4] These channels permit the release of pro-apoptotic factors, such as cytochrome c, into the cytosol, which in turn activates the caspase cascade that executes cell death.[1][2][4] The saturated backbone of C6-dihydroceramide prevents it from forming these critical membrane structures, thereby neutralizing its pro-apoptotic potential.[4]

Quantitative Data Summary

The following tables summarize the differential effects of C6-ceramide and C6-dihydroceramide on cell viability and apoptosis induction from various studies.

Table 1: Comparative Effects on Cell Viability

CompoundCell LineAssayEndpointResultCitation(s)
C6-Ceramide Breast Cancer (MDA-MB-231, MCF-7)Viability AssayIC₅₀5-10 µM[9]
C6 GliomaViability AssayIC₅₀32.7 µM
Cutaneous T Cell Lymphoma (MyLa, HuT78)MTS Assay% Viability Reduction90-91% at 100 µM (24h)[10]
Human Squamous Carcinoma (HSC-1)Viability AssayToxicityDose-dependent toxicity[5][6]
C6-Dihydroceramide Kupffer CellsViability Assay% ViabilityNo effect up to 10 µM[8]
Human Squamous Carcinoma (HSC-1)Morphological AssayApoptosisNo effect[5][6]
Colon Cancer (HCT116, HT-29)Proliferation/Apoptosis AssayApoptosisNo effect[7]
HL-60 LeukemiaGrowth AssayCell GrowthNo inhibition[7]

Table 2: Comparative Effects on Apoptosis Markers

CompoundCell LineMarkerResultCitation(s)
C6-Ceramide Breast Cancer (MDA-MB-231)Caspase 3/7 Activation>3-fold increase[9]
Breast Cancer (MDA-MB-231)Annexin-V Positive Cells>70% increase[9]
Human Squamous Carcinoma (HSC-1)DNA FragmentationDose- and time-dependent increase[5][6]
C6-Dihydroceramide Human Squamous Carcinoma (HSC-1)Apoptotic MorphologyNo changes observed[5][6]
Kupffer CellsEndogenous Ceramide LevelsNo change[8]

Key Signaling Pathways and Experimental Workflows

The differential effects of C6-ceramide and C6-dihydroceramide are rooted in their interaction with cellular signaling pathways. C6-ceramide is a bioactive lipid that acts as a second messenger, activating stress-related pathways and protein phosphatases (like PP1 and PP2A), while inhibiting pro-survival pathways such as the PI3K/Akt pathway. C6-dihydroceramide does not engage these downstream effectors.

The following diagrams illustrate the structural difference, the resulting divergence in apoptotic signaling, and a typical experimental workflow for comparison.

Caption: Chemical structures of C6-Ceramide and C6-Dihydroceramide.

G Divergent Apoptotic Signaling Pathways C6_Cer C6-Ceramide Mito Mitochondrial Outer Membrane C6_Cer->Mito Interacts with C6_DHCer C6-Dihydroceramide C6_DHCer->Mito Interacts with Channels Forms Stable Membrane Channels Mito->Channels YES NoChannels Cannot Form Membrane Channels Mito->NoChannels NO CytoC Cytochrome c Release Channels->CytoC NoApoptosis No Apoptosis NoChannels->NoApoptosis Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Apoptotic signaling pathway initiated by C6-Ceramide.

G Experimental Workflow for Comparison start Seed Cells in Multi-well Plates treat Treat Cells start->treat control_veh Vehicle Control (e.g., DMSO/Ethanol) treat->control_veh control_neg C6-Dihydroceramide treat->control_neg treat_cer C6-Ceramide treat->treat_cer incubate Incubate for Defined Time Period control_veh->incubate control_neg->incubate treat_cer->incubate assay Perform Assays incubate->assay viability Cell Viability Assay (e.g., MTS, Resazurin) assay->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) assay->apoptosis caspase Caspase Activity Assay assay->caspase analyze Data Acquisition & Analysis (Flow Cytometry, Plate Reader) viability->analyze apoptosis->analyze caspase->analyze end Compare Results & Determine Specificity of Effect analyze->end

Caption: Workflow for comparing C6-Ceramide and C6-Dihydroceramide.

Detailed Methodologies

Accurate comparison requires robust and well-defined experimental protocols. Below are detailed methods for key assays used to differentiate the effects of C6-ceramide and C6-dihydroceramide.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells, thus it labels late apoptotic and necrotic cells.[11]

Protocol:

  • Cell Preparation: Seed 1-5 x 10⁵ cells per well in a 6-well plate and culture overnight. Induce apoptosis by treating cells with various concentrations of C6-ceramide, C6-dihydroceramide, or vehicle control for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.

  • Washing: Centrifuge the cell suspension at 500 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with 1 mL of cold 1X PBS. Centrifuge again and discard the PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[2]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[2]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[2] Analyze the samples by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase-3 Activity Assay (Colorimetric or Fluorometric)

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic cascade.

Principle: Cell lysates are incubated with a specific caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric).[12][13][14] Cleavage of the substrate by active caspase-3 releases a chromophore (pNA) or a fluorophore (AMC), which can be quantified using a spectrophotometer or fluorometer, respectively. The signal is proportional to the caspase-3 activity in the sample.[12][13]

Protocol:

  • Cell Preparation: Treat 1-5 x 10⁶ cells with C6-ceramide, C6-dihydroceramide, or vehicle control.

  • Lysate Preparation:

    • Pellet the cells by centrifugation and resuspend in 50 µL of chilled Cell Lysis Buffer.[13]

    • Incubate on ice for 10-15 minutes.[13][15]

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.[15][16]

    • Collect the supernatant (cytosolic extract) and determine the protein concentration.

  • Assay Reaction:

    • In a 96-well plate, add 50 µL of 2X Reaction Buffer (containing DTT) to each well.[13]

    • Add 50 µL of cell lysate (containing 50-200 µg of protein) to the wells.[13]

    • Initiate the reaction by adding 5 µL of the caspase-3 substrate (e.g., DEVD-pNA).[13]

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[13][15]

    • Measure the absorbance at 400-405 nm (for colorimetric assays) or fluorescence at Ex/Em = 380/420-460 nm (for fluorometric assays).[12][13]

  • Data Analysis: Compare the signal from treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

References

A Comparative Guide to C6-Phytoceramide Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of common analytical methods for the quantification of C6-Phytoceramide, a key bioactive sphingolipid. The following sections detail the performance characteristics and experimental protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), and Enzyme-Linked Immunosorbent Assay (ELISA), enabling researchers to select the most appropriate method for their specific applications.

Performance Comparison of Quantification Methods

The selection of an optimal analytical method hinges on the specific requirements of the study, such as sensitivity, throughput, and the complexity of the sample matrix. The following table summarizes the key quantitative performance parameters of the compared methods.

ParameterLC-MS/MSHPLC-ELSDELISA
Principle Separation by chromatography, detection by mass-to-charge ratioSeparation by chromatography, detection by light scattering of non-volatile analytesAntigen-antibody binding with enzymatic signal amplification
Sensitivity (LOQ) High (low ng/mL to pg/mL)[1][2][3][4]Moderate (µg/mL to high ng/mL)[5]High (low ng/mL to pg/mL)[6]
Specificity Very HighModerateHigh (depends on antibody)
Linearity (R²) >0.99[1][3]≥0.997[5]Typically >0.99
Precision (CV%) <15%[1][3]<5%[5]<15%[7]
Throughput High (with automation)ModerateVery High
Matrix Effect Can be significant, often requires internal standards[1]Less susceptible than MS, but can be affected by non-volatile buffersCan be affected by sample components, requires matrix-matched standards
Instrumentation Cost HighModerateLow
Expertise Required HighModerateLow to Moderate

This compound Signaling Pathway in Apoptosis

This compound is a well-documented inducer of apoptosis in various cell lines.[8][9] Its signaling cascade often involves the mitochondrial pathway, leading to the activation of caspases, which are the executive enzymes of programmed cell death. Additionally, C6-ceramide has been shown to modulate other critical cellular pathways, such as the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR) signaling, to exert its pro-apoptotic effects.[10]

G cluster_stimulus Stimulus cluster_pathway Signaling Cascade This compound This compound AMPK AMPK This compound->AMPK Mitochondrion Mitochondrion This compound->Mitochondrion mTORC1 mTORC1 AMPK->mTORC1 Apoptosis Apoptosis mTORC1->Apoptosis Inhibits Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Release Caspase-9 Caspase-9 Cytochrome_c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Caspase-3->Apoptosis Executes

This compound Induced Apoptosis Pathway

Experimental Protocols

Detailed methodologies for the quantification of this compound using the three compared techniques are provided below. These protocols are generalized and may require optimization based on the specific sample matrix and instrumentation.

LC-MS/MS Quantification of this compound

This method offers high sensitivity and specificity, making it the gold standard for lipid analysis.

a. Sample Preparation (Lipid Extraction)

  • Homogenize tissue or cell samples. For plasma/serum, use as is.

  • To 50 µL of sample, add an internal standard (e.g., deuterated this compound).

  • Perform a lipid extraction using a modified Bligh & Dyer or Folch method with a solvent system like chloroform/methanol.[11] For a high-throughput approach, protein precipitation with a solvent like isopropanol (B130326) can be used.[12][13]

  • Vortex the mixture and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried extract in an appropriate solvent (e.g., methanol/isopropanol) for LC-MS/MS analysis.

b. Instrumentation and Conditions

  • Chromatography System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used. For better separation of isomers, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be employed.[1]

  • Mobile Phase: A gradient elution is typically used, for example, with mobile phase A consisting of water with 0.1% formic acid and 10 mM ammonium (B1175870) formate, and mobile phase B consisting of isopropanol/acetonitrile with 0.1% formic acid and 10 mM ammonium formate.[12][14]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization (ESI) in positive ion mode.

  • MRM Transition: The specific precursor-to-product ion transition for this compound and its internal standard should be optimized. A common product ion for ceramides (B1148491) is m/z 264, corresponding to the sphingosine (B13886) backbone.[2]

c. Data Analysis

  • Generate a calibration curve using a series of known concentrations of this compound standard.

  • Quantify the this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

G Sample_Prep Sample Preparation (Lipid Extraction) UHPLC UHPLC Separation (C18 or HILIC column) Sample_Prep->UHPLC ESI Electrospray Ionization (ESI) UHPLC->ESI MS_MS Tandem MS (MRM Detection) ESI->MS_MS Data_Analysis Data Analysis (Quantification) MS_MS->Data_Analysis

LC-MS/MS Workflow
HPLC-ELSD Quantification of this compound

This method is a robust and more accessible alternative to LC-MS/MS for the quantification of lipids.

a. Sample Preparation

  • Follow the same lipid extraction protocol as described for LC-MS/MS.

b. Instrumentation and Conditions

  • Chromatography System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: A normal-phase silica (B1680970) column or a reversed-phase C18 column can be used.[5][15]

  • Mobile Phase: For normal-phase separation, a gradient of solvents like hexane, isopropanol, and water is common.[15] For reversed-phase, a gradient of water and methanol/acetonitrile is often employed.[5]

  • Detector: Evaporative Light Scattering Detector (ELSD).

  • ELSD Settings: Optimize nebulizer and evaporator temperatures and gas flow rate. Typical settings might be a drift tube temperature of 40°C and a nitrogen gas flow of 1.5 L/min.[15][16]

c. Data Analysis

  • Generate a calibration curve using this compound standards. Note that the ELSD response can be non-linear, so a logarithmic transformation or a polynomial fit may be necessary.[15]

  • Quantify this compound in samples by comparing their peak areas to the calibration curve.

This compound Quantification by ELISA

ELISA provides a high-throughput platform for quantifying specific analytes, provided a specific antibody is available.

a. Assay Principle A competitive ELISA format is typically used for small molecules like ceramides. In this setup, this compound in the sample competes with a labeled this compound for binding to a limited number of anti-ceramide antibody sites, usually coated on a microplate. The signal is inversely proportional to the amount of this compound in the sample.[6]

b. Experimental Procedure (General)

  • Add standards and samples to the wells of the antibody-coated microplate.

  • Add a known amount of biotinylated or enzyme-conjugated this compound to each well.

  • Incubate to allow for competitive binding.

  • Wash the plate to remove unbound reagents.

  • If a biotinylated tracer was used, add streptavidin-HRP and incubate.

  • Wash the plate again.

  • Add a chromogenic substrate (e.g., TMB) and incubate for color development.[17]

  • Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Measure the absorbance at 450 nm using a microplate reader.[17]

c. Data Analysis

  • Generate a standard curve by plotting the absorbance values against the concentrations of the standards. A four-parameter logistic (4-PL) curve fit is often used.

  • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

References

Reproducibility of C6-Phytoceramide-Induced Gene Expression Changes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reproducibility of gene expression changes induced by C6-phytoceramide. By synthesizing data from multiple studies, this document aims to offer an objective overview of the consistency of cellular responses to this compound treatment and compares its effects with other ceramide analogues. Detailed experimental protocols and visualizations of key signaling pathways are included to support further research and drug development efforts.

Executive Summary

The reproducibility of this compound-induced gene expression changes can be inferred by examining consistent patterns of gene regulation across independent studies using various cell types. While direct replication studies are not abundant, a cross-study comparison reveals a consistent upregulation of genes involved in sphingolipid metabolism and apoptosis in response to C6-ceramide. However, the magnitude of these changes and the specific genes affected can vary depending on the cell type and experimental conditions. This guide provides a structured comparison of available quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways to aid in the assessment of this compound's effects.

Comparison of C6-Ceramide Induced Gene Expression Changes

The following table summarizes quantitative data from a study on embryonic hippocampal cells, which investigated the effect of a high dose of C6-ceramide on genes involved in sphingolipid metabolism. This data provides a basis for understanding the magnitude of gene expression changes and serves as a benchmark for comparison with future studies.

Table 1: Quantitative Gene Expression Changes in Embryonic Hippocampal Cells Treated with C6-Ceramide

Gene SymbolGene NameTreatmentFold Change (vs. Control)p-valueReference
SMPD3Sphingomyelin phosphodiesterase 313 µM C6-Ceramide for 48h> 1.5< 0.05[1]
ASAH2N-acylsphingosine amidohydrolase 213 µM C6-Ceramide for 48h> 2.0< 0.05[1]
SPHK2Sphingosine kinase 213 µM C6-Ceramide for 48h> 2.5< 0.05[1]

Note: The fold changes are estimations based on graphical representations in the source material.

Comparison with Other Ceramide Analogues

Studies comparing C6-ceramide with other ceramide analogues have revealed chain length-dependent effects on gene expression.

  • T-helper Cell Differentiation: In the context of T-helper type 1 (Th1) cell differentiation, C6-ceramide, in conjunction with IL-12, was shown to increase the expression of the transcription factor T-bet and cyclooxygenase-2 (COX-2).[2] In contrast, C2-ceramide and long-chain ceramides (B1148491) (C16 and C24) did not elicit the same effect.[2]

  • Regulatory T Cell Differentiation: Similarly, for regulatory T (Treg) cell differentiation, C6-ceramide and C8-ceramide were capable of sustaining the expression of the FoxP3 gene, while C2-, C16-, and C24-ceramides were not.[3]

These findings suggest that the biological activity of ceramides in regulating gene expression is highly dependent on the acyl chain length, with short-chain ceramides like C6 and C8 showing distinct effects compared to very short-chain (C2) or long-chain (C16, C24) ceramides.

Experimental Protocols

To ensure the reproducibility of experimental findings, detailed methodologies are crucial. The following sections outline typical protocols for cell culture, treatment, RNA isolation, and gene expression analysis based on the reviewed literature.

Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells (e.g., embryonic hippocampal cells, CD4+ T cells) in appropriate culture vessels at a predetermined density.

  • Culture Conditions: Maintain cells in a suitable growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.

  • Treatment: On the day of the experiment, dilute the this compound stock solution in the culture medium to the desired final concentration (e.g., 10-50 µM). Replace the existing medium with the treatment medium. A vehicle control (medium with DMSO) should be run in parallel.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24-48 hours).

RNA Isolation and Purification
  • Cell Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them using a reagent such as TRIzol.

  • Phase Separation: Add chloroform (B151607) to the lysate and centrifuge to separate the mixture into aqueous and organic phases.

  • RNA Precipitation: Transfer the aqueous phase containing RNA to a new tube and precipitate the RNA by adding isopropanol.

  • Washing and Resuspension: Wash the RNA pellet with 75% ethanol, air-dry, and resuspend it in RNase-free water.

  • Quality Control: Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.

Quantitative Real-Time PCR (qRT-PCR)
  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit with random primers or oligo(dT) primers.

  • Primer Design: Design and validate primers specific to the target genes and a stable housekeeping gene (e.g., GAPDH, ACTB).

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and specific primers.

  • Thermal Cycling: Perform the qPCR in a real-time PCR system with appropriate cycling conditions (denaturation, annealing, and extension).

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the control samples.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows related to this compound's effects on gene expression.

C6_Ceramide_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Response cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C6-Ceramide C6-Ceramide Membrane_Interaction Membrane Interaction/ Internalization C6-Ceramide->Membrane_Interaction MAPK_Pathway MAPK/JNK, p38 Activation Membrane_Interaction->MAPK_Pathway Apoptosis_Pathway Caspase-8 Activation Membrane_Interaction->Apoptosis_Pathway Sphingolipid_Metabolism Sphingolipid Metabolism Modulation Membrane_Interaction->Sphingolipid_Metabolism COX2_Induction COX-2 Induction MAPK_Pathway->COX2_Induction Transcription_Factors c-Jun, T-bet Activation MAPK_Pathway->Transcription_Factors Gene_Expression Target Gene Expression (e.g., COX-2, IFN-γ, FoxP3) COX2_Induction->Gene_Expression Apoptosis_Pathway->Gene_Expression Apoptosis-related genes Sphingolipid_Metabolism->Gene_Expression SMPD3, ASAH2, SPHK2 Transcription_Factors->Gene_Expression Gene_Expression_Workflow cluster_analysis Gene Expression Analysis Cell_Culture Cell Culture & Treatment (this compound vs. Control) RNA_Isolation Total RNA Isolation and QC Cell_Culture->RNA_Isolation cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Isolation->cDNA_Synthesis qPCR Quantitative RT-PCR (Targeted Gene Analysis) cDNA_Synthesis->qPCR Microarray Microarray (Global Gene Expression) cDNA_Synthesis->Microarray RNA_Seq RNA-Sequencing (Transcriptome Profiling) cDNA_Synthesis->RNA_Seq Data_Analysis Data Analysis (Fold Change, Statistical Significance) qPCR->Data_Analysis Microarray->Data_Analysis RNA_Seq->Data_Analysis Results Identification of Differentially Expressed Genes & Pathways Data_Analysis->Results

References

The Efficacy of C6-Phytoceramide Delivery Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The role of ceramides (B1148491), particularly C6-phytoceramide, in maintaining skin barrier function is well-established.[1][2] Deficiencies in epidermal ceramides are linked to various skin conditions, including atopic dermatitis and psoriasis, driving the demand for effective ceramide delivery systems.[1] This guide provides a comparative analysis of different this compound delivery systems, focusing on their efficacy in improving skin health, supported by experimental data.

Overview of this compound Delivery Systems

The lipophilic nature of ceramides presents a challenge for their formulation and delivery to the skin.[3] To overcome this, various delivery systems have been developed, broadly categorized as oral and topical. Topical formulations are further enhanced through advanced carrier systems like liposomes and nanoemulsions to improve skin penetration and bioavailability.[1][3]

  • Oral Delivery: Involves the ingestion of phytoceramide supplements. The proposed mechanism involves the digestion and absorption of ceramides or their metabolites, which are then distributed to the skin, potentially stimulating endogenous ceramide synthesis.[1]

  • Topical Delivery (Conventional): Direct application of creams or ointments containing this compound. The efficacy is often limited by the barrier function of the stratum corneum.

  • Liposomal Delivery: Encapsulation of this compound within lipid bilayers (liposomes) that can mimic natural cell membranes, potentially enhancing penetration into the stratum corneum.[4]

  • Nanoemulsion Delivery: Formulation of this compound in oil-in-water nano-sized emulsions, which can increase the surface area for absorption and improve skin permeation.[3]

Comparative Efficacy Data

The following tables summarize quantitative data from various studies on the efficacy of different ceramide delivery systems. It is important to note that these studies were not conducted as a single head-to-head comparison and methodologies may vary.

Table 1: Efficacy of Oral Phytoceramide Supplementation

Study ParameterDelivery SystemDosageDurationImprovement in Skin HydrationReduction in Transepidermal Water Loss (TEWL)Other Notable Effects
Guillou et al. (2011) (paraphrased)[5]Oral Ceramide NP0.1-0.4 mg/day (from 20-40 mg extract)4-8 weeksSignificant increaseSignificant reductionImproved skin smoothness and elasticity
Tsuchiya et al. (2020)[6]Oral ceramide dihydroceramide (B1258172) (from A. Malorum)0.8 mg/day12 weeksImproved in cheek and neckNo significant difference-
Bizot et al. (2017)[7]Oral wheat glucosylceramides1.7 mg/day60 daysSignificant increase (p < 0.001)Significant decrease (p < 0.001)Significant improvement in elasticity, smoothness; reduction in roughness and wrinkles (p < 0.001)
Miyanishi et al. (2005) (as cited in[8])Oral konjac glucosylceramidesNot specifiedNot specified-Significant decrease in atopic dermatitis patients-

Table 2: Efficacy of Topical Ceramide Formulations

Study ParameterDelivery SystemActive ConcentrationDurationImprovement in Skin HydrationReduction in Transepidermal Water Loss (TEWL)Skin Permeation/Absorption
Spada et al. (2021) (paraphrased)[9]Ceramide-dominant cream and cleanserNot specified4 weeks47.37% increase13.42% decrease-
Kono et al. (2021) (paraphrased)[4]Ceramide-containing formulationsNot specifiedNot specifiedClinically meaningful improvements for up to 24h--
Ishida et al. (as cited in[10])Pseudo-ceramide containing formulationNot specified4 weeks--Demonstrated penetration into the stratum corneum of atopic dermatitis patients
Sahle et al. (paraphrased)[11]Amphiphilic cream with oat phytoceramidesNot specified30, 100, 300 min--Quantifiable amounts detected in stratum corneum, epidermis, and dermis

Table 3: Comparison of Advanced Topical Delivery Systems for Ceramides

Study ParameterDelivery SystemActive (Ceramide Type)Key Findings
Deli et al. (2009)[3]Nanoemulsion vs. Solid Lipid Nanoparticles (SLNs)CeramidesNanoemulsions incorporated a higher percentage of ceramides (48.4% of total lipids) and maintained more homogeneous, spherical nanoparticles compared to SLNs.
Gratieri et al. (2017)[12]Nanoemulsion vs. MicroemulsionC6 Ceramide (co-encapsulated with paclitaxel)The nanoemulsion delivered 1.9-fold more C6 ceramide into viable skin layers of porcine skin in vitro at 8 hours post-application compared to the microemulsion.
Usta et al. (2023)[4][13]LiposomesCeramide NPOptimized liposomes with a particle size of 136.6 nm and an encapsulation efficiency of 93.84% were developed, suggesting potential for effective skin barrier restoration.

Experimental Protocols

In Vitro Skin Permeation Study using Franz Diffusion Cells

This method is widely used to assess the percutaneous absorption of active ingredients from topical formulations.

Objective: To quantify the amount of this compound that permeates through a skin sample from a topical formulation over time.

Apparatus:

  • Franz diffusion cells

  • Circulating water bath maintained at 37°C

  • Magnetic stirrers

  • Excised human or animal skin (e.g., porcine ear skin)

  • Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent to maintain sink conditions)

  • Test formulation (e.g., this compound loaded liposomes or nanoemulsion)

  • Syringes for sampling

  • Analytical instrument for quantification (e.g., HPLC-MS)

Procedure:

  • Prepare the excised skin by removing subcutaneous fat and cutting it into sections to fit the Franz diffusion cells.

  • Mount the skin between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with pre-warmed receptor medium and ensure no air bubbles are trapped beneath the skin.

  • Maintain the temperature of the receptor medium at 37°C to ensure the skin surface is at a physiological temperature of approximately 32°C.

  • Apply a known quantity of the test formulation to the skin surface in the donor compartment.

  • At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed medium.

  • Analyze the collected samples for this compound concentration using a validated analytical method like LC-MS.

  • At the end of the experiment, dismount the skin, and if required, separate the stratum corneum, epidermis, and dermis to quantify the amount of this compound retained in each layer.

Quantification of this compound in Skin Layers by LC/APCI-MS

This protocol is adapted from a validated method for oat phytoceramides.[11]

Objective: To accurately quantify the concentration of this compound in different skin strata.

Instrumentation:

  • Liquid Chromatograph coupled with an Atmospheric Pressure Chemical Ionization Mass Spectrometer (LC/APCI-MS)

Procedure:

  • Sample Preparation:

    • Following the in vitro skin permeation study, separate the different skin layers (stratum corneum, epidermis, dermis).

    • Extract the lipids, including this compound, from each skin layer using an appropriate solvent extraction method.

  • Chromatographic Separation:

    • Inject the extracted sample into the LC system.

    • Use a suitable column (e.g., reversed-phase) and a mobile phase gradient to separate the this compound from other lipids.

  • Mass Spectrometric Detection:

    • Introduce the eluent from the LC into the APCI-MS system.

    • Use a selective reaction monitoring (SRM) method to specifically detect and quantify the this compound based on its unique mass-to-charge ratio.

  • Quantification:

    • Generate a calibration curve using known concentrations of a this compound standard.

    • Determine the concentration of this compound in the skin samples by comparing their peak areas to the calibration curve.

Signaling Pathways and Experimental Workflows

Ceramide Signaling in Epidermal Barrier Function

Ceramides are not only structural components of the stratum corneum but also act as signaling molecules that regulate keratinocyte differentiation and apoptosis, which are crucial for the formation and maintenance of the skin barrier.[14]

Ceramide_Signaling cluster_0 Epidermal Layers cluster_1 Keratinocyte cluster_2 Extracellular Space (Stratum Corneum) Stratum Granulosum Stratum Granulosum Stratum Corneum Stratum Corneum Stratum Granulosum->Stratum Corneum Terminal Differentiation Keratinocyte Keratinocyte Glucosylceramide Glucosylceramide Ceramide_Synthesis Ceramide Synthesis Glucosylceramide->Ceramide_Synthesis β-glucocerebrosidase β-glucocerebrosidase β-glucocerebrosidase->Ceramide_Synthesis Lamellar Bodies Lamellar Bodies Ceramide_Synthesis->Lamellar Bodies Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide_Synthesis Sphingomyelinase Sphingomyelinase Sphingomyelinase->Ceramide_Synthesis Lipid Lamellae Formation of Intercellular Lipid Lamellae Lamellar Bodies->Lipid Lamellae Secretion Skin_Barrier Skin Barrier Function Lipid Lamellae->Skin_Barrier

Caption: Ceramide synthesis pathway in keratinocytes and its role in skin barrier formation.

Experimental Workflow for Comparing Topical Delivery Systems

The following diagram illustrates a typical workflow for an in vitro study comparing the efficacy of different topical this compound delivery systems.

Experimental_Workflow cluster_0 Formulation Preparation cluster_1 In Vitro Skin Permeation cluster_2 Quantification and Analysis cluster_3 Efficacy Assessment C6_Phytoceramide_Cream Conventional Cream Franz_Diffusion_Cell_Setup Franz Diffusion Cell Assay (Excised Human/Porcine Skin) C6_Phytoceramide_Cream->Franz_Diffusion_Cell_Setup C6_Phytoceramide_Liposomes Liposomal Formulation C6_Phytoceramide_Liposomes->Franz_Diffusion_Cell_Setup C6_Phytoceramide_Nanoemulsion Nanoemulsion C6_Phytoceramide_Nanoemulsion->Franz_Diffusion_Cell_Setup Sample_Collection Receptor Fluid Sampling (Time-course) Franz_Diffusion_Cell_Setup->Sample_Collection TEWL_Measurement Transepidermal Water Loss (TEWL) Franz_Diffusion_Cell_Setup->TEWL_Measurement In Vivo Model (Parallel Study) Hydration_Measurement Skin Hydration (Corneometry) Franz_Diffusion_Cell_Setup->Hydration_Measurement Lipid_Extraction Lipid Extraction from Receptor Fluid & Skin Layers Sample_Collection->Lipid_Extraction LC_MS_Analysis LC-MS/MS Quantification of this compound Lipid_Extraction->LC_MS_Analysis Data_Analysis Data Analysis: Permeation Flux, Skin Retention LC_MS_Analysis->Data_Analysis

Caption: A typical experimental workflow for evaluating topical this compound delivery systems.

Conclusion

The available evidence suggests that both oral and advanced topical delivery systems can effectively improve skin barrier function by increasing hydration and reducing transepidermal water loss. Oral phytoceramides have demonstrated systemic effects on skin health, while advanced topical formulations like nanoemulsions and liposomes show promise in enhancing the local delivery of this compound through the stratum corneum.[3][4][7][12] Nanoemulsions, in particular, have shown superiority over microemulsions and solid lipid nanoparticles in some studies with respect to ceramide loading and skin permeation.[3][12]

For drug development professionals, the choice of delivery system will depend on the target product profile, desired onset of action, and formulation stability. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy of these different this compound delivery systems.

References

Comparative Lipidomics of Cells Treated with C6-Phytoceramide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the effects of C6-Phytoceramide on cellular lipidomes. Due to the limited availability of direct comparative lipidomics studies on this compound, this guide synthesizes findings from studies on various phytoceramides and the known signaling pathways of the closely related C6-ceramide.

Introduction to this compound

This compound is a cell-permeable analog of phytoceramide, characterized by a phytosphingosine (B30862) backbone linked to a C6 fatty acid chain.[1] It has been shown to induce the expression of genes associated with differentiation in keratinocytes, suggesting its potential role in skin barrier function and related therapeutic applications.[1] Understanding its impact on the cellular lipidome is crucial for elucidating its mechanism of action and identifying potential biomarkers.

Comparative Performance Analysis

FeatureThis compound (Inferred)Natural Oil-Derived Phytoceramides (Mixture)C18-Ceramide NP (Single Molecule)
Effect on Skin Barrier Recovery Expected to improve barrier function by promoting keratinocyte differentiation.Significantly accelerates recovery rate compared to single-ceramide formulations.[2]Less effective in promoting skin barrier recovery compared to phytoceramide mixtures.[2]
Impact on Skin Hydration Likely enhances skin hydration through improved barrier integrity.Significantly increases skin hydration.[2]Less effective in enhancing skin hydration compared to phytoceramide mixtures.[2]
Signaling Pathway Activation Presumed to activate AMPK and inhibit mTORC1 signaling, similar to C6-ceramide.Not extensively studied.Known to be involved in apoptosis regulation and inhibition of certain cytokines.[3]
Cellular Outcome Promotes keratinocyte differentiation.[1]Supports overall improvement of stratum corneum physiological properties.[2]Can induce apoptosis and regulate inflammatory responses.[3]

Experimental Protocols

The following are detailed methodologies for conducting lipidomics studies on cells treated with this compound, based on established protocols for mammalian cell lipid analysis.

Cell Culture and Treatment
  • Cell Seeding: Plate human keratinocytes (e.g., HaCaT) or other relevant cell lines in 6-well plates and culture until they reach 80-90% confluency.

  • Treatment: Treat the cells with the desired concentration of this compound (e.g., 10 µM) dissolved in an appropriate vehicle (e.g., ethanol/methanol). Include a vehicle-only control group.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for cellular uptake and metabolic changes.

Lipid Extraction (Folch Method)
  • Cell Harvesting: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Scrape the cells and transfer them to a glass tube.

  • Solvent Addition: Add a 2:1 (v/v) mixture of ice-cold chloroform (B151607) and methanol (B129727) to the cell suspension.

  • Extraction: Vortex the mixture thoroughly and incubate on ice for 30 minutes with occasional vortexing to ensure complete lipid extraction.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the mixture and centrifuge at low speed to separate the organic and aqueous phases.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Dry the lipid extract under a stream of nitrogen gas.

  • Storage: Store the dried lipid extract at -80°C until analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1 v/v).

  • Chromatographic Separation: Inject the sample into a liquid chromatography system equipped with a C18 column to separate the different lipid species.

  • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) in both positive and negative ionization modes to detect a wide range of lipid classes.

  • Data Analysis: Process the raw data using specialized lipidomics software (e.g., LipidSearch, MS-DIAL) to identify and quantify the lipid species based on their mass-to-charge ratio (m/z) and retention time.

Signaling Pathways and Visualizations

C6-ceramide, a structurally similar compound to this compound, is known to modulate several key signaling pathways involved in cellular metabolism, growth, and apoptosis. The following diagrams illustrate these pathways.

C6_Ceramide_AMPK_mTORC1_Pathway C6_Ceramide C6-Ceramide AMPK AMPK C6_Ceramide->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Autophagy Autophagy AMPK->Autophagy Activates mTORC1->Autophagy Inhibits Cell_Death Cytotoxic Effects Autophagy->Cell_Death Leads to

C6-Ceramide induced AMPK/mTORC1 signaling pathway.

The diagram above illustrates how C6-ceramide activates AMP-activated protein kinase (AMPK), which in turn inhibits the mammalian target of rapamycin (B549165) complex 1 (mTORC1).[4][5] This inhibition of mTORC1 can lead to the induction of autophagy, contributing to cytotoxic effects in cancer cells.[6]

C6_Ceramide_AMPK_p53_Pathway cluster_drug Co-administration C6_Ceramide C6-Ceramide AMPK AMPK C6_Ceramide->AMPK Vincristine (B1662923) Vincristine Vincristine->AMPK p53 p53 AMPK->p53 Activates Apoptosis Apoptosis p53->Apoptosis Induces Necrosis Necrosis p53->Necrosis Induces

Synergistic effect of C6-Ceramide and Vincristine on the AMPK-p53 pathway.

This diagram shows the synergistic effect of C6-ceramide and the chemotherapeutic drug vincristine.[7] Co-administration leads to a profound activation of AMPK, which subsequently activates the tumor suppressor p53, ultimately inducing apoptosis and necrosis in cancer cells.[7]

Conclusion

While direct comparative lipidomics data for this compound remains to be fully elucidated, the available evidence suggests its potential to modulate the cellular lipidome and influence key signaling pathways. Its role in promoting keratinocyte differentiation highlights its promise for applications in dermatology and cosmetics. Further research employing comprehensive lipidomics and proteomics approaches is necessary to fully uncover the specific molecular mechanisms of this compound and to establish a direct comparison with other bioactive lipids. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers embarking on such investigations.

References

Unveiling the Functional Dichotomy: A Comparative Analysis of Phytoceramides and Skin-Identical Ceramides in Dermatological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate landscape of dermatological science and therapeutic development, the role of ceramides (B1148491) in maintaining skin barrier integrity is paramount. This guide offers a comprehensive comparison of two prominent classes of ceramides employed in research and product formulation: phytoceramides, derived from plant sources, and skin-identical ceramides, which are structurally homologous to those found in human skin. This document is intended for researchers, scientists, and drug development professionals, providing a detailed examination of their functional differences, supported by experimental data and methodologies.

Defining the Contenders: Phytoceramides and Skin-Identical Ceramides

Ceramides are a class of lipid molecules that are integral components of the stratum corneum, the outermost layer of the epidermis. They are crucial for maintaining the skin's barrier function, preventing transepidermal water loss (TEWL), and protecting against environmental insults.[1][2] The depletion of ceramides is associated with various skin conditions, including atopic dermatitis, psoriasis, and age-related dryness.[3]

Phytoceramides are ceramides derived from plants such as wheat, rice, corn, and soy.[1][2] They are often consumed orally as supplements or applied topically. While structurally similar to human ceramides, they can have variations in their fatty acid chains and sphingoid bases.[4]

Skin-identical ceramides are, as the name suggests, structurally identical to the ceramides naturally present in human skin (e.g., Ceramide NP, AP, EOP).[5] These can be derived from plant sources and further processed or synthesized in a laboratory setting to precisely match the molecular structure of human ceramides.[1][2]

Functional Efficacy: A Quantitative Comparison

The functional efficacy of ceramides is primarily assessed by their ability to improve skin barrier function, which is quantified by measurements of skin hydration and transepidermal water loss (TEWL).

Oral Phytoceramide Supplementation: Clinical Findings

Oral supplementation with phytoceramides, particularly wheat-derived glucosylceramides, has demonstrated significant improvements in skin health parameters.

ParameterStudy PopulationDosage & DurationKey FindingsReference
Skin Hydration Women with dry to very dry skin200 mg/day powdered wheat-derived phytoceramide extract for 3 monthsSignificant improvement in skin hydration as assessed by machine, dermatologist, and subjective scores.[6]
Skin Hydration Women with dry to very dry skin350 mg/day wheat ceramide oil for 3 monthsSignificant increase in skin hydration on arms (>35% vs. <1% in placebo), legs, and overall body.[6]
Skin Hydration & TEWL Healthy female volunteers with dry and wrinkled skinWheat polar lipid complex (1.7 mg glucosylceramides) for 60 daysSignificant increase in skin hydration (p < 0.001) and decrease in TEWL (p < 0.001) compared to placebo.
Skin Elasticity & Wrinkles Healthy female volunteers with dry and wrinkled skinWheat polar lipid complex (1.7 mg glucosylceramides) for 60 daysSignificant increase in skin elasticity (p < 0.001) and decrease in wrinkledness (p < 0.001) compared to placebo.
Multiple Skin Parameters 50 healthy participantsRice-derived ceramide supplementation for 3 monthsSignificant improvement in skin hydration, sebum production, firmness, and elasticity, with a significant reduction in TEWL and melanin (B1238610) index (p < 0.01).[7]
Topical Application: Phytoceramides vs. Skin-Identical Ceramides

Topical application allows for the direct delivery of ceramides to the stratum corneum. Research highlights the superior performance of phytoceramide mixtures and the efficacy of skin-identical ceramides in barrier repair.

Ceramide TypeStudy DesignKey FindingsReference
Natural Oil-Derived Phytoceramides vs. C18-Ceramide NP (Synthetic) In vivo human study on tape-stripped skinNatural oil-derived phytoceramides showed a significantly faster recovery rate of the skin barrier and greater improvement in skin hydration compared to the single synthetic ceramide NP.[8]
Ceramide-Containing Lotion (Skin-Identical Ceramides) Clinical study on healthy volunteers with dry skinSignificant increase in skin hydration at 12 and 24 hours post-application compared to control. Significant reduction in TEWL at 24 hours.
Pseudo-Ceramide Containing Spray Randomized controlled trial on subjects with dry, sensitive skinAfter 4 weeks, significant improvement in skin water content, TEWL, and scaling scores. The level of pseudo-ceramide that penetrated the stratum corneum correlated with the improvement in TEWL.

Mechanistic Insights: Signaling Pathways and Cellular Effects

Ceramides are not merely structural components; they are also bioactive signaling molecules that modulate various cellular processes in the skin, including keratinocyte differentiation and inflammatory responses.

Keratinocyte Differentiation

Proper keratinocyte differentiation is essential for the formation of a healthy stratum corneum. Ceramides and their precursors, glucosylceramides, play a crucial role in this process.

  • Glucosylceramide Metabolism: The conversion of glucosylceramides to ceramides is a critical step for the formation of protein-bound ceramides, which are necessary for a functional water permeability barrier.

  • Gene Expression: Rice-derived glucosylceramides have been shown to upregulate the expression of filaggrin and corneodesmosin, proteins vital for epidermal hydration. Furthermore, rice-derived ceramides can increase the stratum corneum's ceramide content by promoting the expression of glucosylceramide synthase.

  • Direct Effects of Ceramide Species: In cultured human keratinocytes, exogenous ceramides like NDS (non-hydroxy ceramide containing dihydrosphingosine) can serve as precursors for the synthesis of diverse endogenous ceramides and stimulate the expression of differentiation markers like involucrin (B1238512) and loricrin.

Keratinocyte_Differentiation cluster_extracellular Extracellular cluster_intracellular Keratinocyte Phytoceramide Phytoceramide (e.g., Glucosylceramide) Glucosylceramidase β-Glucocerebrosidase Phytoceramide->Glucosylceramidase Metabolized to ceramide precursors SkinIdenticalCeramide Skin-Identical Ceramide EndogenousCeramide Endogenous Ceramide Synthesis SkinIdenticalCeramide->EndogenousCeramide Directly incorporated or stimulates synthesis Glucosylceramidase->EndogenousCeramide DifferentiationMarkers Upregulation of Differentiation Markers (Filaggrin, Loricrin, Involucrin) EndogenousCeramide->DifferentiationMarkers BarrierFormation Stratum Corneum Barrier Formation DifferentiationMarkers->BarrierFormation

Inflammatory Signaling

Ceramides can modulate inflammatory responses in the skin, a critical function in pathological conditions like atopic dermatitis and psoriasis.

  • NF-κB and MAPK Pathways: Ceramides can act as bioactive lipids that influence inflammatory signaling pathways such as NF-κB (Nuclear Factor kappa B) and MAPK (Mitogen-Activated Protein Kinase).[4] Dysregulation of ceramide levels can contribute to an exaggerated immune response.

  • Cytokine Production: Oral administration of glucosylceramides has been shown to reduce the production of the pro-inflammatory cytokine interleukin-1α in mouse skin, which may contribute to the improvement of skin barrier function.[4]

Inflammatory_Signaling cluster_pathways Signaling Pathways cluster_cellular_response Cellular Response Ceramides Ceramides (Phyto- & Skin-Identical) NFkB NF-κB Pathway Ceramides->NFkB Modulates MAPK MAPK Pathway Ceramides->MAPK Modulates ProInflammatoryCytokines Pro-inflammatory Cytokine Production (e.g., IL-1α) NFkB->ProInflammatoryCytokines Regulates MAPK->ProInflammatoryCytokines Regulates InflammatoryResponse Modulation of Inflammatory Response ProInflammatoryCytokines->InflammatoryResponse

Experimental Protocols: A Methodological Overview

Reproducibility and standardization are cornerstones of scientific research. This section details the methodologies employed in the cited studies for key experimental assessments.

Measurement of Skin Hydration (Corneometry)
  • Instrument: Corneometer® CM 825 (Courage + Khazaka, Germany).

  • Principle: The measurement is based on the capacitance of the skin's dielectric medium. Water has a higher dielectric constant than other skin components, so changes in skin hydration alter the capacitance. The measurement depth is shallow (10-20 µm of the stratum corneum) to avoid influence from deeper, more hydrated layers.[8]

  • Procedure:

    • Subjects acclimatize in a temperature and humidity-controlled room (e.g., 20-22°C, 40-60% relative humidity) for at least 15-20 minutes.

    • The probe, which has a spring to ensure constant pressure, is placed on the skin surface.

    • A measurement is taken, typically lasting about 1 second to prevent occlusion effects.

    • Multiple readings are taken at each test site and averaged.

    • Results are expressed in arbitrary Corneometer units.

Corneometry_Workflow start Start acclimatization Subject Acclimatization (Controlled Environment) start->acclimatization probe_placement Place Corneometer Probe on Test Site acclimatization->probe_placement measurement Take Capacitance Measurement (1s) probe_placement->measurement repeat Repeat Measurement (e.g., 3-5 times) measurement->repeat repeat->measurement No average Average Readings repeat->average Yes end End: Skin Hydration Value (Arbitrary Units) average->end

Measurement of Transepidermal Water Loss (TEWL)
  • Instrument: Tewameter® TM 300 (Courage + Khazaka, Germany).

  • Principle: The "open chamber" method measures the water vapor pressure gradient created by water evaporating from the skin surface. The probe contains pairs of sensors that measure temperature and relative humidity at two different points, allowing for the calculation of the evaporation rate.

  • Procedure:

    • Subjects acclimatize in a controlled environment, free of drafts.

    • The probe is held gently against the skin surface.

    • The instrument continuously measures the water vapor gradient until a stable reading is achieved.

    • The TEWL value is expressed in grams per square meter per hour (g/m²/h).

TEWL_Measurement_Workflow start Start acclimatization Subject Acclimatization (Draft-free, Controlled Environment) start->acclimatization probe_placement Place Tewameter Probe on Test Site acclimatization->probe_placement gradient_measurement Measure Water Vapor Pressure Gradient probe_placement->gradient_measurement stabilization Wait for Stable Reading gradient_measurement->stabilization stabilization->gradient_measurement No record_value Record TEWL Value stabilization->record_value Yes end End: TEWL Value (g/m²/h) record_value->end

In Vitro Keratinocyte Differentiation Assay
  • Cell Culture: Primary human keratinocytes are cultured in a low calcium medium to maintain an undifferentiated state.

  • Induction of Differentiation: Differentiation is induced by increasing the calcium concentration in the culture medium and/or by allowing the cells to reach confluence (contact inhibition).

  • Treatment: Differentiated keratinocyte cultures are treated with various concentrations of phytoceramides or skin-identical ceramides.

  • Analysis:

    • Gene Expression: Quantitative real-time PCR (qPCR) is used to measure the mRNA levels of differentiation markers such as involucrin, loricrin, and filaggrin.

    • Protein Expression: Western blotting or immunofluorescence is performed to quantify the protein levels of these markers.

Conclusion and Future Directions

The available research indicates that both phytoceramides and skin-identical ceramides are effective in improving skin barrier function. Notably, studies suggest that mixtures of natural oil-derived phytoceramides may offer superior performance in barrier repair and hydration compared to single synthetic ceramides.[8] Oral phytoceramides have demonstrated a clear ability to improve skin health from within, likely by providing precursors for endogenous ceramide synthesis and modulating cellular processes.

A significant gap in the current literature is the lack of direct, head-to-head comparative studies on the specific signaling pathway modulation by well-defined phytoceramides versus skin-identical ceramides at the molecular level. Future research employing transcriptomics and proteomics on skin models treated with these different ceramide types would be invaluable for elucidating their distinct mechanisms of action. Such studies will be instrumental in the rational design of next-generation dermatological therapies and advanced skincare formulations.

References

A Researcher's Guide to Assessing the Purity of Synthetic C6-Phytoceramide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell biology, dermatology, and drug development, the purity of synthetic C6-Phytoceramide is a critical parameter that can significantly influence experimental outcomes. As a key bioactive sphingolipid, this compound is instrumental in studies related to apoptosis, cell signaling, and skin barrier function. This guide provides a comparative overview of the essential analytical techniques for assessing the purity of synthetic this compound, offering detailed experimental protocols and data presentation to aid in the selection of high-quality reagents for research use.

Comparative Analysis of Purity Assessment Techniques

The determination of this compound purity involves the separation and identification of the target molecule from potential impurities. These impurities may include isomers, analogs with different fatty acid chain lengths, or precursors from the synthetic process. The three primary analytical methods for this purpose are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages in terms of sensitivity, specificity, and structural elucidation.

Analytical Technique Principle Purity Assessment Capability Potential Impurities Detected Typical Purity Range for Research Grade (%)
HPLC (High-Performance Liquid Chromatography) Separates compounds based on their affinity to a stationary phase.Quantifies the relative abundance of the main peak (this compound) versus other peaks.Isomers, other ceramide species with different chain lengths, synthetic precursors.95 - 99
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) Combines the separation power of HPLC with the mass analysis capability of mass spectrometry.Provides high-sensitivity quantification and structural confirmation of this compound and impurities.[1][2]Trace level impurities, degradation products, and isobaric compounds.> 98
NMR (Nuclear Magnetic Resonance) Spectroscopy Analyzes the magnetic properties of atomic nuclei to elucidate molecular structure.Confirms the chemical structure of this compound and can identify structural isomers and impurities.[3][4]Structural isomers, residual solvents, and synthetic byproducts.> 98 (for structural confirmation)

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of this compound purity. Below are standardized protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a reverse-phase HPLC method for the quantitative analysis of this compound purity.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

Procedure:

  • Sample Preparation: Dissolve a known amount of synthetic this compound in methanol to a final concentration of 1 mg/mL.

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 40°C

    • Detection wavelength: 210 nm

    • Injection volume: 10 µL

    • Gradient: 70% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, then return to initial conditions.

  • Data Analysis: Integrate the peak areas of all detected components. Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Profiling

LC-MS/MS is the gold standard for sensitive and specific ceramide analysis.[1] This protocol provides a method for the identification and quantification of this compound and potential impurities.

Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole or Orbitrap)

  • C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

Reagents:

Procedure:

  • Sample Preparation: Prepare a 10 µg/mL solution of this compound in methanol.

  • Mobile Phase:

    • Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid

    • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 10 mM ammonium formate and 0.1% formic acid

  • Chromatographic and Mass Spectrometric Conditions:

    • Flow rate: 0.3 mL/min

    • Column temperature: 45°C

    • Injection volume: 5 µL

    • Ionization mode: Positive Electrospray Ionization (ESI+)

    • Scan mode: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan for impurity profiling.

  • Data Analysis: Identify and quantify this compound and any impurities based on their specific precursor-to-product ion transitions and retention times.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

NMR is a powerful tool for the unambiguous structural elucidation of organic molecules.[5][6][7]

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated chloroform (B151607) (CDCl3) or deuterated methanol (CD3OD)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of deuterated solvent. Add a small amount of TMS.

  • NMR Experiments: Acquire 1H and 13C NMR spectra. For more detailed structural information, 2D NMR experiments such as COSY and HSQC can be performed.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integrations of the NMR signals to confirm the structure of this compound and identify any structural impurities.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved in purity assessment and the biological context of this compound, the following diagrams are provided.

G cluster_0 Sample Preparation cluster_1 Analytical Technique cluster_2 Data Analysis a Synthetic this compound b Dissolution in appropriate solvent a->b c HPLC b->c Injection d LC-MS/MS b->d Injection e NMR b->e Analysis f Purity Quantification (%) c->f g Impurity Identification d->g h Structural Confirmation e->h

Caption: Workflow for assessing the purity of synthetic this compound.

G External Stress External Stress This compound This compound External Stress->this compound  increases intracellular levels Mitochondria Mitochondria This compound->Mitochondria  targets Caspase Activation Caspase Activation Mitochondria->Caspase Activation  releases pro-apoptotic factors Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis.

By employing these rigorous analytical methods and understanding the potential for impurities, researchers can ensure the quality of their synthetic this compound, leading to more reliable and reproducible experimental results.

References

Safety Operating Guide

Personal protective equipment for handling C6-Phytoceramide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling C6-Phytoceramide. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.

This compound is a cell-permeable analog of phytoceramide and should be handled with care in a laboratory setting. Although comprehensive toxicological data is not available for every ceramide, it is prudent to treat all chemical compounds as potentially hazardous. The following information outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE for handling this compound in solid and solution forms.

Hazard Type Task Required Personal Protective Equipment (PPE)
Solid Form (Powder) Weighing and aliquoting- Nitrile gloves- Laboratory coat- Safety glasses with side shields or safety goggles
- For operations with a high likelihood of generating dust, a face shield and respiratory protection (e.g., N95 respirator) are recommended. Work should be conducted in a chemical fume hood or a ventilated enclosure.
Solution Form Preparing solutions- Nitrile gloves- Laboratory coat- Safety glasses with side shields or safety goggles- A face shield should be worn when there is a splash hazard.
Handling and use in experiments- Nitrile gloves- Laboratory coat- Safety glasses with side shields
Waste Disposal Handling solid and liquid waste- Nitrile gloves- Laboratory coat- Safety glasses with side shields or safety goggles

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for safety and efficiency. The following workflow outlines the key stages of the process.

cluster_receiving Receiving and Storage cluster_preparation Preparation cluster_experimentation Experimentation cluster_disposal Waste Management and Disposal receiving Receive Shipment storage Store at -20°C receiving->storage Verify Integrity ppe_prep Don Appropriate PPE storage->ppe_prep weighing Weigh Solid this compound in a Fume Hood ppe_prep->weighing dissolving Dissolve in Appropriate Solvent weighing->dissolving handling Handle Solutions with Care dissolving->handling incubation Perform Experiment handling->incubation solid_waste Collect Solid Waste (e.g., tips, tubes) incubation->solid_waste liquid_waste Collect Liquid Waste (solutions) incubation->liquid_waste label_waste Label Waste Containers 'Hazardous Waste - this compound' solid_waste->label_waste liquid_waste->label_waste dispose Dispose via Licensed Waste Disposal Company label_waste->dispose

Workflow for Safe Handling of this compound.

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol details the steps for preparing a stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound (solid)

  • Anhydrous ethanol (B145695)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes and sterile tips

Procedure:

  • Preparation: Before starting, ensure you are wearing the appropriate PPE as outlined in the table above. All work with solid this compound should be conducted in a chemical fume hood to minimize inhalation risk.

  • Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of anhydrous ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled tubes. Store the aliquots at -20°C to maintain stability and avoid repeated freeze-thaw cycles.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: Do not mix this compound waste with other waste streams. It is incompatible with strong oxidizing agents.[1][2]

  • Solid Waste: Collect all solid waste contaminated with this compound, such as pipette tips, tubes, and gloves, in a designated and clearly labeled hazardous waste container.[3]

  • Liquid Waste: Collect all solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.[3]

  • Labeling: All waste containers must be labeled as "Hazardous Waste" and include the full chemical name, "this compound".

  • Final Disposal: Arrange for the disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[3] Never dispose of this compound down the drain.[3] Upon combustion, it may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[1][2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.